molecular formula C17H23NO3 B588134 (S)-4-Hydroxy 4'-Methoxy Propranolol CAS No. 437999-45-6

(S)-4-Hydroxy 4'-Methoxy Propranolol

Cat. No.: B588134
CAS No.: 437999-45-6
M. Wt: 289.375
InChI Key: OWXOFAQEGCLAOX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Hydroxy 4'-Methoxy Propranolol, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOFAQEGCLAOX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-4-Hydroxy 4'-Methoxy Propiophenone synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-4-Hydroxy-4'-methoxypropiophenone is a chiral α-hydroxy ketone of significant interest in the pharmaceutical and fine chemical industries. Its stereodefined structure makes it a valuable chiral building block for the synthesis of more complex, biologically active molecules. The presence of a stereocenter at the α-position to the carbonyl group necessitates precise control over the synthetic route to achieve high enantiopurity. This guide provides a comprehensive overview of the primary synthetic pathways to (S)-4-Hydroxy-4'-methoxypropiophenone, focusing on the underlying chemical principles, experimental considerations, and state-of-the-art methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of its synthesis.

Retrosynthetic Analysis: Strategic Pathways to the Chiral Target

A logical retrosynthetic analysis of (S)-4-Hydroxy-4'-methoxypropiophenone reveals several distinct strategies for its construction. The primary challenge lies in the stereoselective formation of the C-O bond at the chiral center.

G cluster_strategies Key Disconnections & Strategies cluster_precursor_synthesis Common Precursor Synthesis target (S)-4-Hydroxy-4'-Methoxypropiophenone strategyA Asymmetric Reduction target->strategyA C-H bond formation (Reduction) strategyB Asymmetric α-Hydroxylation target->strategyB C-O bond formation (Hydroxylation) strategyC Kinetic Resolution target->strategyC Enantiomer Separation precursorA 1-(4-methoxyphenyl)propane-1,2-dione strategyA->precursorA precursorB 4'-Methoxypropiophenone strategyB->precursorB precursorC (rac)-4-Hydroxy-4'-Methoxypropiophenone strategyC->precursorC precursorB_route Friedel-Crafts Acylation precursorB->precursorB_route precursorC->precursorB Non-selective α-Hydroxylation anisole Anisole + Propionyl Chloride precursorB_route->anisole

Caption: Retrosynthetic analysis of (S)-4-Hydroxy-4'-Methoxypropiophenone.

The three primary strategies are:

  • Asymmetric Reduction: The reduction of a prochiral precursor, 1-(4-methoxyphenyl)propane-1,2-dione, where a chiral reducing agent or catalyst selectively forms the (S)-enantiomer.

  • Asymmetric α-Hydroxylation: The direct, enantioselective installation of a hydroxyl group onto the α-carbon of the readily available precursor, 4'-methoxypropiophenone.

  • Kinetic Resolution: The preparation of a racemic mixture of 4-hydroxy-4'-methoxypropiophenone, followed by the selective reaction or separation of one enantiomer, leaving the desired (S)-enantiomer enriched.[1][2]

Part 1: Synthesis of the Achiral Precursor, 4'-Methoxypropiophenone

The foundational starting material for most synthetic routes is 4'-methoxypropiophenone. It is efficiently synthesized via the Friedel-Crafts acylation of anisole.[3]

Mechanism and Rationale

This reaction is a classic example of electrophilic aromatic substitution.[4][5] A Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the propionyl chloride, generating a highly electrophilic acylium ion.[6][7] Anisole, with its electron-donating methoxy group (-OCH₃), is highly activated towards electrophilic attack. The methoxy group is an ortho, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself.[4] Due to steric hindrance from the methoxy group, the para-substituted product, 4'-methoxypropiophenone, is the major product formed.

G start Anisole + Propionyl Chloride intermediate Acylium Ion Generation start->intermediate Activation catalyst Lewis Acid (e.g., AlCl₃) catalyst->intermediate eas Electrophilic Aromatic Substitution (para-attack favored) intermediate->eas complex Product-Lewis Acid Complex eas->complex workup Aqueous Workup complex->workup Hydrolysis product 4'-Methoxypropiophenone workup->product

Caption: Workflow for Friedel-Crafts acylation to yield 4'-methoxypropiophenone.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), ice, water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a cooled (0-5 °C) suspension of anhydrous AlCl₃ (1.1 eq) in dry DCM, slowly add propionyl chloride (1.0 eq) while stirring.[8]

  • To this mixture, add a solution of anisole (1.0 eq) in DCM dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.[9]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC indicates completion.[8]

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complexed with the product ketone.[9][10]

  • Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4'-methoxypropiophenone as a white to off-white solid.[3]

Part 2: Enantioselective Synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone

With the achiral precursor in hand, the next crucial phase is the stereoselective introduction of the α-hydroxyl group.

Strategy A: Asymmetric Reduction of 1-(4-methoxyphenyl)propane-1,2-dione

This strategy involves the creation of a prochiral diketone followed by an enantioselective reduction of one carbonyl group. Biocatalysis is particularly powerful for this transformation.

1. Synthesis of the 1,2-Dione Precursor: The α-diketone, 1-(4-methoxyphenyl)propane-1,2-dione, can be prepared by the oxidation of 4'-methoxypropiophenone using reagents like selenium dioxide (SeO₂).

2. Biocatalytic Asymmetric Reduction: Enzymes, particularly dehydrogenases/reductases, can exhibit exquisite chemo- and enantioselectivity.[11] These enzymes, often used within whole-cell systems to ensure cofactor (NADH/NADPH) regeneration, can selectively reduce one of the two carbonyls to the desired (S)-alcohol.[12][13]

  • Causality: The enzyme's chiral active site binds the diketone in a specific orientation. The hydride transfer from the cofactor then occurs to one specific face of one of the carbonyl groups, leading to the formation of a single enantiomer of the α-hydroxy ketone.[14]

Table 1: Comparison of Biocatalytic Reduction Systems

Biocatalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
Bacillus clausii BDHAliphatic 1,2-diketones(R)-α-hydroxy ketoneHigh[11]
Engineered KetoreductasesVarious diketones(S) or (R) available>99%[12]
Saccharomyces uvarum4-methoxy acetophenone(S)-alcoholGood[13]

(Note: Data is illustrative of the technology's capability; specific results for 1-(4-methoxyphenyl)propane-1,2-dione would require specific screening.)

Strategy B: Asymmetric α-Hydroxylation of 4'-Methoxypropiophenone

Directly converting the C-H bond at the α-position of 4'-methoxypropiophenone into a C-OH bond with stereocontrol is an atom-economical approach.

  • Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to form a chiral enamine intermediate with the ketone.[15] This enamine can then react with an electrophilic oxygen source (e.g., a nitroso compound or a peroxide) to install the hydroxyl group stereoselectively. The catalyst's chirality directs the oxidant to one face of the enamine.

  • Metal-Based Catalysis: Chiral metal complexes can also catalyze the asymmetric α-hydroxylation of ketones. These methods often involve the formation of a metal enolate, with the chiral ligands on the metal directing the subsequent oxidation.

While powerful, these methods can sometimes be challenging for propiophenone derivatives compared to simpler ketones, and optimization is often required.[16][17]

Strategy C: Kinetic Resolution of Racemic 4-Hydroxy-4'-Methoxypropiophenone

Kinetic resolution is a robust and widely used technique where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[1] This results in the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.

1. Synthesis of Racemic 4-Hydroxy-4'-Methoxypropiophenone: The racemic starting material can be prepared by the non-selective α-hydroxylation of 4'-methoxypropiophenone, for example, via bromination followed by nucleophilic substitution with hydroxide.

2. Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of alcohols via enantioselective acylation.[18]

  • Mechanism of Action: In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the racemic alcohol much faster than the other. For instance, the lipase might preferentially acylate the (R)-enantiomer. The reaction is stopped at approximately 50% conversion, allowing for the separation of the acylated (R)-product from the unreacted, enantiomerically pure (S)-4-Hydroxy-4'-methoxypropiophenone.[19]

G start (R,S)-4-Hydroxy-4'-Methoxypropiophenone + Acyl Donor (e.g., Vinyl Acetate) reaction Enantioselective Acylation (Stopped at ~50% conversion) start->reaction catalyst Chiral Catalyst (e.g., Lipase) catalyst->reaction product_R (R)-Acylated Product reaction->product_R Faster Reaction product_S (S)-4-Hydroxy-4'-Methoxypropiophenone (Unreacted, Enantioenriched) reaction->product_S Slower Reaction

Sources

Chemical properties of (S)-4-Hydroxy 4'-Methoxy Propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Properties of (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one, a chiral α-hydroxy ketone of significant interest to researchers in medicinal chemistry and drug development. The specified nomenclature "(S)-4-Hydroxy 4'-Methoxy Propiophenone" is interpreted herein as (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one, as this represents the most chemically plausible structure featuring a chiral center on the propionyl side-chain. This document details the physicochemical properties, stereoselective synthesis via chiral resolution, in-depth spectroscopic analysis, and potential pharmacological relevance of this compound. Methodologies are presented with a focus on the underlying scientific principles to provide field-proven insights for professionals engaged in the synthesis and application of chiral molecules.

Introduction and Structural Elucidation

Nomenclature and Assumed Structure

The compound designated for this guide, "(S)-4-Hydroxy 4'-Methoxy Propiophenone," presents a nomenclatural ambiguity. Standard IUPAC naming conventions for a propiophenone structure do not accommodate a substituent at the "4" position of the propane chain. The most logical interpretation, particularly within the context of chiral drug development, points to a hydroxyl group on the α-carbon of the side chain, creating a chiral center. Therefore, this guide will focus on (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one .

The core structure consists of a 4-methoxyphenyl ring attached to a three-carbon chain containing a ketone and a hydroxyl group at the C2 position. The "(S)" designation refers to the specific stereoconfiguration at this C2 chiral center, a critical determinant of biological activity.

Scientific Context and Significance

α-Hydroxy ketones are a prevalent structural motif in biologically active molecules and pharmaceutical intermediates. The presence of both a hydrogen-bond donor (hydroxyl) and acceptor (carbonyl) in close proximity allows for specific and high-affinity interactions with biological targets such as enzymes and receptors. Furthermore, the stereochemical orientation of these groups is often the primary factor distinguishing an active drug from its inactive or even toxic enantiomer.[1] As such, the ability to synthesize and characterize enantiomerically pure compounds like (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one is a fundamental requirement in modern drug discovery.

Physicochemical and Molecular Properties

The key physicochemical properties of the target compound are summarized below. These values are calculated based on its structure or extrapolated from related compounds like 4'-Methoxypropiophenone.[2][3][4]

PropertyValueSource
Chemical Formula C₁₀H₁₂O₃Calculated
Molecular Weight 180.20 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
CAS Number Not available for specific enantiomerN/A
Predicted XLogP3 1.8Predicted
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 4Calculated

Stereoselective Synthesis and Purification

Achieving enantiopurity is the central challenge in synthesizing the target compound. While asymmetric synthesis offers a direct route, chiral resolution of a racemic mixture is a robust and widely practiced method in both laboratory and industrial settings.[1][5]

Synthesis of Racemic 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one

The synthesis of the racemic precursor can be achieved via a two-step process starting from the commercially available 4'-Methoxypropiophenone.

  • Step 1: α-Bromination. The starting ketone is brominated at the α-position using a suitable brominating agent like N-Bromosuccinimide (NBS) or Br₂ in methanol. The reaction is typically initiated by a radical initiator or light. This step must be carefully controlled to prevent di-bromination or ring bromination.

  • Step 2: Nucleophilic Substitution. The resulting α-bromo ketone is then subjected to hydrolysis under basic conditions (e.g., aqueous sodium carbonate) to replace the bromine atom with a hydroxyl group, yielding the racemic α-hydroxy ketone.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines the separation of the racemic mixture into its constituent (S) and (R) enantiomers. The principle relies on reacting the racemic hydroxyl group with a chiral resolving agent to form diastereomers, which possess different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1][5]

Resolving Agent Selection: A chiral acid, such as (R)-(-)-Mandelic acid, is a suitable choice for resolving a chiral alcohol. It will react with the hydroxyl group to form diastereomeric esters.

Step-by-Step Methodology:

  • Esterification: In a round-bottom flask, dissolve 1.0 equivalent of racemic 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one and 0.5 equivalents of (R)-(-)-Mandelic acid in a suitable solvent mixture (e.g., toluene/heptane). The limited stoichiometry of the resolving agent is crucial; it ensures that only one diastereomer preferentially crystallizes.

  • Crystallization: Add a dehydrating agent or use a Dean-Stark apparatus to facilitate ester formation. Slowly cool the reaction mixture to induce crystallization. The key is that one diastereomeric ester, for instance, the (R-Mandelate)-(S-alcohol) ester, will be less soluble in the chosen solvent system and will precipitate out of the solution.

  • Isolation: Isolate the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities and the more soluble diastereomer.

  • Enantiomer Liberation: Hydrolyze the isolated diastereomeric ester under basic conditions (e.g., with 2M NaOH) to cleave the ester bond. This regenerates the enantiomerically enriched (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one and the sodium salt of the mandelic acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the target enantiomer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Purity Analysis: The enantiomeric excess (e.e.) of the final product must be determined using Chiral HPLC (see Section 4.5).

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Enantiomer Liberation racemate Racemic (R/S)-Alcohol agent (R)-Mandelic Acid (Chiral Resolving Agent) racemate->agent Esterification (Toluene) mixture Mixture of Diastereomers (S-Alcohol-R-Acid) (R-Alcohol-R-Acid) solid Insoluble Diastereomer (S-Alcohol-R-Acid) mixture->solid Fractional Crystallization solution Soluble Diastereomer (R-Alcohol-R-Acid) mixture->solution hydrolysis_S Base Hydrolysis (NaOH) solid->hydrolysis_S pure_S (S)-Enantiomer (Desired Product) hydrolysis_S->pure_S

Fig. 1: Workflow for Chiral Resolution.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized (S)-enantiomer. The following sections detail the expected spectroscopic data.

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.9 (d, 2H, Ar-H ortho to C=O), δ 6.9 (d, 2H, Ar-H ortho to -OCH₃), δ 5.1 (q, 1H, -CH(OH)-), δ 3.8 (s, 3H, -OCH₃), δ 2.5 (s, 1H, -OH), δ 1.5 (d, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~199 (C=O), δ ~164 (Ar-C-OCH₃), δ ~130 (Ar-C), δ ~128 (Ar-C-C=O), δ ~114 (Ar-C), δ ~70 (-CH(OH)-), δ ~55 (-OCH₃), δ ~22 (-CH₃).
FT-IR (KBr, cm⁻¹)~3450 (O-H stretch, broad), ~3000 (Ar C-H stretch), ~1680 (C=O stretch, conjugated), ~1600 (Ar C=C stretch), ~1260 (C-O stretch).
Mass Spec (EI) M⁺ at m/z = 180. Expected fragments at 135 [M-CH₃CHO]⁺ (loss of acetaldehyde), 107 [M-COCH(OH)CH₃]⁺.
Protocol: Enantiomeric Purity Determination by Chiral HPLC

This protocol is a self-validating system for confirming the success of the chiral resolution. It separates the (S) and (R) enantiomers, allowing for the calculation of enantiomeric excess (% e.e.).

Methodology:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly effective. A Chiralpak® AD-H or Chiralcel® OJ column is recommended.[6]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a typical starting point for normal-phase separation. The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the final product in the mobile phase. Inject a sample of the starting racemic mixture first to identify the retention times of both enantiomers.

  • Analysis: Inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: % e.e. = |(Aₛ - Aᵣ) / (Aₛ + Aᵣ)| x 100%

G cluster_workflow Chiral HPLC Analysis Workflow start Inject Sample (Racemic or Enriched) column {Chiral Column (CSP)|Separates Enantiomers based on differential interaction} start->column Mobile Phase (Hexane/IPA) detector UV Detector (254 nm) column->detector chromatogram Chromatogram Output Peak 1: (R)-Enantiomer Peak 2: (S)-Enantiomer detector->chromatogram Signal

Sources

A Technical Guide to the Potential Mechanisms of Action of Substituted Propiophenones: A Case Study of (S)-4-Hydroxy-4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract (S)-4-Hydroxy-4'-Methoxypropiophenone is a chiral aromatic ketone belonging to the substituted propiophenone class. While this specific molecule is not extensively characterized in scientific literature, its structural motifs—a hydroxylated phenyl ring and a methoxy-substituted phenyl ring bridged by a three-carbon chain—are common in a variety of biologically active compounds. This guide addresses the significant gap in direct mechanistic data by synthesizing and extrapolating from published research on structurally related propiophenone derivatives. We will explore plausible mechanisms of action, including enzyme inhibition, receptor antagonism, and modulation of inflammatory signaling pathways. This document serves as a foundational resource, providing not only a theoretical framework but also detailed, actionable experimental protocols to empower researchers to investigate the biological activities of this and related compounds.

Introduction and Current Landscape

Propiophenone and its derivatives are versatile scaffolds in medicinal chemistry and organic synthesis.[1] They serve as crucial intermediates in the production of pharmaceuticals ranging from analgesics and anti-inflammatory drugs to anorectics and antipsychotics.[1][2] The parent compound, 4'-Hydroxypropiophenone (also known as Paroxypropione), is noted for its utility as a building block for anti-inflammatory agents and its inherent antioxidant properties.[2][3] Similarly, 4'-Methoxypropiophenone is a well-established intermediate in pharmaceutical synthesis.[4]

The subject of this guide, (S)-4-Hydroxy-4'-Methoxypropiophenone, combines features of both. However, a comprehensive review of current literature reveals a notable absence of studies dedicated to elucidating its specific mechanism of action. Therefore, this guide adopts a predictive and deductive approach. By examining the established biological activities of analogous compounds, we can construct a robust, evidence-based hypothesis regarding its potential molecular targets and signaling pathways.

The primary plausible mechanisms for substituted propiophenones, based on available data, include:

  • Enzyme Inhibition: Particularly targeting metabolic and signaling enzymes.

  • Receptor Modulation: Acting as antagonists or modulators at key physiological receptors.

  • Anti-inflammatory and Antioxidant Activity: Quenching reactive oxygen species and interfering with pro-inflammatory pathways.

Plausible Mechanism 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B)

A compelling potential mechanism for a propiophenone derivative is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B). PTP-1B is a critical negative regulator of the insulin and leptin signaling pathways. Its overexpression is linked to insulin resistance and type 2 diabetes. Therefore, inhibitors of PTP-1B are sought-after therapeutic agents.

Causality and Evidence: A study on a series of novel propiophenone derivatives identified compounds that exhibited potent antihyperglycemic and lipid-lowering effects in diabetic mouse models.[5] Crucially, the study established a possible mechanism of action by demonstrating that several of these compounds were efficient inhibitors of PTP-1B.[5] Given that (S)-4-Hydroxy-4'-Methoxypropiophenone shares the core propiophenone scaffold, it is scientifically reasonable to hypothesize that it may also interact with and inhibit this key metabolic enzyme. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site, a common feature of PTP-1B inhibitors.

Hypothesized Signaling Pathway:

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 IR->IRS P-Tyr PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP-1B PTP1B->IR Inhibitor (S)-4-Hydroxy-4'- Methoxypropiophenone Inhibitor->PTP1B Inhibits

Caption: Hypothesized role in the insulin signaling pathway.

Plausible Mechanism 2: Adrenergic Receptor Antagonism

The structural similarity of propiophenones to endogenous catecholamines and various sympathomimetic drugs makes adrenergic receptors a plausible target. Specifically, 4-hydroxypropiophenone (paroxypropione) has been described as an adrenergic beta-antagonist.[6]

Causality and Evidence: Adrenergic beta-antagonists (beta-blockers) bind to beta-adrenergic receptors and prevent their activation by endogenous agonists like epinephrine and norepinephrine.[6] They are widely used to manage cardiovascular conditions such as hypertension and arrhythmias.[6] The phenoxypropanolamine pharmacophore is a classic feature of many beta-blockers. While our target compound is not a propanolamine, the substituted aromatic ketone core can still facilitate interactions with the receptor's binding pocket. The hydroxyl group is particularly important, as it can mimic the beta-hydroxyl group of catecholamines, forming a key hydrogen bond within the receptor.

Plausible Mechanism 3: Modulation of Inflammatory Pathways (NF-κB)

Chronic inflammation is a hallmark of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.

Causality and Evidence: The general class of propiophenones has been associated with anti-inflammatory activity.[3][7] A technical guide on brominated propiophenone derivatives highlights their potential to inhibit the NF-κB signaling pathway as a mechanism for their anticancer and anti-inflammatory effects. Inhibition of NF-κB prevents the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. The antioxidant properties noted for 4'-Hydroxypropiophenone can also contribute to anti-inflammatory effects by reducing the reactive oxygen species (ROS) that can activate NF-κB.[2][3] It is plausible that (S)-4-Hydroxy-4'-Methoxypropiophenone shares this capability.

Experimental Elucidation of Mechanism

Protocol: In Vitro PTP-1B Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human PTP-1B. The enzyme dephosphorylates a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol, quantifiable by spectrophotometry at 405 nm.

Workflow Diagram:

PTP1B_Workflow start Start: Prepare Reagents prep_compound 1. Prepare Serial Dilution of Test Compound in DMSO start->prep_compound prep_plate 2. Add Assay Buffer, Compound, and PTP-1B Enzyme to 96-well Plate prep_compound->prep_plate pre_incubate 3. Pre-incubate at 37°C for 10 minutes prep_plate->pre_incubate add_substrate 4. Initiate Reaction: Add pNPP Substrate pre_incubate->add_substrate incubate 5. Incubate at 37°C for 30 minutes add_substrate->incubate stop_reaction 6. Stop Reaction: Add NaOH incubate->stop_reaction read_plate 7. Read Absorbance at 405 nm stop_reaction->read_plate analyze 8. Analyze Data: Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the PTP-1B inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4.

    • Enzyme Stock: Recombinant human PTP-1B (1 mg/mL). Dilute to a working concentration of 1 µg/mL in Assay Buffer just before use.

    • Substrate Stock: 100 mM p-Nitrophenyl Phosphate (pNPP) in Assay Buffer. Dilute to a working concentration of 20 mM just before use.

    • Test Compound: Prepare a 10 mM stock of (S)-4-Hydroxy-4'-Methoxypropiophenone in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3) in DMSO.

    • Positive Control: Sodium Orthovanadate (a known PTP-1B inhibitor). Prepare a dilution series in DMSO.

    • Stop Solution: 1 M NaOH.

  • Assay Procedure (96-well plate format):

    • To each well, add 88 µL of Assay Buffer.

    • Add 2 µL of the test compound, positive control, or DMSO (for negative and enzyme activity controls) to the appropriate wells.

    • Add 5 µL of the diluted PTP-1B enzyme to all wells except the "No Enzyme" blank control. For blank wells, add 5 µL of Assay Buffer.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of 20 mM pNPP substrate to all wells. The final concentration of pNPP will be 1 mM.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "No Enzyme" blank from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 x [1 - (AbsTest Compound / AbsDMSO Control)]

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Self-Validating System:

  • Negative Control (DMSO): Represents 0% inhibition (maximum enzyme activity).

  • Positive Control (Sodium Orthovanadate): Confirms that the assay system is sensitive to known inhibitors.

  • No Enzyme Control (Blank): Accounts for non-enzymatic hydrolysis of the substrate.

Quantitative Data Summary (Hypothetical)

Should experiments be conducted, the data would be summarized for clarity. The table below illustrates how results from the PTP-1B assay and other potential screens could be presented.

Compound/DerivativeTargetAssay TypeIC50 / Ki (µM)Reference
Propiophenone Cpd. 15PTP-1BEnzyme InhibitionPotent (value not stated)[5]
Propiophenone Cpd. 16PTP-1BEnzyme InhibitionPotent (value not stated)[5]
4-Hydroxypropiophenoneβ-Adrenergic ReceptorReceptor BindingNot Specified[6]
Acetophenone Deriv.AcetylcholinesteraseEnzyme Inhibition71.3 - 143.7[8]
(S)-4-Hydroxy-4'-Methoxy... PTP-1B Enzyme Inhibition To Be Determined N/A

Conclusion and Future Directions

While the precise mechanism of action for (S)-4-Hydroxy-4'-Methoxypropiophenone remains to be elucidated, a strong, scientifically-grounded basis exists for hypothesizing its activity as an enzyme inhibitor (e.g., PTP-1B), a receptor antagonist, or a modulator of inflammatory pathways like NF-κB. Its structural relationship to other bioactive propiophenones provides a clear rationale for these starting points.

The immediate future direction is clear: the execution of systematic in vitro screening, beginning with assays like the PTP-1B inhibition protocol detailed herein. Subsequent steps should include cell-based assays to confirm activity in a physiological context, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. This guide provides the theoretical and practical foundation for embarking on that critical research.

References

  • Unlocking the Potential: Chemical Properties and Uses of 4'-Hydroxypropiophenone. (n.d.). GESKEI CERAMIC.[Link]

  • 4'-Hydroxypropiophenone: Synthesis, Applications, and Chemical Properties of a Versatile Organic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Singh, G., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(6), 2234-2239. [Link]

  • Reactions with Propiophenones and Homologues. (2024). ResearchGate.[Link]

  • Substituted butyrophenone derivatives. (2010).
  • Propiophenone. (n.d.). Wikipedia.[Link]

  • Propiophenone derivatives and process for preparing the same. (1998).
  • PROPIOPHENONE. (n.d.). lookchem.com.[Link]

  • 4'-Hydroxypropiophenone. (n.d.). PubChem.[Link]

  • 3'-Methoxypropiophenone. (n.d.). PharmaCompass.[Link]

  • 4'-Methoxypropiophenone. (n.d.). PharmaCompass.[Link]

  • In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. (2020). PubMed.[Link]

Sources

An In-depth Technical Guide to (S)-4-Hydroxy-4'-Methoxypropiophenone: From Discovery to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Hydroxy-4'-methoxypropiophenone, a chiral aromatic ketone, represents a molecule of significant interest in the landscape of pharmaceutical and fine chemical synthesis. Its structural motif, featuring a stereogenic center, a phenolic hydroxyl group, and a methoxy-substituted aromatic ring, makes it a valuable chiral building block for the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, and, most critically, the synthetic evolution of this compound. We will delve into the foundational chemistry of related achiral propiophenones and then explore the sophisticated asymmetric strategies required to obtain the enantiopure (S)-isomer. This guide is intended to serve as a resource for researchers and professionals in drug development by not only detailing synthetic protocols but also by providing insights into the rationale behind the selection of specific methodologies, thereby fostering a deeper understanding of the principles of asymmetric synthesis.

Introduction: The Significance of Chiral Propiophenones

Propiophenone and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one chain. The introduction of hydroxyl and methoxy functional groups on the aromatic ring, as seen in 4-hydroxy-4'-methoxypropiophenone, significantly influences the molecule's chemical reactivity and potential biological activity. The methoxy group, prevalent in many natural products and approved drugs, can enhance ligand-target binding, improve physicochemical properties, and favorably modulate absorption, distribution, metabolism, and excretion (ADME) parameters.

The critical feature of the title compound is the chiral center at the carbon atom bearing the hydroxyl group. The spatial arrangement of the substituents around this stereocenter gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer). This fundamental principle necessitates the development of synthetic methods that can selectively produce a single enantiomer.

This guide will first briefly touch upon the history of the related achiral propiophenones to provide a foundational context. It will then transition to the core focus: the stereoselective synthesis of (S)-4-hydroxy-4'-methoxypropiophenone. We will explore various methodologies, including chiral resolution and asymmetric synthesis, providing detailed protocols and discussing the advantages and limitations of each approach.

Historical Context: The Genesis of Propiophenone Chemistry

The synthesis of simple propiophenone derivatives dates back to the early 20th century, with methods like the Friedel-Crafts acylation being a cornerstone. For instance, 4'-methoxypropiophenone has been synthesized via the Friedel-Crafts acylation of anisole with propionyl chloride.[1][2][3] Similarly, the synthesis of 4'-hydroxy-3'-methoxypropiophenone has been achieved through a Fries rearrangement of 2-methoxyphenyl propionate.[4] These early methods, however, did not address the challenge of stereoselectivity, yielding racemic or achiral products.

The evolution of organic chemistry, particularly the development of asymmetric synthesis, has paved the way for the preparation of enantiomerically pure compounds like (S)-4-hydroxy-4'-methoxypropiophenone. The work of pioneers in asymmetric hydrogenation and the development of chiral auxiliaries and catalysts have been instrumental in this advancement.[5][][7][8]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[4]
Molecular Weight180.2 g/mol [4]
AppearanceWhite to Dark Beige Solid[9]
Melting Point61-62 °C[9]
Boiling Point180-185 °C (at 15 Torr)[9]
SolubilitySlightly soluble in DMSO and Methanol[9]

Synthetic Strategies for (S)-4-Hydroxy-4'-Methoxypropiophenone

The synthesis of enantiomerically pure (S)-4-hydroxy-4'-methoxypropiophenone can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 4-Hydroxy-4'-Methoxypropiophenone

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This approach involves the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization due to their different physical properties.

G racemate Racemic (R/S)-4-Hydroxy- 4'-Methoxypropiophenone diastereomers Diastereomeric Salts ((R,R) and (S,R)) racemate->diastereomers Reaction resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) resolving_agent->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation salt_S (S,R)-Diastereomeric Salt separation->salt_S Less Soluble salt_R (R,R)-Diastereomeric Salt separation->salt_R More Soluble hydrolysis_S Hydrolysis salt_S->hydrolysis_S hydrolysis_R Hydrolysis salt_R->hydrolysis_R product_S (S)-4-Hydroxy- 4'-Methoxypropiophenone hydrolysis_S->product_S product_R (R)-4-Hydroxy- 4'-Methoxypropiophenone hydrolysis_R->product_R

Caption: Conceptual workflow for chiral resolution of racemic 4-hydroxy-4'-methoxypropiophenone.

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution. Lipases are particularly effective in catalyzing the enantioselective acylation or deacylation of chiral alcohols.[10][11][12][13]

Step 1: Synthesis of Racemic 4-Hydroxy-4'-Methoxypropiophenone

A plausible route to the racemic starting material is the reduction of a suitable propiophenone precursor.

Step 2: Lipase-Catalyzed Enantioselective Acylation

  • Materials:

    • Racemic 4-hydroxy-4'-methoxypropiophenone

    • Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., toluene or THF)

  • Procedure:

    • Dissolve the racemic 4-hydroxy-4'-methoxypropiophenone in the anhydrous organic solvent in a reaction vessel.

    • Add the immobilized lipase to the solution.

    • Add the acyl donor to the reaction mixture.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase.

    • Separate the unreacted (S)-4-hydroxy-4'-methoxypropiophenone from the acylated (R)-enantiomer by column chromatography.

Rationale: The lipase will preferentially acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the desired (S)-enantiomer unreacted. Immobilized enzymes are used to simplify catalyst removal and recycling.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter selectively. This is often a more efficient approach than chiral resolution as it avoids the loss of 50% of the material.

A common and effective method for preparing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone.

G prochiral_ketone 4-Oxo-4'-(methoxy)propiophenone (Prochiral Ketone) transition_state Diastereomeric Transition States prochiral_ketone->transition_state reducing_agent Reducing Agent (e.g., BH₃) reducing_agent->transition_state chiral_catalyst Chiral Catalyst (e.g., (S)-CBS reagent) chiral_catalyst->transition_state product_S (S)-4-Hydroxy- 4'-Methoxypropiophenone (Major Product) transition_state->product_S Lower Energy product_R (R)-4-Hydroxy- 4'-Methoxypropiophenone (Minor Product) transition_state->product_R Higher Energy

Caption: Conceptual workflow for the asymmetric reduction of a prochiral ketone.

Asymmetric hydrogenation using chiral metal catalysts is a powerful tool for the enantioselective reduction of ketones.[7][14][15][16]

  • Materials:

    • 4'-Methoxypropiophenone (or a suitably protected precursor)

    • Chiral Ruthenium Catalyst (e.g., RuCl₂n)

    • Hydrogen gas (H₂)

    • Anhydrous solvent (e.g., methanol or ethanol)

  • Procedure:

    • In a high-pressure reactor, dissolve the 4'-methoxypropiophenone and the chiral ruthenium catalyst in the anhydrous solvent.

    • Purge the reactor with an inert gas (e.g., argon) and then with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reactor, vent the hydrogen gas, and concentrate the reaction mixture.

    • Purify the product by column chromatography to obtain (S)-1-(4-methoxyphenyl)ethanol. Subsequent hydroxylation at the 4-position would be required if starting from 4'-methoxypropiophenone.

Rationale: The chiral ligand (e.g., (S)-BINAP) on the ruthenium catalyst creates a chiral environment that directs the addition of hydrogen to one face of the prochiral ketone, leading to the preferential formation of the (S)-alcohol.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction.[5][][17][18]

Step 1: Attachment of a Chiral Auxiliary

A suitable prochiral starting material would be derivatized with a chiral auxiliary, for example, an Evans oxazolidinone auxiliary.

Step 2: Diastereoselective Reaction

The substrate-auxiliary conjugate would then undergo a diastereoselective reaction to introduce the desired stereocenter.

Step 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary is then removed to yield the enantiomerically enriched product.

While a detailed protocol for this specific molecule using a chiral auxiliary is not readily found in the literature, the general principles are well-established and could be adapted.

Biological Activity and Potential Applications

While specific pharmacological data for (S)-4-hydroxy-4'-methoxypropiophenone is limited in publicly available literature, related compounds have shown interesting biological activities. For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a structurally similar compound, has demonstrated antioxidant properties.[19] The structural alerts within the target molecule, such as the phenolic hydroxyl group, suggest potential for antioxidant activity.

The primary application of (S)-4-hydroxy-4'-methoxypropiophenone is likely as a chiral building block in the synthesis of more complex and biologically active molecules. Its stereodefined center and functional groups make it a valuable intermediate for the construction of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is crucial for function.

Conclusion

The synthesis of enantiomerically pure (S)-4-hydroxy-4'-methoxypropiophenone is a testament to the advancements in asymmetric synthesis. While a detailed historical account of its initial discovery is not prominent in the scientific literature, its preparation can be rationally approached through established and reliable methodologies. For researchers and drug development professionals, the choice between chiral resolution and asymmetric synthesis will depend on factors such as scale, cost, and the availability of starting materials and catalysts. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and further investigation of this and other valuable chiral molecules. The continued development of more efficient and selective catalytic systems will undoubtedly further refine the synthesis of such important chiral building blocks.

References

  • (S)-4-Hydroxy-4'-methoxypropiophenone. (URL not available)
  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric hydrogenation of acetophenone and its derivatives catalyzed by ruthenium nanoparticles in ionic liquid media.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Chiral auxiliary. Grokipedia. [Link]

  • The chemical synthesis of MPHPV S4 [α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (S4)] was accomplished from commercially a. ResearchGate. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. [Link]

  • Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. [Link]

  • 4-HYDROXY-3-METHOXYPROPIOPHENONE. Pharos. [Link]

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Synthesis of p-methoxy-propiophenone. PrepChem.com. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

  • Asymmetric hydrogen
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]

  • 4'-Hydroxypropiophenone | C9H10O2 | CID 6271. PubChem. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]

  • 4'-Methoxypropiophenone | CAS#:121-97-1. Chemsrc. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. [Link]

  • 4'-Methoxypropiophenone | C10H12O2 | MD Topology | NMR | X-Ray. ATB. [Link]

  • 4'-Methoxypropiophenone - Optional[MS (GC)]. SpectraBase. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of (S)-4-Hydroxy-4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of (S)-4-Hydroxy-4'-Methoxypropiophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this chiral molecule through a multi-faceted analysis of its spectroscopic data.

Introduction: Unveiling a Chiral Building Block

(S)-4-Hydroxy-4'-Methoxypropiophenone, systematically named (S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one, is a chiral α-hydroxy ketone. Molecules of this class are of significant interest in synthetic organic chemistry and drug discovery as they represent valuable chiral building blocks for the synthesis of more complex, biologically active compounds. The presence of a stereocenter at the C2 position imparts specific three-dimensional properties to the molecule, which can be crucial for its interaction with biological targets.

This guide will provide a comprehensive overview of the expected spectroscopic data for this molecule, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While a complete set of publicly available spectral data for the pure (S)-enantiomer is limited, this guide will utilize data from its racemate and closely related analogs to present a robust and predictive analysis.

Molecular Structure and Physicochemical Properties

The structural framework of (S)-4-Hydroxy-4'-Methoxypropiophenone consists of a 4-methoxyphenyl group attached to a propanone backbone, with a hydroxyl group at the C2 position, which is the chiral center.

PropertyValue
Systematic Name (S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number (Racemate) 15482-28-7
Chiral Center C2

A Technical Guide to the Synthesis and Resolution of (S)-4-Hydroxy-4'-Methoxypropiophenone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-4-hydroxy-4'-methoxypropiophenone, a chiral molecule of significant interest in pharmaceutical research and drug development. In the absence of a dedicated CAS number for the (S)-enantiomer, this document serves as a foundational resource for its synthesis and chiral resolution. The guide elucidates the critical role of stereochemistry in drug efficacy and safety, outlines methodologies for the preparation of the racemic compound, and offers detailed protocols for achieving the desired enantiopure (S)-form through asymmetric synthesis and chiral chromatography. Methodologies are presented with a focus on the underlying chemical principles, empowering researchers to make informed decisions in their experimental design.

Introduction: The Significance of Chirality in Propiophenone Scaffolds

Propiophenone derivatives are prevalent structural motifs in a multitude of biologically active compounds. The introduction of a hydroxyl group at the benzylic position, as in 4-hydroxy-4'-methoxypropiophenone, creates a stereocenter, giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties.[1][2][3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4]

Therefore, the ability to synthesize and isolate a single enantiomer, such as (S)-4-hydroxy-4'-methoxypropiophenone, is paramount in modern drug discovery to develop safer and more effective therapeutic agents.[5][6] This guide addresses the practical challenges of obtaining this specific stereoisomer.

Racemic 4-Hydroxy-4'-Methoxypropiophenone: Synthesis and Properties

While a specific CAS number for the (S)-enantiomer is not publicly cataloged, the parent achiral ketone, 4'-Methoxypropiophenone, is well-documented with CAS Number: 121-97-1 .[7][8] The synthesis of the racemic 4-hydroxy-4'-methoxypropiophenone can be approached through several standard organic chemistry transformations, typically starting from 4-methoxypropiophenone. A common route involves the α-bromination of the ketone followed by nucleophilic substitution with a hydroxide source, or alternatively, through direct oxidation methodologies.

Table 1: Physicochemical Properties of 4'-Methoxypropiophenone

PropertyValueReference(s)
CAS Number 121-97-1[7][8][9]
Molecular Formula C₁₀H₁₂O₂[8]
Molecular Weight 164.20 g/mol [8]
Appearance White to off-white crystalline solid[10]
Boiling Point 273-275 °C[7]
Melting Point 27-29 °C[7]

Asymmetric Synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone

The most elegant and efficient strategy to obtain a single enantiomer is through asymmetric synthesis, which creates the desired stereocenter with a bias towards one configuration. For the synthesis of (S)-4-hydroxy-4'-methoxypropiophenone, the key transformation is the asymmetric reduction of a prochiral ketone precursor. Two highly reliable and widely adopted methods for this are the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction.

Noyori Asymmetric Hydrogenation

This method utilizes a ruthenium catalyst complexed with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand to achieve highly enantioselective hydrogenation of ketones.[11][12] The choice of the (R)- or (S)-BINAP ligand dictates the stereochemical outcome of the reduction.

Mechanism of Enantioselectivity: The Noyori hydrogenation proceeds through a metal-ligand bifunctional mechanism where the ruthenium catalyst and the chiral BINAP ligand form a well-defined chiral environment. The ketone substrate coordinates to the metal center in a sterically favored orientation, leading to the delivery of hydrogen to one face of the carbonyl group, thus producing one enantiomer in excess.[11][13]

Noyori_Workflow Prochiral_Ketone Prochiral Ketone (4-Methoxypropiophenone) Reaction Asymmetric Hydrogenation Prochiral_Ketone->Reaction H2 H₂ Gas H2->Reaction Catalyst Ru-BINAP Catalyst ((S)-BINAP for (S)-alcohol) Catalyst->Reaction cat. S_Alcohol (S)-4-Hydroxy-4'-Methoxy- propiophenone Reaction->S_Alcohol

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and (S)-BINAP in a 2:2.2 molar ratio in anhydrous, degassed ethanol. The mixture is heated to 80°C for 1 hour to form the active catalyst.

  • Hydrogenation: The catalyst solution is cooled to room temperature. The prochiral ketone, 4-methoxypropiophenone, is added to the reaction vessel.

  • Pressurization: The flask is placed in an autoclave, which is then purged and pressurized with hydrogen gas (typically 4-100 atm, depending on the substrate and catalyst loading).[14]

  • Reaction: The reaction is stirred at a controlled temperature (e.g., 25-50°C) until completion, monitored by TLC or GC.

  • Work-up: The pressure is carefully released, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source, such as borane-THF or borane-dimethyl sulfide.[15][16] This method is known for its high enantioselectivity, operational simplicity, and predictability of the product's stereochemistry.[17]

Mechanism of Enantioselectivity: The reaction proceeds through a six-membered, chair-like transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent (at the nitrogen atom) and the ketone (at the endocyclic boron atom). The ketone preferentially binds to the catalyst from its sterically less hindered face, orienting one prochiral face for hydride delivery from the borane.[17]

Experimental Protocol: CBS Reduction

  • Catalyst Setup: To a flame-dried, argon-purged flask containing a solution of the (S)-CBS oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF, add borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise at 0°C. Stir for 15 minutes.

  • Substrate Addition: Cool the mixture to -20°C. A solution of 4-methoxypropiophenone in anhydrous THF is added dropwise over 30 minutes.

  • Reaction: The reaction is stirred at -20°C for several hours and monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at -20°C.

  • Work-up: The mixture is warmed to room temperature, and 1M HCl is added. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification and Analysis: The crude alcohol is purified by silica gel chromatography. The enantiomeric excess is determined by chiral HPLC.

Chiral Resolution of Racemic 4-Hydroxy-4'-Methoxypropiophenone

An alternative to asymmetric synthesis is the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale resolution of enantiomers.[18][19]

Principles of Chiral HPLC

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers.[20] The difference in the stability of these complexes results in different retention times, allowing for their separation.[21]

Common types of CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type (brush-type), and protein-based columns.[7][22][23] For propiophenone derivatives, polysaccharide-based CSPs are often a good starting point for method development.[24]

Chiral_HPLC cluster_0 HPLC System cluster_1 Separation Outcome Racemate Racemic Mixture (R)- and (S)-forms Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Racemate->Column Injection Detector Detector Column->Detector Elution S_Enantiomer (S)-Enantiomer (Elutes first) Detector->S_Enantiomer Peak 1 R_Enantiomer (R)-Enantiomer (Elutes second) Detector->R_Enantiomer Peak 2

Caption: Principle of Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases.

  • Mobile Phase Screening: A typical starting mobile phase for normal-phase separation is a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times.[25]

  • Sample Preparation: Prepare a standard solution of the racemic 4-hydroxy-4'-methoxypropiophenone in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol modifier, adjust the percentage of the modifier) and column temperature.

  • Preparative Scale-Up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative or semi-preparative column to isolate larger quantities of the desired (S)-enantiomer.

Conclusion

While (S)-4-hydroxy-4'-methoxypropiophenone may not be a commercially cataloged compound with a dedicated CAS number, this guide provides the essential theoretical framework and practical methodologies for its preparation and isolation. For researchers in drug development, the choice between asymmetric synthesis and chiral resolution will depend on factors such as scale, cost, and available equipment. Asymmetric methods like the Noyori hydrogenation and CBS reduction offer an elegant and direct route to the enantiopure product, while chiral HPLC provides a robust method for separating a pre-synthesized racemic mixture. By understanding and applying the principles and protocols outlined herein, scientists can confidently access the specific stereoisomers required for advancing their research in medicinal chemistry.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Sigma-Aldrich. 4'-Methoxypropiophenone.
  • Santa Cruz Biotechnology. 4'-Methoxypropiophenone.
  • Chemsrc. 4'-Methoxypropiophenone.
  • Element Lab Solutions. HPLC Chiral Columns.
  • Regis Technologies.
  • MDPI.
  • Lopes, E. B., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 10909.
  • Patsnap Synapse. (2023).
  • BenchChem.
  • NROChemistry.
  • Chem-Station International Edition. (2014).
  • Wikipedia.
  • Alfa Chemistry.
  • Organic Chemistry Portal.
  • Smith, S. W. (2009). Chiral Drugs in Biological Systems.
  • Myers, A. G. Research Group.
  • NROChemistry.
  • Journal of Pharmaceutical and Allied Sciences. (2021). Effects of Stereoisomers on Drug Activity.
  • Guidechem. 4'-Methoxypropiophenone 121-97-1 wiki.
  • Slideshare. (2018). Importance of Stereochemistry in Drug Design.
  • Wikipedia. Corey–Itsuno reduction.
  • BenchChem.
  • Guidechem. 4'-Methoxypropiophenone 121-97-1 wiki.
  • ChemicalBook. 4'-Hydroxy-3'-methoxypropiophenone.
  • Organic Chemistry Portal. (2006).
  • Sigma-Aldrich. Asymmetric Reduction of Ketones.
  • University of Liverpool. Enantioselective Reduction of Ketones.
  • ChemicalBook. 4'-Hydroxypropiophenone synthesis.
  • Tehnologija. (2019). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC.
  • SciTePress. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
  • ResearchGate. (2005).
  • ChemicalBook. Methoxypropiophenone synthesis.
  • Phenomenex.
  • Journal of Separation Science. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Chiralpedia. (2022).
  • ACS Publications. (2005). Polymer-Immobilized Catalyst for Asymmetric Hydrogenation of Racemic α-(N-Benzoyl-N-methylamino)propiophenone.
  • VTechWorks. (1999). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • ResearchGate. (2001).
  • PubMed. (2001).
  • Wikipedia. Enantioselective ketone reduction.
  • MDPI. (2022).
  • MDPI. (2022).
  • Wikipedia. Chiral drugs.
  • Sigma-Aldrich. 3-(4-Hydroxyphenyl)-1-propanol 99 10210-17-0.
  • HMDB. Showing metabocard for 3-(4-Hydroxyphenyl)-1-propanol (HMDB0032599).
  • PMC. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

Sources

In vitro studies of (S)-4-Hydroxy 4'-Methoxy Propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of (S)-4-Hydroxy 4'-Methoxy Propiophenone

This guide provides a comprehensive framework for the initial in vitro characterization of (S)-4-Hydroxy 4'-Methoxy Propiophenone, a novel propiophenone derivative. Given the limited existing data on this specific stereoisomer, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach to elucidate its cytotoxic, antioxidant, anti-inflammatory, and metabolic profiles. The experimental choices and protocols are detailed with an emphasis on scientific causality and self-validating systems, ensuring a robust preliminary assessment of its therapeutic potential.

Introduction to (S)-4-Hydroxy 4'-Methoxy Propiophenone

(S)-4-Hydroxy 4'-Methoxy Propiophenone is an aromatic ketone with a defined stereochemistry. Its structure, featuring a phenolic hydroxyl group and a methoxy group, suggests potential for a range of biological activities. The propiophenone backbone is a common scaffold in medicinal chemistry.

Chemical Structure:

  • IUPAC Name: (S)-1-(4-methoxyphenyl)-2-hydroxy-1-propanone

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

Proposed Synthesis: The synthesis of chiral α-hydroxy ketones can be achieved through various stereoselective methods. A plausible route for the synthesis of (S)-4-Hydroxy 4'-Methoxy Propiophenone could involve the asymmetric dihydroxylation of a 4-methoxypropenylbenzene precursor, followed by selective oxidation. Alternatively, Friedel-Crafts acylation of anisole with a suitable chiral acylating agent could be explored.[1][2]

Hypothesized Biological Activities

The chemical structure of (S)-4-Hydroxy 4'-Methoxy Propiophenone provides a basis for several functional hypotheses:

  • Antioxidant Activity: The phenolic hydroxyl group is a well-known hydrogen donor, suggesting that the molecule may possess free radical scavenging properties.[3]

  • Anti-inflammatory Activity: Phenolic compounds are often associated with anti-inflammatory effects. This could be mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

  • Metabolic Significance: The molecule's structure makes it a substrate for drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). Understanding its metabolic stability and potential for enzyme inhibition is crucial for any drug development program.[4]

Overall In Vitro Evaluation Workflow

A systematic, tiered approach is recommended to efficiently evaluate the biological profile of (S)-4-Hydroxy 4'-Methoxy Propiophenone. This workflow ensures that foundational data on cytotoxicity informs the design of subsequent, more specific functional assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Preliminary ADME Profiling cluster_3 Phase 4: Data Analysis & Decision Making A Compound Synthesis & Characterization B Cytotoxicity Assessment (MTT Assay) A->B Determine non-toxic concentrations C Antioxidant Activity (DPPH & FRAP Assays) B->C Proceed with functional assays D Anti-inflammatory Activity (Protein Denaturation, COX-2, 5-LOX) B->D E Metabolic Stability (Human Liver Microsomes) B->E Inform concentrations for metabolic studies F CYP450 Inhibition (Multi-isozyme Panel) B->F G Comprehensive Data Review C->G D->G E->G F->G H Lead Candidate Progression G->H Go/No-Go Decision G cluster_0 DPPH Assay (Radical Scavenging) cluster_1 FRAP Assay (Reducing Power) DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H H• donation Antioxidant_DPPH (S)-HMPP-OH (Antioxidant) Antioxidant_DPPH->DPPH_Radical Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 e⁻ donation Antioxidant_FRAP (S)-HMPP-OH (Antioxidant) Antioxidant_FRAP->Fe3

Mechanisms of the DPPH and FRAP Antioxidant Assays.

Part 3: Elucidation of Anti-inflammatory Potential

Rationale: To investigate the hypothesized anti-inflammatory properties, a tiered approach is proposed, starting with a general assay for protein denaturation and proceeding to more specific enzyme inhibition assays for COX-2 and 5-LOX, key mediators of the inflammatory cascade.

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. [5]This assay uses heat-induced denaturation of egg albumin as a model system. The ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory activity. [6][7] Experimental Protocol: Protein Denaturation Assay

  • Reaction Mixture Preparation:

    • The reaction mixture (5 mL total volume) consists of 0.2 mL of fresh hen's egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of the test compound at various concentrations. [5] * Diclofenac sodium can be used as a positive control. [8]

  • Incubation:

    • Incubate the mixtures at 37°C for 15 minutes.

    • Then, heat at 70°C for 5 minutes to induce denaturation. [5]

  • Absorbance Measurement:

    • After cooling, measure the absorbance (turbidity) at 660 nm. [8]

  • Calculation:

    • The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100.

    • The IC₅₀ value is then determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation and pain. [9]This colorimetric assay measures the peroxidase activity of COX-2, and the inhibition of this activity by the test compound. [10] Experimental Protocol: COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2, heme, and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). [9] * Prepare the test compound and a positive control (e.g., Celecoxib) in DMSO. [9]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound or control.

    • Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding. [9] * Initiate the reaction by adding arachidonic acid (the substrate). [11]

  • Absorbance Measurement:

    • Monitor the increase in absorbance at 590 nm over time. [9]

  • Calculation:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This assay photometrically measures the inhibition of 5-LOX activity by monitoring the formation of conjugated dienes from a linoleic acid substrate. [12] Experimental Protocol: 5-LOX Inhibition Assay

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 50 mM, pH 6.3), a solution of 5-LOX enzyme (from potato or recombinant human), and a solution of linoleic acid. [12] * Prepare the test compound and a positive control in a suitable solvent.

  • Assay Procedure:

    • In a UV-transparent 96-well plate or cuvette, mix the buffer, enzyme solution, and the test compound.

    • Incubate for a short period.

    • Initiate the reaction by adding the linoleic acid substrate.

  • Absorbance Measurement:

    • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes. [12]

  • Calculation:

    • Determine the rate of reaction and calculate the percentage of inhibition for each concentration to derive the IC₅₀ value.

G cluster_0 Cyclooxygenase Pathway cluster_1 Lipoxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA AA_COX AA_COX AA->AA_COX AA_LOX AA_LOX AA->AA_LOX COX2 COX-2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs AA_COX->COX2 LOX5 5-LOX LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX5->LTs AA_LOX->LOX5 Inhibitor (S)-HMPP Inhibitor->COX2 Inhibition? Inhibitor->LOX5 Inhibition?

Arachidonic Acid Cascade and Potential Points of Inhibition.

Data Presentation: Anti-inflammatory Activity

AssayIC₅₀ (µM) of (S)-HMPPIC₅₀ (µM) of Positive Control
Protein Denaturation
COX-2 Inhibition
5-LOX Inhibition

Part 4: Preliminary ADME-Tox Profiling

Rationale: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical in drug discovery. These in vitro assays provide initial insights into the metabolic fate of (S)-4-Hydroxy 4'-Methoxy Propiophenone and its potential for drug-drug interactions.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, contained within human liver microsomes. [13]The disappearance of the parent compound over time is monitored to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLint). [14] Experimental Protocol: HLM Stability Assay

  • Reaction Mixture Preparation:

    • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). [15] * Add the test compound at a fixed concentration (e.g., 1 µM).

  • Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system. [16] * Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [13] * Centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate t₁/₂ = 0.693 / k and CLint = (0.693 / t₁/₂) / (mg protein/mL).

Data Presentation: Metabolic Stability

CompoundHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
(S)-4-Hydroxy 4'-Methoxy Propiophenone
Verapamil (High Clearance Control)
Warfarin (Low Clearance Control)
Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay evaluates the potential of the test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). [17]This is crucial for predicting potential drug-drug interactions. The assay measures the formation of a specific metabolite from a probe substrate in the presence of various concentrations of the inhibitor. [4][18] Experimental Protocol: CYP Inhibition Assay

  • Reagent Preparation:

    • Use human liver microsomes or recombinant CYP enzymes.

    • Prepare solutions of isoform-specific probe substrates and the test compound at a range of concentrations.

  • Incubation:

    • Incubate the microsomes, probe substrate, and test compound at 37°C.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Incubate for a specific time.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction with a cold organic solvent containing an internal standard.

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite using LC-MS/MS. [19]

  • Calculation:

    • Determine the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Calculate the IC₅₀ value for each CYP isoform.

G cluster_0 Metabolic Stability Assay cluster_1 CYP Inhibition Assay Compound_Stability (S)-HMPP HLM_NADPH_Stability HLM + NADPH Compound_Stability->HLM_NADPH_Stability Metabolites_Stability Metabolites HLM_NADPH_Stability->Metabolites_Stability LCMS_Stability LC-MS/MS Analysis (Quantify remaining parent) HLM_NADPH_Stability->LCMS_Stability Sample at t=0, 5, 15, 30, 60 min Calculate t½ & CLint Calculate t½ & CLint LCMS_Stability->Calculate t½ & CLint Probe_Substrate CYP-specific Probe Substrate HLM_NADPH_Inhibition HLM + NADPH + (S)-HMPP Probe_Substrate->HLM_NADPH_Inhibition Specific_Metabolite Specific Metabolite HLM_NADPH_Inhibition->Specific_Metabolite LCMS_Inhibition LC-MS/MS Analysis (Quantify metabolite formation) HLM_NADPH_Inhibition->LCMS_Inhibition Calculate IC₅₀ Calculate IC₅₀ LCMS_Inhibition->Calculate IC₅₀

Sources

In-Depth Technical Guide: The Solubility Profile of (S)-4-Hydroxy-4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-4-Hydroxy-4'-Methoxypropiophenone is a chiral ketone with significant potential in pharmaceutical and fine chemical synthesis. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides an in-depth analysis of the solubility profile of (S)-4-Hydroxy-4'-Methoxypropiophenone, exploring its behavior in various solvents and the critical influence of physicochemical parameters such as pH and temperature. We will delve into the theoretical underpinnings of its solubility and provide practical, step-by-step protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and actionable understanding of this compound's solubility characteristics.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application.[1][2] For (S)-4-Hydroxy-4'-Methoxypropiophenone, a molecule with promising applications, a detailed solubility profile is not merely academic; it is a cornerstone for rational process development and formulation design. Poor aqueous solubility, for instance, is a leading cause of low bioavailability for orally administered drugs, as it limits the concentration gradient available for absorption across the gastrointestinal tract.[1] Furthermore, understanding solubility in organic solvents is essential for efficient synthesis, crystallization, and purification.

This guide will systematically explore the factors governing the solubility of (S)-4-Hydroxy-4'-Methoxypropiophenone, providing both the "what" and the "why" to empower researchers in their experimental design and interpretation of results.

Physicochemical Properties of (S)-4-Hydroxy-4'-Methoxypropiophenone

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

PropertyValue/DescriptionSource
Chemical Formula C10H12O3[3]
Molecular Weight 180.2 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 61-62 °C[4][5]
pKa (Predicted) 8.92 ± 0.31[3][5]
LogP (Estimated) 2.020[5]

The presence of a hydroxyl group, a ketone, and a methoxy group on a propiophenone backbone gives (S)-4-Hydroxy-4'-Methoxypropiophenone a distinct polarity profile. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ketone and methoxy groups are hydrogen bond acceptors.[6][7] This combination of functional groups suggests a degree of solubility in both polar and non-polar solvents.

Aqueous Solubility Profile

The solubility of (S)-4-Hydroxy-4'-Methoxypropiophenone in aqueous media is a complex interplay of its molecular structure and the properties of the aqueous environment, most notably pH.

The Critical Role of pH

As a phenolic compound, the aqueous solubility of (S)-4-Hydroxy-4'-Methoxypropiophenone is highly dependent on pH.[8][9] The phenolic hydroxyl group is weakly acidic, and its ionization state is governed by the Henderson-Hasselbalch equation.

  • Below the pKa (pH < 8.92): The compound will exist predominantly in its neutral, protonated form. In this state, its aqueous solubility is expected to be limited due to the relatively non-polar propiophenone backbone.

  • Above the pKa (pH > 8.92): The hydroxyl group will be deprotonated, forming a phenolate anion. The resulting ionic species is significantly more polar and will exhibit substantially higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[9]

This pH-dependent solubility is a critical consideration for oral drug formulation, as the pH of the gastrointestinal tract varies significantly.

Impact of Temperature on Aqueous Solubility

For most solid organic compounds, aqueous solubility increases with temperature.[10][11] This is generally because the dissolution process is endothermic, meaning it requires energy to overcome the lattice energy of the solid and to disrupt the hydrogen bonding network of water.[11] It is reasonable to predict that the aqueous solubility of (S)-4-Hydroxy-4'-Methoxypropiophenone will follow this trend. Experimental determination is necessary to quantify the extent of this temperature dependence. The relationship between temperature and solubility can often be described by the van't Hoff equation. For many organic solids in water, solubility can vary exponentially with temperature.[12][13]

Solubility in Organic Solvents

The solubility of (S)-4-Hydroxy-4'-Methoxypropiophenone in organic solvents is crucial for its synthesis, purification, and the preparation of stock solutions for in vitro assays. Based on the principle of "like dissolves like," its solubility in various organic solvents can be predicted and is summarized below.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)HighThe hydroxyl group of the solute can form hydrogen bonds with the solvent molecules.[3][5]
Polar Aprotic Solvents (e.g., DMSO, Acetone)HighThe polar carbonyl and methoxy groups can engage in dipole-dipole interactions with the solvent.[3][14]
Non-Polar Solvents (e.g., Toluene, Hexane)Low to ModerateWhile the aromatic ring provides some non-polar character, the polar functional groups will limit miscibility with highly non-polar solvents.[15][16]

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust experimental methods. Two primary types of solubility are measured in drug discovery and development: kinetic and thermodynamic solubility.[1][17][18]

Distinguishing Kinetic and Thermodynamic Solubility

It is crucial to understand the distinction between these two parameters as they provide different, yet complementary, information.

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics Kinetic Kinetic Solubility Kinetic_Char Faster Measurement Prone to Supersaturation Amorphous Precipitate Early Discovery Stage Kinetic->Kinetic_Char Leads to Thermo Thermodynamic Solubility Thermo_Char Equilibrium State Slower Measurement Crystalline Solid Lead Optimization & Formulation Thermo->Thermo_Char Represents

Caption: Kinetic vs. Thermodynamic Solubility.

Kinetic solubility measurements are rapid assessments often used in early-stage discovery to flag potential solubility issues.[1][18] They typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[19] This method can lead to supersaturated solutions and the precipitation of an amorphous form, which is generally more soluble than the stable crystalline form.[17][20]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[1][17][20] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[18][19] This value is critical for formulation development and regulatory submissions.

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is suitable for early-stage screening.

Principle: A solution of the compound in DMSO is serially diluted in an aqueous buffer. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is taken as the kinetic solubility.[21]

Materials:

  • (S)-4-Hydroxy-4'-Methoxypropiophenone

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader with turbidity measurement capability

Procedure:

  • Prepare a 10 mM stock solution of (S)-4-Hydroxy-4'-Methoxypropiophenone in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Transfer a small, fixed volume of each DMSO dilution to a corresponding well containing the aqueous buffer.

  • Mix thoroughly and incubate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[18]

  • Measure the turbidity of each well using a microplate reader.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a blank control.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[22]

Principle: An excess of the solid compound is agitated in the solvent of interest until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined.[19][23]

Materials:

  • (S)-4-Hydroxy-4'-Methoxypropiophenone (crystalline solid)

  • Solvent of interest (e.g., water, buffer of specific pH, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable column and UV detector or another suitable analytical method.

Procedure:

  • Add an excess amount of solid (S)-4-Hydroxy-4'-Methoxypropiophenone to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[18]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solids.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of (S)-4-Hydroxy-4'-Methoxypropiophenone using a validated HPLC-UV method.

  • The determined concentration represents the thermodynamic solubility.

G start Start excess_solid Add Excess Solid (S)-4-Hydroxy-4'-Methoxypropiophenone start->excess_solid add_solvent Add Known Volume of Solvent excess_solid->add_solvent equilibrate Equilibrate with Agitation (24-48h at constant T) add_solvent->equilibrate filter Filter Supernatant (0.22 µm filter) equilibrate->filter analyze Analyze Filtrate Concentration by HPLC-UV filter->analyze end Thermodynamic Solubility Value analyze->end

Caption: Thermodynamic Solubility Workflow.

Conclusion

The solubility of (S)-4-Hydroxy-4'-Methoxypropiophenone is a multifaceted property governed by its molecular structure and the surrounding environment. Its amphiphilic nature, arising from both polar functional groups and a non-polar backbone, allows for solubility in a range of organic solvents. The presence of a phenolic hydroxyl group makes its aqueous solubility highly pH-dependent, a critical factor for pharmaceutical development. A thorough experimental characterization, distinguishing between kinetic and thermodynamic solubility, is essential for informed decision-making in synthesis, purification, and formulation. The protocols and theoretical framework provided in this guide offer a comprehensive approach to understanding and manipulating the solubility of this important chiral ketone.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain?. (2024, February 15). Discussion Forum. Retrieved January 16, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 523-529.
  • Effects of Temperature and Pressure on Solubility. (n.d.). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved January 16, 2026, from [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 849-853.
  • Reactions of Carbonyl Compounds. (n.d.). Solubility of Things. Retrieved January 16, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (n.d.). ProQuest. Retrieved January 16, 2026, from [Link]

  • Propiophenone. (n.d.). Solubility of Things. Retrieved January 16, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Bentham Science Publishers.
  • Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. (2016, October 11). Quora. Retrieved January 16, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 16, 2026, from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved January 16, 2026, from [Link]

  • How does pH affect the solubility of phenolic acid?. (2016, January 2). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019, February 22). PubMed Central. Retrieved January 16, 2026, from [Link]

  • PROPIOPHENONE. (n.d.). SDI. Retrieved January 16, 2026, from [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). Journal of Agricultural and Food Chemistry, 48(6), 2101-2106.
  • 1-Phenyl-1-propanone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • PROPIOPHENONE. (n.d.). Chemical LAND21. Retrieved January 16, 2026, from [Link]

  • 4'-Methoxypropiophenone. (2025, August 25). Chemsrc. Retrieved January 16, 2026, from [Link]

  • 4'-Hydroxypropiophenone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Enantioselective Synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of (S)-4-Hydroxy-4'-Methoxypropiophenone, a chiral α-hydroxy ketone of significant interest in pharmaceutical and fine chemical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and success. We present a robust biocatalytic approach, which offers high enantioselectivity and operates under mild conditions, making it an attractive alternative to traditional chemical methods. This guide includes detailed experimental procedures, data interpretation, and troubleshooting advice to facilitate the seamless adoption of this methodology in a laboratory setting.

Chemical Profile and Significance

(S)-4-Hydroxy-4'-Methoxypropiophenone is a chiral building block whose stereochemistry is crucial for its biological activity and its utility in the synthesis of more complex molecules. Chiral α-hydroxy ketones are valuable intermediates in the production of various pharmaceuticals and natural products.[1][2][3] The ability to selectively synthesize the (S)-enantiomer is of paramount importance for developing stereochemically pure active pharmaceutical ingredients (APIs).

Property Value
IUPAC Name (S)-1-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-2-one
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 272.30 g/mol
CAS Number (Not available for the specific enantiomer)
Appearance Expected to be a crystalline solid or oil
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)

Overview of Synthetic Strategy: A Biocatalytic Approach

Several methods exist for the asymmetric synthesis of α-hydroxy ketones, including organocatalytic α-hydroxylation and asymmetric transfer hydrogenation.[1][4] However, biocatalytic methods, particularly those employing lyases or whole-cell systems, have emerged as powerful tools due to their exceptional selectivity and environmentally benign reaction conditions.[3][5]

This protocol will focus on a biocatalytic approach analogous to the synthesis of similar chiral acyloins. The strategy involves the cross-coupling of two different aldehydes, catalyzed by a thiamine diphosphate (ThDP)-dependent lyase, such as Benzoylformate Decarboxylase (BFD).[2][5] This method is highly efficient for creating enantiopure α-hydroxy ketones from inexpensive aldehyde precursors.[5]

Synthetic Pathway Diagram

Synthetic_Pathway Figure 1: Biocatalytic Synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone p_anisaldehyde 4-Methoxybenzaldehyde intermediate Enzyme-ThDP Activated Complex p_anisaldehyde->intermediate acetaldehyde Acetaldehyde acetaldehyde->intermediate product (S)-4-Hydroxy-4'- Methoxypropiophenone intermediate->product Carboligation enzyme ThDP-dependent Lyase (e.g., BFD) in Whole Cells (e.g., P. putida) enzyme->intermediate

Caption: Biocatalytic synthesis pathway.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar biocatalytic acyloin condensations.[2][6] Optimization of substrate concentrations, pH, and temperature may be required for this specific substrate combination.

Part A: Preparation of Whole-Cell Biocatalyst (Pseudomonas putida)

Rationale: Whole cells of Pseudomonas putida can be induced to express ThDP-dependent lyases like Benzoylformate Decarboxylase (BFD), which serve as the catalyst for the enantioselective carboligation reaction. Using whole cells is often more cost-effective and robust than using isolated enzymes.[2]

  • Culture and Induction:

    • Inoculate a suitable culture medium (e.g., LB broth) with Pseudomonas putida ATCC 12633.

    • Grow the culture at 30°C with shaking (approx. 200 rpm) until it reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.6-0.8).

    • To induce the expression of the lyase, add an inducer such as ammonium mandelate to the culture medium and continue incubation for several hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet twice with a sterile phosphate buffer (e.g., 200 mM, pH 7.0).

    • Resuspend the cells in the same buffer to a desired concentration, which can be quantified by dry cell weight (DCW). An optimal concentration might be around 0.006 g DCW/mL.[2] This cell suspension is now the "resting cell" biocatalyst.

Part B: Biocatalytic Synthesis

Rationale: The resting cells catalyze the condensation of 4-methoxybenzaldehyde and acetaldehyde. Acetaldehyde is typically supplied in excess to favor the desired cross-coupling reaction. The reaction is performed in an aqueous buffer to maintain physiological pH for the enzyme.

  • Reaction Setup:

    • In a reaction vessel, combine the prepared P. putida resting cell suspension in 200 mM phosphate buffer (pH 7.0).

    • Add 4-methoxybenzaldehyde (substrate) to a final concentration of approximately 20 mM.

    • Add acetaldehyde (co-substrate) to a final concentration of approximately 600 mM.[2]

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with gentle shaking (e.g., 200 rpm) to ensure adequate mixing and aeration.

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour).

  • Reaction Monitoring:

    • Quench the reaction in the aliquot by adding an equal volume of ethyl acetate and vortexing.

    • Centrifuge to separate the phases.

    • Analyze the organic phase by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of 4-methoxybenzaldehyde and the formation of the product.

Part C: Product Extraction and Purification
  • Extraction:

    • Once the reaction has reached completion (or optimal conversion), terminate it by centrifuging to remove the cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic phase with a saturated sodium bicarbonate solution, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure (S)-4-Hydroxy-4'-Methoxypropiophenone.

Analytical Characterization

Rationale: It is critical to confirm the identity, purity, and enantiomeric excess of the synthesized product. A combination of spectroscopic and chromatographic techniques is employed for this self-validating system.

Technique Purpose Expected Outcome
¹H NMR Structural elucidationPeaks corresponding to the aromatic protons, methoxy group, methyl group, and the chiral center's proton.
¹³C NMR Structural confirmationSignals for all unique carbon atoms in the molecule.
Mass Spec. Molecular weight confirmationA molecular ion peak corresponding to the mass of the product (C₁₆H₁₆O₃).
Chiral HPLC Enantiomeric excess (e.e.)Separation of the (S) and (R) enantiomers, allowing for the calculation of the e.e. of the (S)-isomer.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Overall Experimental Workflow start Start: P. putida Culture induce Induce Lyase Expression start->induce harvest Harvest & Prepare Resting Cells induce->harvest bioreaction Biocatalytic Reaction (Aldehydes + Cells) harvest->bioreaction monitor Monitor Reaction (TLC/HPLC) bioreaction->monitor extract Product Extraction (Ethyl Acetate) monitor->extract Reaction Complete purify Purification (Column Chromatography) extract->purify analyze Characterization (NMR, MS, Chiral HPLC) purify->analyze end End: Pure (S)-Product analyze->end

Caption: From cell culture to final product analysis.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no product formation Inactive biocatalystVerify induction protocol and cell viability. Test catalyst with a known positive control reaction.
Substrate inhibitionTitrate substrate concentrations to find optimal levels.
Incorrect pH or temperatureEnsure buffer pH is correct and incubator temperature is stable.
Low enantiomeric excess (e.e.) Presence of other enzymes causing racemic background reactionsScreen different microbial strains or use a more purified enzyme preparation.
Racemization of the productCheck if purification or workup conditions (e.g., high temperature, strong acid/base) are causing racemization.
Formation of by-products Reduction of aldehyde to alcoholThis can occur due to other native enzymes. Using an immobilized enzyme or engineered strain can minimize this.
Self-condensation of acetaldehydeEnsure the primary aldehyde (4-methoxybenzaldehyde) is readily available to the enzyme.

References

  • Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. National Institutes of Health (NIH). Available from: [Link]

  • Stereoselective Synthesis of Optically Active α-Hydroxy Ketones and anti-1,2-Diols via Asymmetric Transfer Hydrogenation of Unsymmetrically Substituted 1,2-Diketones. ACS Publications. Available from: [Link]

  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. BioMed Central. Available from: [Link]

  • Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ACS Publications. Available from: [Link]

  • A Simple Synthetic Route to Enantiopure α-Hydroxy Ketone Derivatives by Asymmetric Hydrogenation. Synfacts. Available from: [Link]

  • Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. AIR Unimi. Available from: [Link]

  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting Pseudomonas putida cells. Oulu University Library. Available from: [Link]

Sources

Application Notes & Protocols: Investigating (S)-4-Hydroxy 4'-Methoxy Propiophenone in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

These application notes serve as a foundational guide for researchers, scientists, and drug development professionals embarking on the cellular characterization of (S)-4-Hydroxy 4'-Methoxy Propiophenone. It is critical to establish at the outset that this molecule is a novel investigational compound with limited publicly available data on its specific biological effects and mechanisms of action.

Therefore, the protocols and scientific rationale detailed herein are built upon a robust foundation of chemical principles, data from structurally related propiophenone analogs, and established methodologies in cell biology. This document is designed not as a rigid set of instructions, but as an expert-guided starting point for the systematic exploration of this compound's potential bioactivities. Our approach emphasizes scientific integrity by proposing self-validating experimental workflows that will empower researchers to generate novel, high-quality data.

Introduction to (S)-4-Hydroxy 4'-Methoxy Propiophenone

(S)-4-Hydroxy 4'-Methoxy Propiophenone belongs to the propiophenone class of aromatic ketones. Structurally, it features a phenyl ring substituted with a hydroxyl group and a methoxy group, with a chiral center at the benzylic position of the propiophenone backbone. The "(S)" designation indicates a specific stereoisomer, a critical feature that can dictate its interaction with biological targets. While this specific enantiomer is not well-characterized, related propiophenone derivatives have been noted for a range of biological activities, including antioxidant and anti-inflammatory properties[1].

Given the scarcity of data, the primary objective for any research program involving this compound will be to perform initial screening to identify its effects on cellular viability, proliferation, and key signaling pathways. This guide provides the necessary protocols to begin this exploratory phase.

Chemical Properties & Handling

A summary of the key chemical properties, based on related compounds, is presented in Table 1.

PropertyAnticipated Value/CharacteristicSource/Rationale
Molecular FormulaC₁₀H₁₂O₃Based on chemical structure
Molecular Weight196.20 g/mol Based on chemical structure
AppearanceWhite to off-white crystalline solidCommon for this class of compounds[1]
SolubilitySparingly soluble in water; Soluble in organic solvents (DMSO, Ethanol, Methanol)Based on related propiophenones[1][2]
StorageStore at room temperature, sealed in a dry, dark environmentGeneral recommendation for stable solids[1]

Expert Insight: The solubility in Dimethyl Sulfoxide (DMSO) and ethanol is a key practical detail, as these are common solvents for preparing stock solutions for cell culture experiments[3]. The final concentration of the solvent in the cell culture medium should be carefully controlled, typically kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Preparation of Stock Solutions for Cell Culture

Scientific integrity in cell-based assays begins with the accurate and sterile preparation of the test compound. The following protocol outlines the steps for preparing a high-concentration stock solution of (S)-4-Hydroxy 4'-Methoxy Propiophenone.

Materials
  • (S)-4-Hydroxy 4'-Methoxy Propiophenone powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile filtration unit (0.22 µm pore size)

Protocol for a 100 mM Stock Solution
  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent microbial contamination.

  • Weighing the Compound: Accurately weigh a precise amount of (S)-4-Hydroxy 4'-Methoxy Propiophenone. For example, to prepare 1 mL of a 100 mM solution, weigh out 19.62 mg.

  • Dissolution: Add the weighed powder to a sterile polypropylene tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for 19.62 mg).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterile Filtration: To ensure the removal of any potential microbial contaminants, pass the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Foundational Cell-Based Assays: A Starting Point

The following experimental workflows are designed as an initial screen to determine the basic cellular effects of (S)-4-Hydroxy 4'-Methoxy Propiophenone.

Workflow for Determining Cytotoxicity

Before investigating specific biological activities, it is crucial to determine the concentration range at which the compound is non-toxic to the cells of interest.

Caption: Workflow for assessing compound cytotoxicity.

Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the (S)-4-Hydroxy 4'-Methoxy Propiophenone stock solution in your complete cell culture medium. A common starting range is a 10-point, 2-fold serial dilution starting from 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration), which represents the concentration at which the compound reduces cell viability by 50%.

Expert Insight: The IC50 value is a critical parameter. For subsequent mechanistic studies, it is advisable to use concentrations well below the IC50 to ensure that the observed effects are not a consequence of general cytotoxicity.

Investigating Potential Bioactivities: Hypothesis-Driven Approaches

Based on the known activities of structurally similar compounds, promising areas for initial investigation include antioxidant and anti-inflammatory effects.

Proposed Mechanism: Modulation of Oxidative Stress and Inflammatory Pathways

Many phenolic compounds exert their effects by scavenging reactive oxygen species (ROS) or by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway.

G cluster_0 Cellular Stress (e.g., LPS, H2O2) cluster_1 Potential Intervention Point cluster_2 Cellular Response stress LPS / H2O2 ros Increased ROS stress->ros nfkb NF-κB Activation stress->nfkb compound (S)-4-Hydroxy 4'-Methoxy Propiophenone compound->ros Inhibition? compound->nfkb Inhibition? ros->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines

Caption: Hypothetical signaling pathway for investigation.

Protocol: Screening for Anti-inflammatory Activity (LPS-induced Cytokine Production)

This protocol uses lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response in immune cells (e.g., RAW 264.7 macrophages).

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of (S)-4-Hydroxy 4'-Methoxy Propiophenone for 1-2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control) to stimulate an inflammatory response.

  • Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the compound-treated, LPS-stimulated cells to the LPS-only control. A significant reduction in cytokine production suggests anti-inflammatory activity.

Summary and Future Directions

These application notes provide a strategic framework for the initial characterization of (S)-4-Hydroxy 4'-Methoxy Propiophenone in a cell culture setting. The immediate goals for any research program should be:

  • Establish a Dose-Response Curve: Determine the cytotoxic profile of the compound in relevant cell lines.

  • Screen for Bioactivity: Utilize the protocols provided to investigate potential antioxidant and anti-inflammatory effects.

  • Elucidate Mechanism of Action: If bioactivity is confirmed, further studies can be designed to explore the underlying molecular mechanisms, such as Western blotting for key signaling proteins (e.g., phosphorylated NF-κB) or gene expression analysis for inflammatory markers.

The exploration of a novel compound is a meticulous process. By adhering to the principles of scientific rigor and employing the foundational protocols outlined in this guide, researchers will be well-equipped to uncover the biological potential of (S)-4-Hydroxy 4'-Methoxy Propiophenone.

References

Sources

Analytical Strategies for the Stereoselective Detection and Quantification of (S)-4-Hydroxy 4'-Methoxy Propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Hydroxy 4'-Methoxy Propiophenone is a chiral molecule of significant interest in pharmaceutical synthesis. The stereochemistry of such compounds is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are paramount for ensuring the enantiomeric purity and overall quality of the substance. This document provides a comprehensive guide to the primary analytical techniques for the detection, quantification, and stereochemical determination of (S)-4-Hydroxy 4'-Methoxy Propiophenone, with a focus on Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods. Protocols are detailed with an emphasis on the scientific rationale behind procedural choices, and are designed to be self-validating in accordance with ICH guidelines.[1][2][3]

Introduction and Physicochemical Profile

The precise analysis of chiral compounds is a cornerstone of modern drug development and quality control. For (S)-4-Hydroxy 4'-Methoxy Propiophenone, the primary analytical challenge lies in differentiating and quantifying the (S)-enantiomer from its (R)-counterpart. This application note details validated methods to achieve this, ensuring that researchers can confidently assess the enantiomeric excess (e.e.) and chemical purity of their samples.

Table 1: Physicochemical Properties of 4-Hydroxy-4'-Methoxypropiophenone (Racemate) Note: Properties are for the closely related or racemic compound, as specific data for the (S)-enantiomer is not always distinctly reported. The molecular formula and weight are identical for both enantiomers.

PropertyValueSource
Chemical Name 1-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-oneN/A
Molecular Formula C₁₆H₁₆O₃N/A
Molecular Weight 256.29 g/mol N/A
Appearance White to off-white solid[4]
Melting Point 61-62 °C (for 4'-Hydroxy-3'-methoxypropiophenone)[4]
Solubility Soluble in organic solvents like Methanol, DMSO[5]

Core Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6] Polysaccharide-based CSPs are often a successful starting point for the separation of aromatic compounds and are recommended for initial screening.[7][8]

Rationale for Method Design

The selection of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is based on its proven broad applicability in creating stereospecific interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions) with chiral molecules. A normal-phase mobile system (e.g., hexane/isopropanol) is chosen for its excellent compatibility with these columns and its ability to provide high chiral selectivity. A lower flow rate is employed to maximize the interaction time between the analyte and the CSP, which often improves resolution.[7]

G Figure 1: Chiral HPLC Analysis Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase) setup 2. Instrument & Column Setup (Equilibrate Column for >30 min) prep->setup sst 3. System Suitability Test (SST) (Inject Racemic Standard) setup->sst sst->setup SST Fail? (Troubleshoot) inject 4. Sample Injection sst->inject SST Pass? acquire 5. Data Acquisition (Monitor at λmax) inject->acquire process 6. Data Processing & Analysis (Peak Integration) acquire->process report 7. Reporting (Calculate % Area, Enantiomeric Excess) process->report

Caption: A typical workflow for enantiomeric purity analysis using Chiral HPLC.

Detailed Protocol for Chiral HPLC Analysis

Objective: To separate and quantify the (S)- and (R)-enantiomers of 4-Hydroxy 4'-Methoxy Propiophenone.

Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP. (Dimensions: 250 x 4.6 mm, 5 µm).

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample Diluent: Mobile Phase (Hexane/IPA mixture).

  • Reference Standards: Racemic 4-Hydroxy 4'-Methoxy Propiophenone and a pure standard of the (S)-enantiomer, if available.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol . Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Preparation:

    • Racemic Standard (for SST): Prepare a solution of the racemic compound at approximately 0.5 mg/mL in the mobile phase.

    • Sample Solution: Prepare the test sample at approximately 0.5 mg/mL in the mobile phase.

  • Chromatographic Conditions:

ParameterSettingRationale
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Proven CSP for a wide range of chiral aromatic compounds.
Mobile Phase 90:10 (v/v) n-Hexane/IPABalances retention and enantioselectivity. The ratio can be optimized.
Flow Rate 0.8 mL/minA slightly reduced flow rate enhances interaction with the CSP for better resolution.
Column Temperature 25 °CStable temperature ensures reproducible retention times.[7]
Injection Volume 10 µLStandard volume for analytical scale.
Detection UV at 275 nmCorresponds to a strong absorbance maximum for similar structures.[5]
Run Time ~20 minutes (or until both peaks have eluted)
  • System Suitability Test (SST):

    • Inject the racemic standard solution six times.

    • The system is suitable for use if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5 and the relative standard deviation (RSD) for the peak areas is ≤ 2.0% .

  • Analysis:

    • Once the SST criteria are met, inject the sample solution(s).

    • Identify the peaks based on the retention time of the pure (S)-enantiomer standard (if available) or by designation (e.g., Peak 1, Peak 2).

  • Calculations:

    • Enantiomeric Purity (% Area):

      • % (S)-enantiomer = (Area of S-peak / (Area of S-peak + Area of R-peak)) * 100

    • Enantiomeric Excess (e.e.):

      • e.e. % = |(% (S)-enantiomer - % (R)-enantiomer)|

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure an analytical method is fit for its intended purpose, it must be validated.[2][9] The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target analyte.[1][10]

G Figure 2: ICH Q2(R2) Method Validation Interdependencies VM Validated Method Specificity Specificity Specificity->VM Linearity Linearity & Range Linearity->VM Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->VM Accuracy->Precision Precision->VM LOD LOD / LOQ LOD->VM Robustness Robustness Robustness->VM

Caption: Key parameters required for analytical method validation as per ICH guidelines.

Validation Parameters and Acceptance Criteria

Table 2: Summary of Validation Experiments and Typical Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples to demonstrate that the peak for the (S)-enantiomer is free from interference.Peak purity analysis (via DAD) should pass. No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).System suitability parameters should still be met. No significant impact on results.

Supporting Analytical Techniques

While chiral HPLC is primary for enantiomeric purity, other methods are essential for confirming identity, structure, and achiral purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful tool for assessing the overall purity of a sample and identifying any volatile impurities or related substances.

Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like acetonitrile or methanol.

  • GC-MS Conditions:

ParameterSetting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 280 °C
Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow ~1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range 40-450 m/z
  • Data Analysis: Compare the resulting mass spectrum with a reference library or theoretical fragmentation pattern to confirm the identity of the main peak. Integrate all peaks to determine the % purity.[11]

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) is indispensable for unambiguous structural elucidation. While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is critical for confirming the compound's constitution and identifying isomeric impurities.[12][13]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Analysis: Confirm the presence of expected signals: aromatic protons, methoxy group singlet, hydroxyl group singlet, and the propiophenone chain's ethyl group signals (a quartet and a triplet). The chemical shifts and coupling patterns must match the proposed structure.

    • Note: To distinguish enantiomers via NMR, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used to induce diastereomeric environments, which results in separate signals for each enantiomer.[14][15]

Conclusion

The analytical control of (S)-4-Hydroxy 4'-Methoxy Propiophenone requires a multi-faceted approach. Chiral HPLC stands as the definitive technique for determining enantiomeric purity, and its success is predicated on a well-chosen chiral stationary phase and a thoroughly validated method according to ICH guidelines. Supporting analyses by GC-MS and NMR spectroscopy are crucial for confirming the compound's identity, assessing overall purity, and ensuring the absence of structural isomers. The integrated use of these methods provides a robust quality control strategy, ensuring the safety and efficacy of final pharmaceutical products.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • Pharma Beginners. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • SIELC Technologies. (n.d.). Separation of 4'-Hydroxy-2-methylpropiophenone on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Full scan of mass spectra of propiophenone.
  • King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX.
  • ChemicalBook. (2025). 4'-Hydroxy-3'-methoxypropiophenone.
  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr.
  • Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • SpectraBase. (n.d.). 4'-Methoxypropiophenone - Optional[Vapor Phase IR] - Spectrum.
  • SpectraBase. (n.d.). 4'-Hydroxy-3'-methoxypropiophenone.
  • ChemicalBook. (n.d.). 4'-Hydroxy-3'-methoxypropiophenone CAS#: 1835-14-9.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
  • ResearchGate. (2018). NMR analysis of streoisomer?.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Cayman Chemical. (2023). 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone Product Information.
  • Scribd. (n.d.). s10337-022-04194-4 | PDF | High Performance Liquid Chromatography.
  • Journal of Chromatography A. (n.d.). AFMPS.
  • Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

Enantioselective Analysis of (S)-4-Hydroxy 4'-Methoxy Propiophenone: A Detailed HPLC Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the chiral separation and analysis of (S)-4-Hydroxy 4'-Methoxy Propiophenone using High-Performance Liquid Chromatography (HPLC). The enantioselective method described herein is crucial for researchers, scientists, and professionals in drug development and quality control, where the stereochemical purity of chiral compounds is paramount. This guide delves into the scientific principles of chiral chromatography, offers a step-by-step analytical procedure, and outlines a robust validation strategy in accordance with international guidelines. By explaining the causality behind experimental choices, this document aims to equip the user with the expertise to successfully implement and adapt this method for their specific needs.

Introduction and Scientific Principle

(S)-4-Hydroxy 4'-Methoxy Propiophenone is a chiral ketone derivative. In pharmaceutical and chemical synthesis, the biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1][2] Therefore, the ability to separate and quantify the individual enantiomers is of critical importance.[2]

This application note details a direct method for enantiomeric separation using a Chiral Stationary Phase (CSP) in HPLC.[3] Direct chiral separation is often preferred for its efficiency and simplicity over indirect methods that require derivatization.[3][4] The principle of this method relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2][5] These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability constants.[2][4] This difference in interaction energy results in varying retention times for the two enantiomers, enabling their separation.[2]

For the analysis of an aromatic ketone like (S)-4-Hydroxy 4'-Methoxy Propiophenone, a polysaccharide-based CSP is a highly effective choice.[1] These CSPs, typically derived from cellulose or amylose, are known for their broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds.[1][5][6]

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chemicals and Reagents
  • (S)-4-Hydroxy 4'-Methoxy Propiophenone reference standard

  • Racemic 4-Hydroxy 4'-Methoxy Propiophenone

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

Chromatographic Conditions

The selection of a suitable mobile phase is critical for achieving optimal chiral separation. Normal-phase chromatography, utilizing a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier, is often the first choice for polysaccharide-based CSPs.[5] The alcohol modifier plays a crucial role in modulating the retention and selectivity of the separation.[6]

ParameterRecommended Setting
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm[7] or 275 nm (based on UV maxima of propiophenone derivatives[8])
Injection Volume 10 µL
Sample Diluent Mobile Phase

Rationale for Parameter Selection:

  • Column: A cellulose-based CSP is chosen for its proven success in separating a wide variety of chiral compounds, including aromatic ketones. The 3,5-dimethylphenylcarbamate derivative provides multiple interaction sites for effective chiral recognition.[9]

  • Mobile Phase: A simple binary mixture of n-Hexane and IPA offers a good starting point for method development. The ratio can be adjusted to optimize the resolution and analysis time. A lower percentage of IPA will generally lead to longer retention times and potentially better resolution.

  • Temperature: Ambient temperature (25 °C) is a standard starting condition. Temperature can influence selectivity, and optimization may be required for difficult separations.[1]

  • Detection Wavelength: Propiophenone derivatives typically exhibit strong UV absorbance around 254 nm and 275 nm. The optimal wavelength should be determined by examining the UV spectrum of the analyte to ensure maximum sensitivity.

Experimental Protocol

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 4-Hydroxy 4'-Methoxy Propiophenone and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard solution, using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Equilibration
  • Install the chiral column in the HPLC system.

  • Set the mobile phase composition, flow rate, column temperature, and detector wavelength as specified in the chromatographic conditions table.

  • Purge the pump lines to ensure a consistent mobile phase composition.

  • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

Data Acquisition and Analysis
  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the racemic standard solution to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution.

  • Inject the sample solution to determine the enantiomeric purity.

  • Integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical results, following the International Council for Harmonisation (ICH) guidelines.[7][10][11]

Validation Parameters
ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for the (S)-enantiomer should be well-resolved from the (R)-enantiomer and any other potential impurities. Resolution (Rs) > 1.5.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.998 over a range of concentrations (e.g., 50-150% of the target concentration).
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked samples should be within 98-102%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in resolution or retention times when parameters like flow rate (±10%), column temperature (±2°C), and mobile phase composition (±2%) are varied.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Validation prep_std Prepare Standards (Racemic & Enantiopure) sys_setup System Setup & Equilibration prep_std->sys_setup prep_sample Prepare Sample prep_sample->sys_setup data_acq Data Acquisition sys_setup->data_acq peak_int Peak Integration data_acq->peak_int calc Calculate %ee peak_int->calc validation Method Validation calc->validation

Caption: Experimental workflow for HPLC analysis.

validation_logic Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Resolution > 1.5) Validation->Specificity Linearity Linearity & Range (r² ≥ 0.998) Validation->Linearity Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (RSD %) - Repeatability - Intermediate Validation->Precision Sensitivity Sensitivity - LOD - LOQ Validation->Sensitivity Robustness Robustness Validation->Robustness

Caption: Logic of HPLC method validation.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust approach for the enantioselective analysis of (S)-4-Hydroxy 4'-Methoxy Propiophenone. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, a clear separation of the enantiomers can be achieved. The successful implementation of this method, supported by a thorough validation process, will ensure the accurate determination of enantiomeric purity, which is a critical aspect of quality control in the pharmaceutical and chemical industries.

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation of Technical Requirements for the Registration of Pharmaceuticals for Human Use. Link

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Link

  • Chiral HPLC Column. Phenomenex. Link

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Link

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Link

  • Chiral HPLC Separations. Phenomenex. Link

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Link

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Link

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Link

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich. Link

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Link

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. Link

  • Enantioselective reduction of aromatic ketones. ResearchGate. Link

  • Rapid HPLC Separation of Phenones on HALO C18 Phase. MAC-MOD Analytical. Link

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Link

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Link

Sources

Application Note & Protocol: Quantitative Analysis of (S)-4-Hydroxy-4'-Methoxypropiophenone in Human Plasma by Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of the (S)-enantiomer of 4-Hydroxy-4'-Methoxypropiophenone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). In drug development and metabolic studies, the stereospecific quantification of chiral molecules is critical, as enantiomers can exhibit distinct pharmacological and toxicological profiles. This protocol details a robust and sensitive method encompassing sample preparation, chiral chromatographic separation, and mass spectrometric detection. The methodology is grounded in established bioanalytical principles to ensure accuracy, precision, and reliability, adhering to guidelines set forth by regulatory agencies such as the FDA and EMA.[1]

Introduction: The Imperative of Chiral Analysis

Chirality is a fundamental property of many drug molecules, where a compound and its mirror image (enantiomer) are non-superimposable.[2] These enantiomers often interact differently with the chiral environment of the human body, such as receptors and enzymes, leading to varied therapeutic effects and metabolic fates.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the investigation of the pharmacological profiles of individual enantiomers.[2] (S)-4-Hydroxy-4'-Methoxypropiophenone, a chiral propiophenone derivative, necessitates a stereoselective analytical method to accurately elucidate its pharmacokinetic and pharmacodynamic properties. LC-MS/MS offers the requisite sensitivity and specificity for such analyses in complex biological matrices.[4]

Experimental Design & Rationale

The development of this method is predicated on achieving three core objectives: efficient extraction from plasma, baseline chromatographic separation of the (S) and (R) enantiomers, and sensitive, specific detection by tandem mass spectrometry.

Workflow Overview

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with Internal Standard Plasma->IS_Spike LLE Liquid-Liquid Extraction IS_Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Transfer Chiral_LC Chiral LC Separation Inject->Chiral_LC ESI Electrospray Ionization (ESI) Chiral_LC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Quant Quantification MSMS->Quant Data Acquisition Report Reporting Quant->Report LLE_Protocol Start 100 µL Plasma Sample Spike Add 10 µL Internal Standard (100 ng/mL) Start->Spike AddSolvent Add 600 µL MTBE Spike->AddSolvent Vortex Vortex for 1 minute AddSolvent->Vortex Centrifuge Centrifuge at 4000 x g for 5 min Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.

Chiral LC-MS/MS Method

The key to this assay is the chiral separation of the (S) and (R) enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds and are a logical starting point for method development. [5][6] Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Chiral Column e.g., Chiralpak® IG-3 (amylose-based) or similar polysaccharide-based chiral column (3 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v)
Gradient Isocratic or a shallow gradient optimized for enantiomeric resolution. e.g., Start at 10% B, hold for 1 min, ramp to 50% B over 5 min.
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: To be determined by infusion of the reference standardInternal Standard: To be determined by infusion
Source Parameters Capillary Voltage: 3.5 kV Source Temperature: 150°C Desolvation Temperature: 400°C

Rationale for Parameter Selection:

  • Chiral Column: Immobilized polysaccharide-based columns offer broad applicability and robustness for chiral separations. [5]* Mobile Phase: The use of formic acid promotes protonation for positive mode ESI. [7]A mixture of acetonitrile and isopropanol is often effective in modulating retention and selectivity on chiral phases.

  • ESI Positive Mode: The ketone and hydroxyl moieties on the propiophenone structure are amenable to protonation, making positive mode ESI a suitable choice.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. These transitions must be empirically determined by infusing the pure analyte and internal standard into the mass spectrometer.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications. [1]Key validation parameters are summarized below.

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (based on FDA/EMA guidelines) [1]
Selectivity & Specificity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Calibration Curve At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ) at a minimum of 4 QC levels.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution. The IS should track and correct for any significant matrix effects.
Recovery The extraction efficiency should be consistent and reproducible across the concentration range.
Stability Analyte stability in plasma must be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative.

Data Analysis and Reporting

  • Integration: Chromatographic peaks for the analyte and internal standard are integrated.

  • Response Ratio: The peak area ratio of the analyte to the IS is calculated.

  • Quantification: A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the CC standards using a weighted (e.g., 1/x²) linear regression. The concentrations of unknown samples are then determined from this curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of (S)-4-Hydroxy-4'-Methoxypropiophenone in human plasma. By employing a selective liquid-liquid extraction technique and a robust chiral LC-MS/MS method, this protocol is designed to deliver the accuracy, precision, and sensitivity required for regulated bioanalysis in drug development. The principles and methodologies described herein can be adapted for other chiral small molecules, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Gika, H. G., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Tufi, J. E., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. [Link]

  • Karas, M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. [Link]

  • PubChem. 4'-Methoxypropiophenone-methyl-d3. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • E. M. Martin, et al. (2014). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia. [Link]

  • Bouzas, N. F., et al. (2009). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC - NIH. [Link]

Sources

Application Notes and Protocols for (S)-4-Hydroxy 4'-Methoxy Propiophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Hydroxy Ketones in Drug Discovery

In the landscape of modern medicinal chemistry, the stereochemical orientation of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological effects, with one enantiomer often being responsible for the desired therapeutic action while the other may be inactive or even contribute to undesirable side effects. The (S)-4-Hydroxy 4'-Methoxy Propiophenone scaffold represents a key chiral building block belonging to the β-hydroxy ketone family. This structural motif is of significant interest as it forms the core of various biologically active compounds, particularly those targeting the central nervous system. Its utility is underscored by the well-established principle that the stereochemistry at the hydroxyl-bearing carbon can dictate the potency and selectivity of a drug candidate. For instance, in the broader class of synthetic cathinones, the (S)-enantiomer is generally associated with greater potency as a psychomotor stimulant.[1] This application note provides a comprehensive guide to the synthesis and potential applications of (S)-4-Hydroxy 4'-Methoxy Propiophenone, with a focus on its role as a precursor to novel therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent achiral propiophenone derivatives is essential for their handling and application in synthesis.

Property4'-Hydroxy-3'-methoxypropiophenone4'-Methoxypropiophenone
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₂
Molecular Weight 180.2 g/mol [2]164.20 g/mol [3]
Melting Point 61-62 °C[2]23 °C[3]
Boiling Point 180-185 °C (15 Torr)[2]275 °C[3]
Solubility Slightly soluble in DMSO and Methanol[2]Soluble in Methanol[3]
Appearance White to Dark Beige Solid[2]White or Colorless to Yellow powder/lump/liquid[3]

Enantioselective Synthesis of (S)-4-Hydroxy 4'-Methoxy Propiophenone

The generation of a specific enantiomer is a cornerstone of modern pharmaceutical development. Asymmetric synthesis provides a direct route to the desired stereoisomer, avoiding the need for chiral resolution of a racemic mixture.[4] The synthesis of (S)-4-Hydroxy 4'-Methoxy Propiophenone can be efficiently achieved through the enantioselective reduction of a prochiral diketone precursor, 1-(4-methoxyphenyl)-1,2-propanedione. This transformation can be accomplished using either biocatalytic or chemocatalytic methods.

Protocol 1: Biocatalytic Enantioselective Reduction

Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Certain yeast strains, such as those from the Rhodotorula genus, are known to express reductases capable of converting ketones to chiral alcohols with high enantiomeric excess.[5]

Workflow for Biocatalytic Reduction:

cluster_0 Upstream Processing cluster_1 Bioreduction cluster_2 Downstream Processing Culture Yeast Culture (e.g., Rhodotorula sp.) Harvest Cell Harvesting & Washing Culture->Harvest Immobilize Cell Immobilization (e.g., in calcium alginate) Harvest->Immobilize Bioreactor Bioreactor with Immobilized Cells, Buffer, and Co-factor Regeneration System Immobilize->Bioreactor Precursor 1-(4-methoxyphenyl)-1,2-propanedione Precursor->Bioreactor Extraction Product Extraction (e.g., with ethyl acetate) Bioreactor->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Chiral HPLC for Enantiomeric Excess Determination Purification->Analysis Final (S)-4-Hydroxy 4'-Methoxy Propiophenone Analysis->Final

Caption: Biocatalytic synthesis workflow.

Step-by-Step Methodology:

  • Culturing of Microorganism: Cultivate a suitable yeast strain (e.g., Rhodotorula sp.) in an appropriate growth medium until the late exponential phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate buffer, pH 7.0), and immobilize them in a matrix such as calcium alginate to enhance stability and reusability.

  • Bioreduction Reaction: In a temperature-controlled bioreactor, suspend the immobilized cells in a buffer solution. Add the substrate, 1-(4-methoxyphenyl)-1,2-propanedione, and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration). Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically analyzing aliquots using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: Upon completion, separate the immobilized cells by filtration. Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography. Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Application in Medicinal Chemistry: A Case Study of Hydroxybupropion Analogues

While direct applications of (S)-4-Hydroxy 4'-Methoxy Propiophenone are not extensively documented in publicly available literature, its structural motif is highly relevant to the development of neurologically active agents. A compelling parallel can be drawn to the synthesis and biological evaluation of hydroxybupropion analogues, which are being investigated as potential smoking cessation aids and antidepressants.[6][7] The active metabolite of bupropion, (2S,3S)-hydroxybupropion, is a β-hydroxy ketone, and its analogues have been synthesized to explore structure-activity relationships (SAR).

The synthesis of these analogues often involves a chiral β-hydroxy ketone intermediate, highlighting the importance of this class of molecules. The biological activity of these compounds is primarily attributed to their ability to inhibit the reuptake of monoamine neurotransmitters, such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT), by binding to their respective transporters (DAT, NET, and SERT).[8][9] Additionally, some analogues exhibit antagonist activity at nicotinic acetylcholine receptors (nAChRs).[10]

Pharmacological Data of Selected Hydroxybupropion Analogues: [6]

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)α4β2-nAChR IC₅₀ (μM)
(2S,3S)-Hydroxybupropion 13001400>1000013
3'-Fluoro analogue 11001200>100007.8
3'-Bromo analogue 12001300>100006.8
4'-Biphenyl analogue 10001100>100008.5

This data demonstrates how modifications to the aromatic ring of a β-hydroxy ketone scaffold can modulate its potency and selectivity for different monoamine transporters and nAChR subtypes.

Mechanism of Action: Modulation of Monoamine Neurotransmission

Synthetic cathinones and related compounds, including bupropion and its metabolites, exert their primary pharmacological effects by interacting with monoamine transporters.[8][11] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling. By inhibiting these transporters, these compounds increase the concentration and duration of action of these neurotransmitters in the synapse, leading to enhanced downstream signaling.

Signaling Pathway of Monoamine Transporter Inhibition:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles containing Dopamine (DA) Release DA Release Vesicle->Release DAT Dopamine Transporter (DAT) DA_cleft Dopamine (DA) Release->DA_cleft DA_cleft->DAT Reuptake Receptor Dopamine Receptors DA_cleft->Receptor Drug (S)-4-Hydroxy 4'-Methoxy Propiophenone Derivative Drug->DAT Inhibition Signal Postsynaptic Signaling Receptor->Signal

Caption: Monoamine transporter inhibition mechanism.

Experimental Protocols: Monoamine Uptake Inhibition Assay

To evaluate the potential of novel compounds synthesized from (S)-4-Hydroxy 4'-Methoxy Propiophenone to inhibit monoamine transporters, a radioligand-based uptake assay is a standard and robust method.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Cell Culture: Culture the HEK293 cells expressing the transporter of interest in appropriate conditions until they reach confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Compound Addition: Add varying concentrations of the test compound (typically in a serial dilution) to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation of Uptake: Add the radiolabeled monoamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Perspectives

(S)-4-Hydroxy 4'-Methoxy Propiophenone is a valuable chiral building block with significant potential in medicinal chemistry. Its enantioselective synthesis provides access to a key structural motif present in a range of neurologically active compounds. The principles outlined in this application note, from asymmetric synthesis to biological evaluation, provide a framework for researchers to explore the therapeutic potential of novel compounds derived from this versatile scaffold. Future research in this area will likely focus on the development of more efficient and scalable enantioselective synthetic routes and the exploration of a wider range of biological targets to unlock the full therapeutic potential of this class of molecules.

References

  • Arienzo, M., & Cundy, K. C. (1999). Asymmetric synthesis of two conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. Tetrahedron: Asymmetry, 10(21), 4079-4088.
  • Borges, C. L., & de Souza, R. O. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.
  • Taylor, S. J. C. (2019). Asymmetric synthesis. In Pharmaceutical Biocatalysis (pp. 1-24). Jenny Stanford Publishing.
  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2018). Neuropharmacology of Synthetic Cathinones. In The Effects of Drug Abuse on the Human Nervous System (pp. 95-117). Academic Press.
  • Google Patents. (2016). Synthesis method of 2-methoxy-4-hydroxypropiophenone. CN105418399A.
  • Damaj, M. I., Carroll, F. I., & Eaton, J. B. (2010). Synthesis and characterization of in vitro and in vivo profiles of hydroxybupropion analogues: aids to smoking cessation. Journal of medicinal chemistry, 53(12), 4790-802.
  • Murzin, D. Y., & Salmi, T. (2022). A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive. Industrial & Engineering Chemistry Research, 61(17), 5769-5780.
  • Carroll, F. I., Lewin, A. H., & Deaciuc, A. G. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
  • Google Patents. (2015). METHOD OF MANUFACTURING CHIRAL β-HYDROXY CARBONYL COMPOUND AND CHIRAL β-HYDROXY CARBONYL COMPOUND MANUFACTURED BY THE SAME. KR20150106617A.
  • Semantic Scholar. (n.d.). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Retrieved from [Link]

  • Damaj, M. I., Carroll, F. I., & Eaton, J. B. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 53(12), 4790-4802.
  • Chemsrc. (n.d.). 4'-Methoxypropiophenone. Retrieved from [Link]

  • Eltit, J. M., & Shaikh, J. A. (2024). Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters. Advances in pharmacology (San Diego, Calif.), 94, 1-32.
  • Damaj, M. I., Carroll, F. I., & Eaton, J. B. (2010). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. ACS Medicinal Chemistry Letters, 1(5), 214-218.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • OuluREPO. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. Retrieved from [Link]

  • Eltit, J. M., & Shaikh, J. A. (2024). Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters. Advances in Pharmacology, 94, 1-32.
  • Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. Retrieved from [Link]

  • Moats, D., & Sampson, J. (2020). Hydroxybupropion- Synthesis and Characterization.
  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. Retrieved from [Link]

  • Autech Industry. (n.d.). The Role of 4-Hydroxy-3-methoxystyrene in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). A focus on the asymmetric synthesis of a novel threo-β-benzyl-β-hydroxy aspartate analogue. Tetrahedron: Asymmetry, 23(15-16), 1141-1146.
  • National Science Foundation Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. The Journal of Organic Chemistry, 88(12), 7935-7940.
  • Barwiolek, M., & Knap, B. (2024). The Effect of Selected Cathinones on Natural Cell Membranes: Microelectrophoretic Methods. Molecules, 29(1), 234.
  • El-Gazzar, M. G., & Shaaban, M. R. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24657-24681.
  • Semantic Scholar. (2010). Synthesis and characterization of in vitro and in vivo profiles of hydroxybupropion analogues: aids to smoking cessation. Journal of Medicinal Chemistry, 53(12), 4790-4802.

Sources

Application Notes and Protocols for Asymmetric Synthesis Utilizing (S)-4-Hydroxy-4'-Methoxypropiophenone as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the strategic application of (S)-4-Hydroxy-4'-Methoxypropiophenone as a versatile chiral building block in asymmetric synthesis. While not a conventional off-the-shelf chiral auxiliary, this molecule serves as an excellent precursor for the development of novel chiral ligands. Herein, we detail a complete workflow, commencing with the highly enantioselective synthesis of the parent chiral alcohol via a Corey-Bakshi-Shibata (CBS) reduction. We then propose and outline a robust protocol for its conversion into a novel chiral P,N-ligand. Finally, a detailed application protocol for this ligand in a palladium-catalyzed asymmetric allylic alkylation (AAA) is presented, demonstrating its potential in constructing stereochemically rich molecules. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers in the field of asymmetric catalysis and pharmaceutical development.

Introduction: The Strategic Value of Chiral Propiophenones

Chiral alcohols and their derivatives are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.[1] The propiophenone scaffold, featuring a benzylic stereocenter, offers a structurally rigid and electronically tunable platform for the design of chiral ligands and catalysts. (S)-4-Hydroxy-4'-Methoxypropiophenone, the subject of this guide, embodies this potential. Its synthesis in high enantiopurity, which we will address first, unlocks its utility as a valuable synthon.

The core principle of this application note is to demonstrate a "chiral pool" approach, where a readily accessible, enantiomerically pure starting material is transformed into a more complex and valuable chiral entity—in this case, a novel ligand for asymmetric catalysis. This strategy is often more efficient and cost-effective than developing an asymmetric transformation from an achiral precursor late in a synthetic sequence.

Synthesis of (S)-1-(4-Methoxyphenyl)propan-1-ol: The Gateway Chiral Alcohol

The first critical step is the enantioselective synthesis of the chiral alcohol (S)-1-(4-methoxyphenyl)propan-1-ol from the prochiral ketone, 4'-methoxypropiophenone. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and effective method for the asymmetric reduction of a wide range of ketones, particularly aryl alkyl ketones.[2][3]

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source (e.g., BH₃·THF).[2] The mechanism, which accounts for the high enantioselectivity, proceeds through a series of coordinated steps:

  • Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[3]

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination occurs preferentially at the sterically more accessible lone pair of the ketone's oxygen atom.

  • Stereoselective Hydride Transfer: A face-selective, intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered transition state. The stereochemistry of the chiral catalyst dictates which face of the ketone is accessible for hydride attack, thus determining the absolute configuration of the resulting alcohol.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and upon acidic workup, yields the chiral alcohol. The CBS catalyst is regenerated and can participate in another catalytic cycle.

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction cluster_2 Product Formation CBS_Catalyst (S)-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Coordination BH3 BH₃•THF BH3->Activated_Complex Ketone 4'-Methoxy- propiophenone Transition_State Six-Membered Transition State Activated_Complex->Transition_State Ketone->Transition_State Coordination Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer Workup Acidic Workup Alkoxyborane->Workup Chiral_Alcohol (S)-1-(4-Methoxyphenyl) -propan-1-ol Workup->Chiral_Alcohol AAA_Workflow Start 4'-Methoxy- propiophenone Step1 CBS Reduction Start->Step1 Chiral_Alcohol (S)-Chiral Alcohol Step1->Chiral_Alcohol Step2 Mitsunobu Reaction & Reduction Chiral_Alcohol->Step2 Chiral_Amine (R)-Chiral Amine Step2->Chiral_Amine Step3 Reductive Amination Chiral_Amine->Step3 PN_Ligand Novel Chiral P,N-Ligand Step3->PN_Ligand Step4 Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) PN_Ligand->Step4 Final_Product Enantioenriched Alkylated Product Step4->Final_Product

Sources

Application Note: Strategies for the Derivatization of (S)-4-Hydroxy-4'-Methoxypropiophenone for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A. SCIENTIST'S NOTE & APPLICATION OVERVIEW

(S)-4-Hydroxy-4'-methoxypropiophenone is a chiral ketone of significant interest in pharmaceutical development, often appearing as a metabolite or a key synthetic intermediate. The precise analysis and enantiomeric quantification of this molecule are critical, as stereochemistry dictates pharmacological and toxicological profiles.[1] However, the inherent chemical properties of this analyte—specifically the polar secondary hydroxyl group and the chiral center—present distinct challenges for direct chromatographic analysis.

The polar hydroxyl group can lead to poor peak shape and thermal instability in Gas Chromatography (GC), while the presence of a stereocenter necessitates a method to resolve its enantiomers.[2][3] This guide provides a detailed exploration of two core derivatization strategies designed to overcome these analytical hurdles.

  • Achiral Derivatization for GC-MS: This strategy focuses on chemically modifying the polar functional groups to increase volatility and thermal stability, making the analyte amenable to GC-MS analysis.[4][5][6] We will detail protocols for silylation and a two-step methoximation-silylation process.

  • Chiral Derivatization for Enantiomeric Resolution: This "indirect" approach involves reacting the chiral analyte with an enantiomerically pure derivatizing agent to form diastereomers.[7][8][9] These diastereomers possess different physicochemical properties and can be separated and quantified using standard achiral chromatography, typically HPLC.[10][11]

This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the analysis of (S)-4-Hydroxy-4'-methoxypropiophenone and structurally related compounds.

B. VISUALIZED WORKFLOW: FROM SAMPLE TO ANALYSIS

The general pathway for preparing and analyzing (S)-4-Hydroxy-4'-methoxypropiophenone involves sample preparation, a carefully chosen derivatization step, and subsequent instrumental analysis.

G cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization Strategy cluster_analysis Phase 3: Instrumental Analysis A Analyte Solution ((S)-4-Hydroxy-4'-Methoxypropiophenone in Solvent) B Evaporation to Dryness (Under Nitrogen Stream) A->B C Strategy 1: Achiral Derivatization (e.g., Silylation) B->C For Volatility D Strategy 2: Chiral Derivatization (e.g., with MTPA-Cl) B->D For Enantiomer Separation E GC-MS Analysis C->E F Achiral HPLC-UV/MS Analysis D->F

Figure 1: General experimental workflow for derivatization and analysis.

STRATEGY 1: DERIVATIZATION FOR ENHANCED VOLATILITY (GC-MS)

The primary goal of this approach is to mask the polar hydroxyl group, thereby reducing intermolecular hydrogen bonding and increasing the analyte's volatility and thermal stability for GC analysis.[2][12] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most common and effective technique for this purpose.[4][13]

Causality Behind Experimental Choices
  • Why Silylation? TMS derivatives are significantly more volatile and less polar than their parent compounds.[12] This chemical modification leads to sharper, more symmetrical peaks and improved resolution in GC systems.

  • Choice of Reagent:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent suitable for hydroxyl groups.[14] Its byproducts are highly volatile, minimizing chromatographic interference.[14]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile of the TMS-acetamides, making it ideal for trace analysis where reagent peaks might obscure the analyte.[15][16]

    • TMCS (Trimethylchlorosilane): Often added as a catalyst (1-10%) to BSTFA or MSTFA. It enhances the reactivity of the silylating agent, particularly for sterically hindered hydroxyl groups.[17][18]

  • Why Methoximation Pre-treatment? The ketone functional group can exist in equilibrium with its enol tautomer. During silylation, this can lead to the formation of multiple derivatives (silylated alcohol and silylated enol-ether), complicating quantification.[19] A preliminary methoximation step converts the ketone into a stable oxime, preventing enolization and ensuring a single, well-defined derivative is formed in the subsequent silylation step.[20][21]

Visualized Silylation Reaction

Figure 2: Silylation of the target analyte with BSTFA.

Protocol 1: Direct Silylation with BSTFA + 1% TMCS

This protocol is suitable for rapid screening and quantification when the formation of minor enol-ether derivatives is not a primary concern.

  • Sample Preparation: Accurately weigh 1-5 mg of the analyte into a 2 mL autosampler vial. If the sample is in solution, transfer an aliquot containing the desired mass and evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or acetone).[22] Add 100 µL of BSTFA containing 1% TMCS. The silylating reagent should be in significant excess, with at least a 2:1 molar ratio of BSTFA to active hydrogens.[14][18]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[14]

  • Completion & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

    • Self-Validation Check: To confirm the reaction is complete, analyze aliquots at different time points (e.g., 30, 60, 90 min). The derivatization is complete when no further increase in the product peak area is observed.[14]

Protocol 2: Two-Step Methoximation and Silylation

This is the preferred method for robust, reproducible quantification, as it ensures the formation of a single derivative.

  • Sample Preparation: Prepare the dry sample in a 2 mL autosampler vial as described in Protocol 1.

  • Methoximation: Prepare a 20 mg/mL solution of Methoxyamine Hydrochloride (MeOx) in pyridine. Add 50 µL of this solution to the dried sample. Cap the vial, vortex, and heat at 60°C for 60 minutes.

  • Cooling: Allow the vial to cool completely to room temperature.

  • Silylation: Add 100 µL of MSTFA to the vial. Cap tightly, vortex, and heat at 60°C for an additional 30-60 minutes.[20]

  • Completion & Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

ParameterDescription
GC Column Low-polarity stationary phase, such as a 5% phenyl polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injector Temp. 250 - 280°C
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. (Note: This is a starting point and must be optimized).
Carrier Gas Helium, constant flow approx. 1.0-1.2 mL/min.
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Scan Range 50 - 550 amu.
Table 1: Typical Starting Conditions for GC-MS Analysis of Silylated Derivatives.

STRATEGY 2: CHIRAL DERIVATIZATION FOR ENANTIOMERIC RESOLUTION

To determine the enantiomeric purity or ratio of (S)-4-Hydroxy-4'-methoxypropiophenone, we can convert the enantiomers into diastereomers.[10] This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA).[8] The resulting diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[7][11]

Causality Behind Experimental Choices
  • Why Form Diastereomers? Enantiomers have identical physical properties and chromatographic behavior on achiral stationary phases. Diastereomers, however, have distinct properties and will interact differently with the stationary phase, allowing for their separation.[7][10]

  • Choice of Reagent: (R)- or (S)-MTPA-Cl: Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) is a classic and highly effective CDA for chiral alcohols and amines.[7][10]

    • It reacts with the secondary hydroxyl group to form stable diastereomeric esters (Mosher's esters).[10]

    • The reaction proceeds readily under mild conditions.

    • The absence of an α-proton on the MTPA moiety prevents racemization during the derivatization process.[10]

    • The resulting esters often have strong UV absorbance from the phenyl group, aiding in detection.

Visualized Chiral Derivatization Reaction
Protocol 3: Diastereomer Formation with (R)-MTPA-Cl
  • Sample Preparation: Dissolve approximately 1-2 mg of the analyte in 200 µL of anhydrous pyridine in a dry 1.5 mL vial. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Reagent Addition: Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the solution. The reaction is often exothermic.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-4 hours, or until TLC/LC analysis shows complete consumption of the starting material. Gentle heating (e.g., 40-50°C) can be used to accelerate the reaction if necessary.

  • Work-up:

    • Add 500 µL of ethyl acetate to dilute the reaction mixture.

    • Wash the organic solution sequentially with 500 µL of 1M HCl (to remove pyridine), 500 µL of saturated NaHCO₃ solution (to remove excess MTPA acid), and 500 µL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Analysis: Reconstitute the dried residue in a suitable mobile phase (e.g., acetonitrile/water) for HPLC analysis.

ParameterDescription
HPLC Column Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[23]
Mobile Phase A gradient of acetonitrile and water, often with 0.1% formic acid.[23] A typical starting point is a gradient from 40% to 90% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temp. 25 - 40°C.
Detection UV detector set at a wavelength of high absorbance for the methoxypropiophenone chromophore (e.g., ~275 nm).
Injection Vol. 10 µL.
Table 2: Typical Starting Conditions for Achiral HPLC Separation of Diastereomers.

E. REFERENCES

  • BenchChem. (2025). Comparing the efficiency of silylation versus acylation for GC analysis of phenols.

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS.

  • Phenomenex. Derivatization for Gas Chromatography.

  • ResearchGate. General derivatization mechanism for phenol with MTBSTFA.

  • NIH. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.

  • Sigma-Aldrich. BSTFA Product Information Sheet.

  • Alfa Chemistry. Chiral Derivatization Reagents.

  • PubMed. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.

  • BenchChem. A Technical Guide to 3'-Methoxypropiophenone for Pharmaceutical and Research Applications.

  • Grokipedia. Chiral derivatizing agent.

  • PubMed. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.

  • Wikipedia. Chiral derivatizing agent.

  • TCI Deutschland GmbH. Chiral Derivatizing Agent for Absolute Configuration.

  • NIH. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol.

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

  • Bibel lab update. Derivatization of metabolites for GC-MS via methoximation+silylation.

  • Sigma-Aldrich. Derivatization of Drug Substances with MSTFA.

  • PubMed. Derivatization in mass spectrometry--1. Silylation.

  • PubMed Central. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.

  • Protocols.io. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics.

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

  • Semantic Scholar. Derivatization Methods in GC and GC/MS.

  • ResearchGate. Review: Derivatization in mass spectrometry—1. Silylation.

  • Regis Technologies. GC Derivatization.

  • Wikipedia. Chiral analysis.

  • International Journal of Pharmaceutical Sciences Review and Research. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.

  • Chiralpedia. Chiral HPLC separation: strategy and approaches.

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-4-Hydroxy-4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-4-Hydroxy-4'-Methoxypropiophenone. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this chiral molecule. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Introduction: Understanding the Molecule

(S)-4-Hydroxy-4'-Methoxypropiophenone is a chiral aromatic ketone possessing three key functional groups that influence its stability: a phenolic hydroxyl group, a ketone carbonyl, and a chiral center at the alpha-position to the carbonyl. The interplay of these groups dictates its susceptibility to racemization, oxidation, and other degradation pathways. This guide provides a structured approach to identifying and mitigating these stability issues.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific problems you may encounter during the handling, storage, and analysis of (S)-4-Hydroxy-4'-Methoxypropiophenone.

Question 1: My sample of (S)-4-Hydroxy-4'-Methoxypropiophenone is showing a progressive loss of optical activity and a broadening of the chiral HPLC peak. What is the likely cause?

Answer:

This is a classic sign of racemization , a critical stability concern for this molecule. The chiral center in your compound is the carbon atom alpha to the ketone's carbonyl group. The hydrogen atom on this carbon is acidic and can be removed under either acidic or basic conditions.

Causality (The "Why"):

The loss of stereochemical integrity occurs through the formation of a planar, achiral intermediate—either an enol (under acidic conditions) or an enolate (under basic conditions).[1][2][3] Once this planar intermediate is formed, the proton can be added back from either face of the molecule with equal probability. This process converts the pure (S)-enantiomer into a 1:1 mixture of (S) and (R)-enantiomers, known as a racemic mixture, which is optically inactive.[3][4]

Mitigation and Troubleshooting Steps:

  • Strict pH Control: Avoid exposing the compound to acidic or basic conditions, even trace amounts. Ensure all solvents and reagents are neutral. Buffering your solutions to a neutral pH (around 6-7.5) is highly recommended for any aqueous work.

  • Solvent Purity: Use high-purity, neutral solvents. Be aware that some solvents can contain acidic or basic impurities.

  • Analytical Method Check: Your chiral HPLC method may be contributing to on-column racemization if the mobile phase is too acidic or basic. Evaluate the pH of your mobile phase.

Question 2: I've observed new impurity peaks in my reverse-phase HPLC chromatogram after storing my compound in a methanol/water solution for 24 hours on the benchtop. What could these impurities be?

Answer:

The appearance of new peaks suggests chemical degradation. Given the structure of (S)-4-Hydroxy-4'-Methoxypropiophenone, the most probable degradation pathways under these conditions are oxidation and photodegradation .

Causality (The "Why"):

  • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, and light.[5] This can lead to the formation of colored quinone-type structures or other oxidative coupling products. The rate of oxidation can be temperature-dependent.[5]

  • Photodegradation: Aromatic ketones are known to be photosensitive.[6][7][8][9] Upon exposure to light, particularly UV light, the ketone can absorb energy and enter an excited triplet state. This excited state is a powerful oxidizing agent and can react with the phenol moiety or other molecules, leading to a complex mixture of degradation products. The presence of the methoxy group can further influence the photochemistry.

Mitigation and Troubleshooting Steps:

  • Protect from Light: Always store the compound, both in solid form and in solution, in amber vials or wrapped in aluminum foil to protect it from light.[10] Minimize exposure to ambient light during experimental procedures.

  • Deoxygenate Solvents: For solutions intended for storage, sparging the solvent with an inert gas like nitrogen or argon before use can minimize oxidative degradation.

  • Control Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.

  • Use of Antioxidants: In formulated solutions, the inclusion of antioxidants may be considered, but this would need to be carefully validated for compatibility and analytical interference.

Question 3: My white, crystalline (S)-4-Hydroxy-4'-Methoxypropiophenone has developed a slight yellow or brownish tint after several months of storage in a clear glass vial in the lab. Is it still usable?

Answer:

The discoloration is a strong indicator of degradation, likely due to a combination of photodegradation and/or oxidation of the phenolic group. The formation of colored impurities, even at very low levels, can be visually apparent.

Causality (The "Why"):

As mentioned previously, phenolic compounds can oxidize to form colored quinone-like products. This process can be initiated by long-term exposure to light and air (oxygen). While the bulk of the material may still be intact, the presence of these colored degradants indicates that the purity has been compromised.

Mitigation and Troubleshooting Steps:

  • Re-analyze the Sample: Before use, you must re-assess the purity of the material using a stability-indicating method (like HPLC-UV) and confirm its identity. Also, check the optical purity via chiral HPLC.

  • Proper Storage is Key: This highlights the importance of proper storage from the outset. Solid material should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[11][12] Storing under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) is best practice for long-term storage.

ParameterRecommended Storage ConditionRationale
Form SolidMore stable than solutions.
Temperature Cool (2-8°C) or below +30°C.[12]Reduces rates of potential degradation reactions.
Atmosphere Inert gas (Nitrogen/Argon)Minimizes oxidation.
Light Protected from light (Amber vials)Prevents photodegradation.
Container Tightly sealedPrevents moisture uptake and exposure to air.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (S)-4-Hydroxy-4'-Methoxypropiophenone?

The primary stability concerns are racemization at the alpha-carbon via enol/enolate formation, oxidation of the phenolic hydroxyl group, and photodegradation initiated by the aromatic ketone moiety. Hydrolysis of the ketone or ether groups is generally not considered a major pathway under normal conditions as these functional groups are relatively stable.[13]

Q2: How does pH impact the stability of this compound in solution?

The pH is a critical factor. Both acidic and basic conditions can catalyze racemization .[1][3][4] Strongly basic conditions can also deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. Therefore, maintaining a neutral pH is crucial for preserving both chemical and stereochemical integrity in solution.

Q3: Is this compound susceptible to heat?

Propiophenone derivatives are generally thermally stable under ordinary conditions.[11][12][14] However, elevated temperatures will accelerate all degradation reactions, including oxidation and potential racemization if acidic or basic impurities are present. It is always advisable to avoid prolonged exposure to high temperatures.

Q4: Can I use this compound with strong oxidizing agents?

No. The compound is incompatible with strong oxidizing agents due to the presence of the electron-rich phenolic ring and the ketone functionality.[12]

Experimental Protocols & Workflows

Protocol: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[15]

Objective: To intentionally degrade (S)-4-Hydroxy-4'-Methoxypropiophenone under various stress conditions to understand its degradation profile.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber vials for each stress condition.

Stress ConditionProcedurePurpose
Acid Hydrolysis Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 2-8 hours.To test susceptibility to acid-catalyzed degradation and racemization.
Base Hydrolysis Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temp for 1-4 hours.To test susceptibility to base-catalyzed degradation and racemization.
Oxidation Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temp for 2-8 hours, protected from light.To identify oxidative degradation products.
Thermal Stress Heat a vial of the stock solution at 60°C for 24 hours, protected from light.To assess thermal stability.
Photostability Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.To identify photolytic degradation products.
Control Sample Keep a vial of the stock solution at 4°C, protected from light.To serve as an unstressed baseline.
  • Sample Analysis:

    • After the designated time, neutralize the acid and base samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples (including the control) by a stability-indicating RP-HPLC-UV method and a chiral HPLC method.

    • Compare the chromatograms to identify new peaks (degradants) and any change in the enantiomeric purity.

Diagrams

Diagram 1: Racemization Pathway

G S (S)-Ketone Intermediate Planar Achiral Intermediate (Enol or Enolate) S->Intermediate H⁺ or OH⁻ (catalyst) R (R)-Ketone Intermediate->S Protonation Intermediate->R Protonation

Caption: Acid/base-catalyzed racemization of the chiral center.

Diagram 2: Forced Degradation Workflow

G start Prepare Stock Solution of (S)-Compound stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress neutralize Neutralize/Dilute (as needed) stress->neutralize analyze Analyze by HPLC (Chiral & RP) neutralize->analyze compare Compare with Control Identify Degradants analyze->compare end Establish Degradation Profile compare->end

Caption: Workflow for a forced degradation (stress testing) study.

References

  • Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(6), 1226–1232. [Link]

  • Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. [Link]

  • Lígia, L., et al. (2019). Kinetics of Oxidative Degradation of Lignin-Based Phenolic Compounds in Batch Reactor. CORE. [Link]

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. [Link]

  • Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. AMiner. [Link]

  • Wikipedia contributors. (n.d.). Racemization. Wikipedia. [Link]

  • Gawley, R. E. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • LibreTexts. (2021, March 5). 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • Ishii, H., et al. (2005). Chiral Recognition of Cyclic Alpha-Hydroxyketones by CD-sensitive Zinc Tetraphenylporphyrin Tweezer. PubMed. [Link]

  • Wikipedia contributors. (n.d.). α-Ketol rearrangement. Wikipedia. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • Wikipedia contributors. (n.d.). Reductions with samarium(II) iodide. Wikipedia. [Link]

  • Paquette, L. A. (2004). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. [Link]

  • Quora. (2018, March 30). What does the hydrolysis of ketones yield? [Link]

  • Wikipedia contributors. (n.d.). Propiophenone. Wikipedia. [Link]

  • ACS Catalysis. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • YouTube. (2021, March 4). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. [Link]

  • Wikipedia contributors. (n.d.). Aldehyde. Wikipedia. [Link]

  • NIH. (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. [Link]

  • American Chemical Society. (2025, December 31). Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2). [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

Sources

Technical Support Center: Synthesis of (S)-1-(4-methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (S)-1-(4-methoxyphenyl)propan-1-ol, a valuable chiral alcohol intermediate in pharmaceutical and fine chemical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis for both high yield and excellent enantioselectivity.

The most common and robust synthetic route involves a two-step process:

  • Friedel-Crafts Acylation: Synthesis of the prochiral ketone, 4'-methoxypropiophenone, from anisole and a propionylating agent.

  • Asymmetric Reduction: Enantioselective reduction of the ketone to the desired (S)-alcohol.

This guide is structured to address challenges encountered in both stages of this synthesis.

Experimental Workflow Overview

The following diagram illustrates the general synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Reduction Anisole Anisole FC_Reaction Friedel-Crafts Acylation Anisole->FC_Reaction Propionyl_Chloride Propionyl Chloride / Anhydride Propionyl_Chloride->FC_Reaction Ketone 4'-Methoxypropiophenone (Prochiral Ketone) FC_Reaction->Ketone Lewis Acid (e.g., AlCl₃) Reduction Asymmetric Reduction S_Alcohol (S)-1-(4-methoxyphenyl)propan-1-ol (Target Product) Reduction->S_Alcohol Chiral Catalyst or Biocatalyst Ketone_Input->Reduction

Caption: General two-step synthesis pathway.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric reduction of 4'-methoxypropiophenone?

There are two leading strategies for this key transformation: biocatalytic reduction and chiral chemical catalysis.

  • Biocatalytic Reduction: This is often the preferred method due to its exceptional enantioselectivity (often >99% ee), mild reaction conditions (room temperature, aqueous media), and environmental friendliness.[1] It utilizes enzymes, specifically ketoreductases (KREDs), which can be employed as isolated enzymes or within whole-cell systems (e.g., yeast, E. coli).[2][3][4] These enzymes use a cofactor, typically NADPH or NADH, to deliver a hydride to the ketone.[1]

  • Chiral Chemical Catalysis: This approach uses a metal or organocatalyst in combination with a chiral ligand to induce enantioselectivity. Common methods include:

    • Catalytic Hydrosilylation: Employs a silane reducing agent with a chiral transition metal complex, such as those based on iridium.[5]

    • Asymmetric Transfer Hydrogenation: Uses a hydrogen donor like isopropanol or formic acid with a chiral catalyst.

    • Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst with a borane source.[6]

Q2: My Friedel-Crafts acylation step is giving a low yield. What is the most common cause?

The Friedel-Crafts acylation is highly sensitive to reaction conditions. The most frequent cause of low yield is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[7] It is imperative to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Other causes include using a deactivated aromatic ring as a substrate or potential side reactions like polyacylation.[7][8]

Q3: How do I accurately measure the enantiomeric excess (ee) of my product?

The standard and most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) .[9][10] These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. It is crucial to develop a method that provides baseline separation of the two enantiomer peaks for accurate integration.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or Stalled Yield in Friedel-Crafts Acylation

If you are experiencing poor conversion of anisole to 4'-methoxypropiophenone, consider the following points.

Potential Cause Explanation & Recommended Action
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to water. Even trace amounts will quench the catalyst and halt the reaction.[7] Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and high-purity, freshly opened AlCl₃. Perform all additions under a dry, inert atmosphere (N₂ or Ar).
Insufficient Catalyst Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with the catalyst, rendering it inactive. Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (anisole or propionyl chloride). For some substrates, more may be needed.
Reaction Temperature Too Low While the initial complex formation is often done at low temperatures (0 °C) to control the exothermic reaction, the reaction may require warming to proceed at a reasonable rate. Solution: After the initial addition, allow the reaction to warm to room temperature or gently heat as needed while monitoring progress by TLC or GC.
Substrate Purity Impurities in the anisole or propionyl chloride can interfere with the reaction. Solution: Use freshly distilled or high-purity reagents. Ensure the propionyl chloride has not hydrolyzed to propionic acid.
Issue 2: Poor Enantioselectivity (Low ee) in the Asymmetric Reduction

Achieving high enantiomeric excess is the primary goal of the reduction step. If your ee is low, use the following decision tree and table to diagnose the issue.

Troubleshoot_Low_EE cluster_analytical Analytical Check cluster_chem Chemical Catalysis Issues cluster_bio Biocatalysis Issues start Low ee Detected check_hplc Is Chiral HPLC/SFC method validated? start->check_hplc chem_temp Temperature too high? start->chem_temp bio_ph Is pH optimal for enzyme? start->bio_ph resolve_peaks Are enantiomer peaks baseline-resolved? check_hplc->resolve_peaks chem_cat Catalyst/Ligand impure or degraded? chem_temp->chem_cat chem_solvent Solvent optimal? chem_cat->chem_solvent bio_cofactor Cofactor regeneration failing? bio_ph->bio_cofactor bio_inhibit Substrate/product inhibition? bio_cofactor->bio_inhibit

Caption: Decision tree for troubleshooting low enantioselectivity.

Parameter Underlying Principle & Troubleshooting Steps
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee. Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). A temperature screen is a critical first step in optimization.
Catalyst/Enzyme Integrity Chemical: Chiral ligands and catalysts can degrade if handled or stored improperly (e.g., exposure to air or moisture). Impurities can act as poisons. Action: Use a fresh batch of catalyst/ligand from a reputable source. Handle air-sensitive reagents in a glovebox or under an inert atmosphere. Biocatalytic: Enzyme activity can be lost due to improper storage, pH denaturation, or thermal degradation. Action: Store enzymes at the recommended temperature (e.g., -20 °C or -80 °C). Ensure the reaction buffer pH is within the optimal range for the specific KRED.[11]
Solvent Choice The solvent plays a crucial role in stabilizing the transition state of the catalyst-substrate complex. A suboptimal solvent can lead to poor stereochemical communication. Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, MTBE).
Cofactor Regeneration (Biocatalysis) KREDs require a hydride source, NAD(P)H, which is consumed stoichiometrically. For the reaction to be catalytic with respect to the enzyme, the oxidized cofactor NAD(P)⁺ must be regenerated back to NAD(P)H. Action: Ensure your cofactor regeneration system is working. A common system uses a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose).[4]
Substrate Concentration (Biocatalysis) High concentrations of the ketone substrate or the alcohol product can inhibit or even denature the enzyme, leading to lower rates and potentially lower ee.[11] Action: Determine the optimal substrate loading. If inhibition is observed, consider a fed-batch approach where the substrate is added gradually over time.
Issue 3: Difficulty in Product Purification

After the reaction, you need to isolate the pure (S)-alcohol from unreacted ketone, the (R)-alcohol, and other byproducts.

  • Problem: Cannot separate the (S) and (R) alcohol enantiomers.

    • Solution: Standard silica gel chromatography will not separate enantiomers. You must use a preparative chiral separation technique like preparative Chiral HPLC or SFC.[] This is the most direct method for obtaining enantiomerically pure material.

  • Problem: Product co-elutes with unreacted 4'-methoxypropiophenone.

    • Solution: The polarity difference between the starting ketone and the product alcohol is usually sufficient for separation on standard silica gel. Optimize your solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to achieve better separation. If the reaction has gone to completion, this problem is minimized.

  • Problem: Product appears to be an oil and is difficult to handle.

    • Solution: While the starting ketone is a solid, the product alcohol may be a low-melting solid or an oil at room temperature. After purification by column chromatography, ensure all solvent is removed under high vacuum. If an oil persists, this may be the natural state of the pure product.

Part 3: Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for 4'-Methoxypropiophenone

This protocol is a representative example. All operations must be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Propionyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Suspend AlCl₃ (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq.) dropwise to the suspension via the dropping funnel. Stir for 15 minutes.

  • Add anisole (1.0 eq.) dissolved in a small amount of anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4'-methoxypropiophenone by recrystallization (e.g., from ethanol or hexanes) or column chromatography.

Protocol 2: Biocatalytic Asymmetric Reduction using a Ketoreductase (KRED)

This protocol is a general guideline. Specific conditions (enzyme choice, buffer pH, temperature) should be optimized for the selected KRED.

Materials:

  • Ketoreductase (KRED)

  • NADP⁺ (cofactor)

  • Glucose Dehydrogenase (GDH, for cofactor regeneration)

  • D-Glucose

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • 4'-Methoxypropiophenone

  • Water-miscible co-solvent (e.g., DMSO, isopropanol)

Procedure:

  • In a temperature-controlled reaction vessel, prepare the reaction buffer containing potassium phosphate, D-glucose (e.g., 1.1 eq.), and NADP⁺ (e.g., 0.001 eq.).

  • Add the cofactor regeneration enzyme (GDH) and the ketoreductase (KRED) to the buffer solution. Stir gently to dissolve.

  • Prepare a stock solution of 4'-methoxypropiophenone (1.0 eq.) in a minimal amount of a water-miscible co-solvent like DMSO.

  • Add the substrate stock solution to the enzyme-containing buffer. The final co-solvent concentration should typically be kept low (e.g., 1-5% v/v) to avoid denaturing the enzymes.[11]

  • Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation.[11]

  • Monitor the reaction progress by taking aliquots, quenching with a water-immiscible solvent (e.g., ethyl acetate), and analyzing the organic extract by chiral HPLC to determine conversion and enantiomeric excess.

  • Upon completion, extract the entire reaction mixture with a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-1-(4-methoxyphenyl)propan-1-ol by silica gel column chromatography if necessary.

References
  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-1288. [Link]

  • Various Authors. (n.d.). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. ResearchGate. [Link]

  • Kroutil, W., & Faber, K. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. Applied Microbiology and Biotechnology, 76(2), 249-255. [Link]

  • Li, Z., et al. (2022). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. MDPI. [Link]

  • Kroutil, W., & Faber, K. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. Applied Microbiology and Biotechnology, 76(2), 249-55. [Link]

  • Patil, S. S., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. [Link]

  • Li, Z., et al. (2022). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. National Institutes of Health. [Link]

  • LibreTexts Chemistry. (n.d.). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

  • Various Authors. (2018). Enantioselective catalytic hydrosilylation of propiophenone with a simple combination of a cationic iridium complex and a chiral azolium salt. ResearchGate. [Link]

  • Liu, Z., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Various Authors. (n.d.). The chemical synthesis of MPHPV S4. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in 4-Hydroxypropiophenone Synthesis and Quality Assurance. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Google Patents. (n.d.). Chiral catalysts for reduction of ketones and process for their preparation.
  • Yadav, G. D., & Kulkarni, H. R. (2001). Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta. Journal of Molecular Catalysis A: Chemical, 168(1-2), 163-171. [Link]

Sources

Purification challenges of (S)-4-Hydroxy 4'-Methoxy Propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the purification challenges of (S)-4-Hydroxy-4'-Methoxypropiophenone. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to empower your experimental success.

This guide is structured to address issues from multiple angles, beginning with a direct troubleshooting section for immediate problems, followed by broader frequently asked questions, detailed experimental protocols, and a consolidated reference list.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of (S)-4-Hydroxy-4'-Methoxypropiophenone.

Problem 1: Low Yield After Recrystallization of Crude Product

Question: I've just completed the synthesis, but my yield after the initial recrystallization is significantly lower than expected. What could be the cause, and how can I improve it?

Possible Causes:

  • Inappropriate Solvent Choice: The target compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor. Conversely, if the compound is not soluble enough at high temperatures, you may be using an excessive volume of solvent.

  • Precipitation vs. Crystallization: Crashing the product out of solution by cooling too rapidly leads to the formation of fine, often impure, powder instead of well-defined crystals. This can trap impurities and solvent.

  • Incomplete Crystallization: Insufficient cooling time or temperature can leave a substantial amount of product dissolved in the mother liquor.

Solutions:

  • Solvent System Optimization: The key to successful recrystallization is selecting a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when heated.[1]

    • Single Solvent: Test small batches with solvents like ethanol, methanol, ethyl acetate, or water. For hydroxypropiophenone derivatives, alcohol-water or ester-alkane mixtures are often effective.

    • Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" like water or hexane) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.

  • Controlled Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. This promotes the growth of larger, purer crystals. Once at room temperature, the flask can be transferred to an ice bath to maximize the recovery of the crystallized product.[1]

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), analyze a small sample by Thin Layer Chromatography (TLC). If a significant amount of product is detected, concentrate the mother liquor by partially evaporating the solvent and attempt a second crystallization.

Solvent System ExampleRationaleExpected Purity Improvement
Ethanol/Water Good solubility in hot ethanol; poor solubility in water. Allows for fine-tuned precipitation.High removal of non-polar impurities.
Ethyl Acetate/Hexane Dissolves the compound well when hot; hexane reduces solubility upon cooling.Effective for removing polar impurities.
Methanol Often used for growing high-quality crystals of related phenolic compounds.[1]Can yield a highly pure crystalline product.
Problem 2: Persistent Achiral Impurities Detected by HPLC/NMR

Question: After recrystallization, I still see peaks in my HPLC chromatogram and NMR spectrum that correspond to starting materials or side-products. How do I remove these?

Possible Causes:

  • Co-crystallization: Impurities with similar polarity and structure to the desired product can crystallize along with it, making recrystallization ineffective for their removal.

  • Reaction Byproducts: Synthesis methods like Friedel-Crafts acylation can produce regioisomers or polymeric tars that are difficult to remove by crystallization alone.[2]

  • Thermal Degradation: The compound may be degrading during workup or purification if exposed to excessive heat or harsh pH conditions.

Solutions:

  • Column Chromatography: For stubborn impurities, column chromatography is the most effective solution.[2][3] It separates compounds based on their differential adsorption to a stationary phase.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point for moderately polar compounds like hydroxypropiophenones.[3] Start with a low polarity (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.

  • Activated Carbon Treatment: If the impurity is a colored byproduct, adding a small amount of activated carbon to the hot solution before filtration during recrystallization can help adsorb these contaminants.[4] Use sparingly, as it can also adsorb the product.

  • Acid-Base Extraction: The phenolic hydroxyl group on your compound is acidic. You can selectively extract it into a mild aqueous base (e.g., sodium bicarbonate solution), wash the organic layer to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your purified product. This is particularly useful for removing non-phenolic impurities.

crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_racemate Pure Racemate purity_check1->pure_racemate >98% Pure chromatography Column Chromatography purity_check1->chromatography Impurities Present purity_check2 Purity Check (TLC/HPLC) chromatography->purity_check2 purity_check2->pure_racemate >98% Pure fail Impure purity_check2->fail Still Impure

Caption: Decision workflow for achiral purification.

Problem 3: Failure to Separate (S)- and (R)-Enantiomers

Question: I am attempting to separate the enantiomers using chiral HPLC, but I'm only seeing a single peak or very poor resolution. What should I do?

Possible Causes:

  • Incorrect Chiral Stationary Phase (CSP): The most critical factor in chiral separations is the choice of CSP. There is no universal CSP, and selection is often empirical.[5]

  • Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) dramatically affects the interaction between the enantiomers and the CSP.[6]

  • Low Analyte-CSP Interaction: The functional groups on your molecule must interact with the chiral centers of the stationary phase for separation to occur.

Solutions:

  • Screen Different Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly versatile and a good starting point for many pharmaceutical compounds.[7]

    • Amylose-based CSPs: (e.g., Chiralpak® AD, Chiralpak® IA, Chiralpak® IG)

    • Cellulose-based CSPs: (e.g., Chiralcel® OD, Chiralcel® OJ)

  • Optimize the Mobile Phase:

    • Normal Phase: Typically mixtures of an alkane (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol). Vary the percentage of the alcohol modifier. Small changes (e.g., from 10% to 15% isopropanol) can have a large impact on resolution.

    • Additives: For molecules with acidic or basic groups, adding a small amount of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) can improve peak shape and resolution.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations. It often provides faster separations with higher efficiency and uses less organic solvent.[8][] The mobile phase is typically supercritical CO₂ with an alcohol co-solvent.

CSP TypeCommon Mobile PhaseRationale for (S)-4-Hydroxy-4'-Methoxypropiophenone
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IsopropanolThe aromatic rings and carbamate linkages provide π-π stacking and hydrogen bonding sites that can interact with the analyte's aromatic rings and hydroxyl/keto groups.
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/EthanolOffers different stereoselectivity compared to the amylose equivalent due to the different helical structure of the cellulose backbone.[6]
Immobilized CSPs Broader range of solventsAllows for the use of solvents like dichloromethane or ethyl acetate in the mobile phase, which can sometimes unlock unique selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect from the synthesis of 4-Hydroxy-4'-Methoxypropiophenone?

The impurity profile depends heavily on the synthetic route. For a standard Friedel-Crafts or Fries rearrangement synthesis, you can expect:

  • Unreacted Starting Materials: Anisole, propionyl chloride, or the corresponding propionate ester.[2][3]

  • Regioisomers: Positional isomers such as 2'-hydroxy-4'-methoxypropiophenone or 3'-hydroxy-4'-methoxypropiophenone.

  • Reaction Byproducts: Polymeric tars or condensation products, especially if reaction temperatures are not well-controlled.[2]

  • Solvents: Residual solvents from the reaction and workup (e.g., dichloromethane, nitrobenzene).[2][3]

Q2: What is the best analytical method to determine the enantiomeric excess (e.e.)?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[5][7] By using a validated method with a suitable Chiral Stationary Phase (CSP), you can directly separate and quantify the two enantiomers. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Q3: How should I store the purified (S)-4-Hydroxy-4'-Methoxypropiophenone to prevent degradation?

The compound is generally stable under normal conditions.[10] However, to ensure long-term stability and prevent oxidation of the phenolic group or other side reactions, follow these storage guidelines:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Q4: Can I use derivatization to separate the enantiomers on an achiral column?

Yes, this is known as the indirect method.[7][11] You can react the racemic mixture with a pure chiral derivatizing agent (e.g., a chiral acid or isocyanate) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like a C18 column). However, this method has drawbacks: the derivatizing agent must be enantiomerically pure, the reaction must go to completion without racemization, and the derivatization step adds complexity to the workflow. Direct separation on a CSP is generally preferred.[7]

Detailed Experimental Protocols

Protocol 1: Recrystallization for Achiral Purification

This protocol provides a general method for purifying the crude racemic 4-Hydroxy-4'-Methoxypropiophenone.

  • Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is likely too good. If it is poorly soluble, heat the test tube. A good solvent will dissolve the product when hot but allow it to crystallize upon cooling.

  • Dissolution: Place 1.0 g of the crude product into a 50 mL Erlenmeyer flask. Add a stir bar and the chosen solvent (e.g., 10 mL of ethanol) and heat the mixture on a hot plate with stirring until the solid fully dissolves. Add the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount (~10-20 mg) of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[12] A purity of >99% for the racemate is achievable.[4]

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a starting point for analyzing the enantiomeric composition.

  • Column: Chiralpak® AD-H (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: The two enantiomers should elute as separate peaks. Integrate the peak areas to calculate the enantiomeric excess (e.e.). Method optimization may be required by adjusting the hexane/isopropanol ratio.

start Poor or No Enantiomeric Separation cause1 Mobile Phase Too Strong? start->cause1 Fast Elution, No Resolution cause2 Mobile Phase Too Weak? start->cause2 Broad Peaks, Long Retention cause3 Wrong CSP? start->cause3 After MP Optimization cause1->cause2 No sol1 Decrease % Alcohol (e.g., 10% -> 5% IPA) cause1->sol1 Yes cause2->cause3 No sol2 Increase % Alcohol (e.g., 10% -> 20% IPA) cause2->sol2 Yes sol3 Try Cellulose-based CSP or Immobilized CSP cause3->sol3 Yes end Successful Separation sol1->end sol2->end sol3->end

Sources

Technical Support Center: (S)-4-Hydroxy-4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-4-Hydroxy-4'-Methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on its degradation products. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of (S)-4-Hydroxy-4'-Methoxypropiophenone.

Q1: What are the primary environmental factors that can cause the degradation of (S)-4-Hydroxy-4'-Methoxypropiophenone?

A1: The stability of (S)-4-Hydroxy-4'-Methoxypropiophenone is influenced by several environmental factors. The primary drivers of degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), and oxidative conditions.[1][2][3] The phenolic hydroxyl group and the methoxy group on the aromatic rings, as well as the ketone functional group, are all susceptible to chemical changes under these stress conditions.[4][5][6] It is crucial to store the compound in a cool, dark place, preferably under an inert atmosphere, to minimize degradation.

Q2: What are the likely degradation pathways for (S)-4-Hydroxy-4'-Methoxypropiophenone?

A2: Based on the chemical structure of (S)-4-Hydroxy-4'-Methoxypropiophenone, several degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. The benzylic carbon adjacent to the ketone can also be a site of oxidation.

  • Photodegradation: Aromatic ketones can undergo photochemical reactions, such as Norrish-type reactions, upon exposure to UV light.[7][8] This can lead to cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atoms.

  • Thermal Degradation: At elevated temperatures, ether linkages can be cleaved, potentially leading to the loss of the methyl group from the methoxy substituent.[9] Decarbonylation at the propiophenone chain is also a possibility under harsh thermal stress.[10]

  • Hydrolysis: While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to cleavage of the ether linkage.[11]

Q3: What are some of the expected degradation products of (S)-4-Hydroxy-4'-Methoxypropiophenone?

A3: While a definitive list requires experimental confirmation, based on the likely degradation pathways, potential degradation products include:

  • Oxidative Degradants: 1-(4-hydroxyphenyl)propane-1,2-dione (from oxidation of the benzylic position), and various quinone derivatives from oxidation of the phenolic ring.

  • Photodegradation Products: 4-hydroxybenzoic acid and 4-methoxyphenylacetic acid from photolytic cleavage.

  • Thermal Degradants: 4,4'-dihydroxypropiophenone (from demethylation).

Q4: How can I detect and quantify the degradation products of (S)-4-Hydroxy-4'-Methoxypropiophenone?

A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[12] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[13] A well-developed, stability-indicating HPLC method should be able to separate the parent compound from all its potential degradation products.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the handling and analysis of (S)-4-Hydroxy-4'-Methoxypropiophenone.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing a sample of (S)-4-Hydroxy-4'-Methoxypropiophenone.

Possible Cause: This is a strong indication of sample degradation. The new peaks likely correspond to one or more degradation products.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the sample has been stored correctly (cool, dark, and under an inert atmosphere). Improper storage is a common cause of degradation.

  • Perform a Forced Degradation Study: To identify the source of the degradation, a forced degradation study is recommended.[14][15][16] This involves intentionally subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products in a controlled manner. This will help in confirming if the unexpected peaks in your sample correspond to any of the generated degradants.

  • Optimize HPLC Method: If the unexpected peaks are not well-resolved from the main peak, you may need to optimize your HPLC method. This could involve changing the mobile phase composition, gradient profile, column type, or temperature.

  • Characterize the Degradation Products: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks.[13] This information, along with fragmentation patterns, can help in proposing the structures of the degradation products.

Issue 2: Loss of Potency or Inconsistent Assay Results

Symptom: You observe a decrease in the measured concentration of (S)-4-Hydroxy-4'-Methoxypropiophenone over time, or your assay results are not reproducible.

Possible Cause: This is likely due to the degradation of the parent compound, leading to a lower effective concentration.

Troubleshooting Steps:

  • Implement Strict Storage Protocols: Ensure all handling and storage procedures minimize exposure to light, heat, and oxygen. Use amber vials and store samples at recommended temperatures.

  • Use a Stability-Indicating Method: Your analytical method must be proven to be "stability-indicating." This means it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

  • Evaluate Sample Preparation: The process of preparing your sample for analysis (e.g., dissolution in certain solvents, heating) might be contributing to degradation. Evaluate each step of your sample preparation procedure for its potential to cause degradation.

  • Analyze Samples Promptly: Analyze samples as soon as possible after preparation to minimize the potential for degradation in the analytical solution.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade (S)-4-Hydroxy-4'-Methoxypropiophenone under various stress conditions to generate and identify potential degradation products.

Materials:

  • (S)-4-Hydroxy-4'-Methoxypropiophenone

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a small amount of methanol and dilute with 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in a small amount of methanol and dilute with 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in methanol and add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in methanol and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound in methanol to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

    • Analyze by HPLC.

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (S)-4-Hydroxy-4'-Methoxypropiophenone from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
020
2080
2580
2620
3020

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 275 nm Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Section 4: Visualizations

Degradation Pathway Overview

G cluster_products Potential Degradation Products parent (S)-4-Hydroxy-4'-Methoxypropiophenone oxidative Oxidative Degradation (e.g., H₂O₂) parent->oxidative Oxidation of phenol/benzylic C photo Photodegradation (UV Light) parent->photo Norrish-type reactions thermal Thermal Degradation (Heat) parent->thermal Ether cleavage, decarbonylation hydrolytic Hydrolytic Degradation (Acid/Base) parent->hydrolytic Ether cleavage quinone Quinone derivatives oxidative->quinone cleavage_products Cleavage products (e.g., benzoic acids) photo->cleavage_products demethylated Demethylated products thermal->demethylated hydrolytic->demethylated

Caption: Potential degradation pathways of (S)-4-Hydroxy-4'-Methoxypropiophenone.

Forced Degradation Workflow

G start Start: Pure (S)-4-Hydroxy-4'- Methoxypropiophenone stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress analyze Analyze by Stability-Indicating HPLC Method stress->analyze identify Identify & Characterize Degradation Products (LC-MS, NMR) analyze->identify end End: Degradation Profile identify->end

Caption: Experimental workflow for a forced degradation study.

References

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. Journal of Bacteriology, 96(4), 1055–1064. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. National Institutes of Health. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. [Link]

  • Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812–814. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate. [Link]

  • Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. [Link]

  • OPUS. (2025). Analytical Methods. OPUS. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

  • BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResearchGate. (2025). Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. ResearchGate. [Link]

  • ACS Catalysis. (2022). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [Link]

  • Pharos. (n.d.). 4-HYDROXY-3-METHOXYPROPIOPHENONE. Pharos. [Link]

  • Bansal, G., & Singh, S. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 72, 169–176. [Link]

  • National Institutes of Health. (n.d.). 4-hydroxyproline degradation. PubChem. [Link]

  • Automated Topology Builder. (n.d.). 4'-Methoxypropiophenone. Automated Topology Builder. [Link]

  • ResearchGate. (n.d.). Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. ResearchGate. [Link]

  • Ioele, G., De Luca, M., & Ragno, G. (2017). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 9(4), 59. [Link]

  • SpectraBase. (n.d.). 4'-Hydroxy-3'-methoxypropiophenone. SpectraBase. [Link]

  • de Alvarenga Junior, B. R., & Carneiro, R. L. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(20), 3804. [Link]

  • Kumar, A., Kumar, A., Singh, A., & Singh, R. (2022). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Molecules, 27(15), 4983. [Link]

  • Bottino, F. A., Di Pasquale, G., Pollicino, A., & Recca, A. (2001). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 42(15), 6469-6474. [Link]

  • Jin, Y., Beh, E. S., & Aziz, M. J. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A, 8(3), 1112–1119. [Link]

  • Kim, H. Y., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Cosmetics, 11(3), 69. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-4-Hydroxy-4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you optimize your reaction conditions and achieve high yields and enantioselectivity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to provide direct answers to specific problems you may encounter during the asymmetric reduction of 4-methoxypropiophenone to yield (S)-1-(4-methoxyphenyl)ethanol, a crucial intermediate for (S)-4-Hydroxy-4'-Methoxypropiophenone.

Issue 1: Low Enantioselectivity (ee) in the Asymmetric Reduction

Question: We are attempting the asymmetric reduction of 4-methoxypropiophenone to obtain the (S)-alcohol, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can we improve it?

Answer: Low enantioselectivity is a common challenge in asymmetric synthesis and can stem from several factors related to the catalyst, reagents, and reaction conditions.

Probable Causes & Solutions:

  • Suboptimal Catalyst System: The choice of catalyst is paramount for achieving high stereoselectivity.

    • Corey-Bakshi-Shibata (CBS) Reduction: While oxazaborolidine catalysts are widely used for ketone reductions, their effectiveness can be highly substrate-dependent.[1] The catalyst generated in situ from a chiral amino alcohol and borane can sometimes offer better reproducibility than an isolated catalyst, which may age during storage.[1]

      • Actionable Advice: Screen different chiral ligands or amino alcohols. For instance, (S)-α,α-diphenyl-2-pyrrolidinemethanol is a common and effective precursor for the CBS catalyst.[1]

    • Transition Metal Catalysis: Ruthenium, rhodium, and iridium complexes with chiral ligands are powerful catalysts for asymmetric transfer hydrogenation.[2][3] The ligand's spatial properties are critical in determining the enantioselectivity.[2]

      • Actionable Advice: Experiment with different chiral ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in combination with a metal precursor like [RuCl₂(p-cymene)]₂.[3] The choice of the (R,R) or (S,S) enantiomer of the ligand will determine the stereochemistry of the product.

  • Incorrect Solvent or Base: The reaction medium and the presence of a base can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.

    • Actionable Advice: For transfer hydrogenations, a mixture of formic acid and triethylamine is often used as the hydrogen source and base. The ratio of these components can be fine-tuned. Isopropanol is another common hydrogen donor.[2] Screen a range of aprotic solvents like THF, toluene, or dichloromethane.

  • Temperature Effects: Asymmetric reactions are often sensitive to temperature.

    • Actionable Advice: Generally, lower reaction temperatures lead to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer. Try running the reaction at 0 °C or even -20 °C and monitor the reaction progress.

Issue 2: Low Conversion or Poor Yield

Question: Our reaction shows high enantioselectivity, but the conversion of the starting material is low, resulting in a poor isolated yield. What can we do to drive the reaction to completion?

Answer: Low conversion with good selectivity often points to issues with catalyst activity, reaction kinetics, or reagent stoichiometry.

Probable Causes & Solutions:

  • Catalyst Deactivation or Insufficient Loading: The catalyst may be degrading under the reaction conditions or the amount used may be insufficient.

    • Actionable Advice:

      • Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon), as many catalysts are sensitive to moisture and oxygen.

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol% or 5 mol%).

      • For CBS reductions, ensure the borane source (e.g., BH₃·SMe₂ or catecholborane) is of high quality and accurately quantified.[2]

  • Inadequate Reaction Time or Temperature: The reaction may simply be too slow at the current temperature.

    • Actionable Advice: While lower temperatures often favor selectivity, a balance must be struck to ensure a reasonable reaction rate. If the reaction is sluggish at a low temperature, consider allowing it to run for a longer period (e.g., 24-48 hours). Alternatively, you can try raising the temperature slightly and re-evaluating both conversion and enantioselectivity.

  • Stoichiometry of the Reducing Agent: In transfer hydrogenations, the amount of hydrogen donor is critical.

    • Actionable Advice: Ensure a sufficient excess of the hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture) is used.[2]

Issue 3: Formation of Significant By-products

Question: We are observing significant by-product formation, which complicates purification and lowers the yield of the desired (S)-4-Hydroxy-4'-Methoxypropiophenone. What are these by-products and how can we minimize them?

Answer: By-product formation can arise from the initial synthesis of the propiophenone starting material or during the reduction step.

Probable Causes & Solutions:

  • By-products from Friedel-Crafts Acylation: The synthesis of 4-methoxypropiophenone via Friedel-Crafts acylation of anisole can sometimes lead to ortho-acylated products or other isomers, although the para-product is generally favored.[4]

    • Actionable Advice: Carefully control the reaction temperature during the Friedel-Crafts acylation. Using a milder Lewis acid or optimizing the solvent can improve regioselectivity. Ensure the purity of the 4-methoxypropiophenone starting material before proceeding to the asymmetric reduction.

  • Over-reduction or Side Reactions: In some cases, the alcohol product can undergo further reactions.

    • Actionable Advice: Monitor the reaction closely using techniques like TLC or GC-MS to avoid over-reduction or decomposition of the product. Once the starting material is consumed, quench the reaction promptly.

  • By-products from the Hydrogen Donor: In Meerwein-Ponndorf-Verley (MPV) type reductions using alcohol as a hydrogen donor, the corresponding ketone is formed as a by-product (e.g., acetone from isopropanol).[5]

    • Actionable Advice: This is an inherent part of the reaction mechanism. The focus should be on easy removal of this by-product during workup and purification, for instance, by distillation if the boiling point difference is significant.

Issue 4: Difficulty in Product Purification and Isolation

Question: We are struggling to purify the final (S)-4-Hydroxy-4'-Methoxypropiophenone, particularly in removing residual catalyst and other impurities. What are the best practices for purification?

Answer: Purification of chiral alcohols can be challenging, especially when dealing with structurally similar impurities or residual metal catalysts.

Probable Causes & Solutions:

  • Residual Metal Catalyst: Ruthenium or other transition metal catalysts can be difficult to remove completely.

    • Actionable Advice: After the reaction, consider a workup procedure that involves washing the organic layer with a chelating agent like a dilute aqueous solution of EDTA or citric acid to sequester the metal ions. Passing the crude product through a short plug of silica gel or activated carbon can also be effective.

  • Separation of Enantiomers: If the enantioselectivity is not perfect, you may need to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer.

    • Actionable Advice:

      • Chiral HPLC/SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase is the most common and effective method for separating enantiomers at both analytical and preparative scales.[][7]

      • Diastereomeric Recrystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties. This is often a more cost-effective method for large-scale purification.

  • Removal of Achiral Impurities: Co-elution of achiral impurities with the desired product can be a problem.[8]

    • Actionable Advice: A multi-step purification process may be necessary. This could involve an initial flash column chromatography on silica gel to remove the bulk of achiral impurities, followed by a high-resolution technique like preparative HPLC or SFC for final purification.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to obtain the 4-methoxypropiophenone precursor?

The two primary methods for synthesizing 4-methoxypropiophenone are:

  • Friedel-Crafts Acylation: This involves the reaction of anisole with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4] This method is widely used due to its high efficiency.

  • Fries Rearrangement: This route starts with reacting phenol with propionyl chloride to form phenyl propionate, which is then rearranged to 4-hydroxypropiophenone in the presence of a Lewis acid. The hydroxyl group is then methylated. This method can sometimes lead to tar formation.[9][10]

Q2: What is the mechanism of asymmetric transfer hydrogenation?

Asymmetric transfer hydrogenation involves the transfer of hydrogen from a donor molecule (like isopropanol or formic acid) to the ketone substrate, mediated by a chiral transition metal complex (commonly ruthenium).[2] The chiral ligand on the metal center creates a chiral environment, forcing the hydrogen to be delivered to one face of the ketone preferentially, thus generating one enantiomer of the alcohol in excess.

Q3: Are there any biocatalytic methods available for this synthesis?

Yes, biocatalysis offers a green and highly selective alternative. Whole cells of microorganisms such as Rhodotorula sp. and Pseudomonas putida, or isolated enzymes, can reduce prochiral ketones with excellent enantioselectivity (>99% ee) under mild reaction conditions.[11][12][13] Optimization of parameters like pH, temperature, and substrate concentration is crucial for the success of these biotransformations.[11][13]

Q4: How can I monitor the progress and enantioselectivity of my reaction?

  • Reaction Progress: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting ketone and the appearance of the alcohol product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative data on conversion.

  • Enantioselectivity: Chiral HPLC or chiral GC are the standard methods for determining the enantiomeric excess (ee) of the product. This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Visualizing the Process

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Asymmetric Reduction cluster_2 Further Steps Anisole Anisole MOPP 4-Methoxypropiophenone Anisole->MOPP AlCl₃ PropionylChloride Propionyl Chloride PropionylChloride->MOPP AlCl₃ S_Alcohol (S)-1-(4-methoxyphenyl)ethanol MOPP->S_Alcohol Chiral Catalyst + H-Donor FinalProduct (S)-4-Hydroxy-4'-Methoxy- propiophenone S_Alcohol->FinalProduct Demethylation, etc. Troubleshooting_Low_ee Start Low Enantioselectivity (ee) Observed CheckCatalyst Evaluate Catalyst System - Is the catalyst active? - Is the ligand appropriate? Start->CheckCatalyst CheckConditions Analyze Reaction Conditions - Is the temperature too high? - Is the solvent optimal? Start->CheckConditions CheckReagents Verify Reagent Quality - Are solvents anhydrous? - Is the H-donor pure? Start->CheckReagents OptimizeCatalyst Screen Chiral Ligands/Catalysts (e.g., CBS vs. Ru-TsDPEN) CheckCatalyst->OptimizeCatalyst OptimizeTemp Lower Reaction Temperature (e.g., to 0°C or -20°C) CheckConditions->OptimizeTemp OptimizeSolvent Screen Different Solvents (e.g., THF, Toluene, DCM) CheckConditions->OptimizeSolvent Result Improved Enantioselectivity OptimizeCatalyst->Result OptimizeTemp->Result OptimizeSolvent->Result

Caption: A logical workflow for troubleshooting low enantioselectivity.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts both yield and enantioselectivity. The following table summarizes typical results from different catalytic systems for the asymmetric reduction of aryl ketones.

Catalyst SystemHydrogen DonorTypical YieldTypical ee (%)Reference
In situ CBS (10 mol%)BH₃ in THFGood91-98[1]
Ru-TsDPENHCOOH/NEt₃Highup to 95+[3]
Rhodotorula sp. cellsGlucose>98%>99[11]
RhH(CO)(PPh₃)₃/(R,R)-C₆N₄Isopropanol-up to 68[14]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is a representative example for the asymmetric transfer hydrogenation of 4-methoxypropiophenone.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) to a dry Schlenk flask.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., dichloromethane or isopropanol, 0.1 M).

  • Reagent Addition: Prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture (5 equivalents relative to the substrate) to the flask.

  • Substrate Addition: Add 4-methoxypropiophenone (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC.

References

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing). [Link]

  • Kim, J. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society. [Link]

  • Li, C. et al. (2022). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. International Journal of Molecular Sciences. [Link]

  • Xu, Y. et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. [Link]

  • [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. YouTube. [Link]

  • The chemical synthesis of MPHPV S4. ResearchGate. [Link]

  • propiophenone and stuff. Sciencemadness Discussion Board. [Link]

  • Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Variation of 4'-methoxypropiophenone concentration in 2-pentanol.... ResearchGate. [Link]

  • Isonitrosopropiophenone. Organic Syntheses Procedure. [Link]

  • Optimization of asymmetric reaction. ResearchGate. [Link]

  • Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. YouTube. [Link]

  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [Link]

  • Production of propiophenone.
  • Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. PubMed. [Link]

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PMC - PubMed Central. [Link]

  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting Pseudomonas putida cells. OUCI. [Link]

  • Asymmetric Transfer Hydrogenation of Propiophenone Catalyzed by Chiral Nitrogen containing Tetradentate Ligand. SciEngine. [Link]

  • Method for synthesizing p-hydroxypropiophenone.
  • Chiral HPLC Separations. Phenomenex. [Link]

  • (PDF) Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone by using whole cell of Lactobacillus senmaizukei. ResearchGate. [Link]

  • Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology (RSC Publishing). [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • 4-hydroxypropiophenone. The Good Scents Company. [Link]

  • 4'-Hydroxypropiophenone. PubChem. [Link]

  • A porous vessel bioreactor for gel entrapped biocatalysts. ResearchGate. [Link]

  • 4'-Methoxypropiophenone. KEK. [Link]

Sources

Technical Support Center: Crystallization of (S)-4-Hydroxy 4'-Methoxy Propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (S)-4-Hydroxy 4'-Methoxy Propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this chiral compound. Here, we address common challenges with in-depth, scientifically grounded solutions.

Troubleshooting Guides

This section provides a detailed, question-and-answer-style approach to specific problems you may encounter during the crystallization of (S)-4-Hydroxy 4'-Methoxy Propiophenone.

Q1: My crystallization attempt resulted in an oil or gum instead of solid crystals. What are the causative factors and how can I resolve this?

A1: "Oiling out" is a frequent challenge in crystallization and typically indicates that the rate of nucleation is being surpassed by the rate of phase separation. This phenomenon can be attributed to several factors, including a high degree of supersaturation, the presence of impurities that depress the melting point, or a solvent system that is too effective at solubilizing the compound.

Immediate Corrective Actions:

  • Re-dissolution and Dilution: Gently warm the mixture to redissolve the oil. Once a homogenous solution is achieved, add a small amount of the primary solvent to decrease the concentration. This reduces the level of supersaturation.

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.

  • Seeding: If available, introduce a single, well-formed crystal of (S)-4-Hydroxy 4'-Methoxy Propiophenone to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.

Preventative Strategies:

  • Controlled Cooling: Rapid cooling, such as plunging the flask into an ice bath, can shock the system and lead to oiling out. A slower, more controlled cooling process is crucial. Allow the solution to cool to ambient temperature on the benchtop before transferring it to a refrigerator or cold room.

  • Solvent System Optimization: Consider employing a co-solvent system. For instance, dissolve the compound in a "good" solvent where it is highly soluble, and then slowly introduce an "anti-solvent" in which it is poorly soluble to carefully approach the point of saturation.

  • Purity Assessment: Impurities can significantly disrupt the crystal lattice formation.[1] If you suspect the presence of impurities, consider purifying the crude product via column chromatography before attempting crystallization.

Q2: Crystal formation is not occurring, even after the solution has been cooled for an extended period. What steps should I take?

A2: The absence of crystal formation suggests that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Solvent Evaporation: Gently and slowly evaporate a portion of the solvent to increase the concentration of the solute. This can be achieved by passing a gentle stream of inert gas (e.g., nitrogen or argon) over the surface of the solution or by using a rotary evaporator at a controlled temperature and pressure.

    • Temperature Cycling: Subject the solution to controlled temperature cycles. Gently warming and then slowly cooling the solution can sometimes overcome the energy barrier for nucleation.

  • Solvent Re-evaluation: The chosen solvent may be too effective, maintaining the compound in solution even at lower temperatures. Experiment with alternative solvents in which (S)-4-Hydroxy 4'-Methoxy Propiophenone exhibits lower solubility.

Q3: The crystallization process was too rapid, yielding a fine powder instead of well-defined, larger crystals. How can I improve the crystal quality?

A3: The formation of a fine powder is indicative of rapid, uncontrolled nucleation and crystal growth. This often traps impurities and results in a less pure final product with poor handling characteristics.

Methods for Improving Crystal Quality:

  • Slower Cooling Rate: This is the most critical parameter for growing larger crystals. A gradual decrease in temperature allows for the orderly deposition of molecules onto the growing crystal lattice. A programmable cooling bath or simply insulating the crystallization vessel can achieve this.

  • Reduce the Degree of Supersaturation: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required. This will result in a less supersaturated solution upon cooling, favoring the growth of existing crystals over the formation of new nuclei.

  • Minimize Agitation: Avoid stirring or otherwise disturbing the solution as it cools, as this can induce secondary nucleation.

Q4: The yield of my recrystallized (S)-4-Hydroxy 4'-Methoxy Propiophenone is unacceptably low. How can this be improved?

A4: Low yield can be attributed to several factors throughout the crystallization process.

Strategies to Maximize Yield:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of the product in the solution upon cooling.

  • Prevent Premature Crystallization: If filtering the hot solution to remove insoluble impurities, pre-heat the filtration apparatus (e.g., funnel and receiving flask) to prevent the product from crystallizing out prematurely.

  • Ensure Complete Precipitation: Allow sufficient time at the final, low temperature for the crystallization to reach equilibrium.

  • Choice of Wash Solvent: When washing the collected crystals, use a cold solvent in which (S)-4-Hydroxy 4'-Methoxy Propiophenone is sparingly soluble to minimize dissolution of the product.

Frequently Asked Questions (FAQs)

What are the key physical properties of 4'-Methoxypropiophenone to consider during crystallization?

Understanding the physical properties of the parent compound, 4'-Methoxypropiophenone, is crucial for developing a robust crystallization process for its chiral derivative.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[2]
Molecular Weight164.20 g/mol [3]
AppearanceWhite to off-white crystalline solid[2]
Melting Point27-29 °C[4]
Boiling Point273-275 °C[3]
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether.[2]

Note: The (S)-enantiomer may have slightly different physical properties, but these values for the racemic compound provide a good starting point.

How do I select an appropriate solvent for the crystallization of (S)-4-Hydroxy 4'-Methoxy Propiophenone?

The ideal crystallization solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility is the driving force for crystallization upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.

  • Non-toxic and environmentally friendly.

A common starting point is to test a range of solvents with varying polarities, such as alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and hydrocarbons (heptane, toluene). A co-solvent system, often a combination of a "good" solvent and a "poor" solvent, can also be highly effective.

What is the role of seeding in the crystallization process?

Seeding is a technique used to initiate crystallization by introducing a small crystal of the desired compound into a supersaturated solution. This provides a template for crystal growth and can help to:

  • Control Polymorphism: Ensure the formation of the desired crystal form.

  • Induce Crystallization: Overcome the kinetic barrier to nucleation when spontaneous crystallization is difficult.

  • Improve Crystal Size and Quality: Promote the growth of a smaller number of larger, more well-defined crystals.

How can I address polymorphism in my crystallization of (S)-4-Hydroxy 4'-Methoxy Propiophenone?

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility, melting point, and bioavailability. To control polymorphism:

  • Consistent Crystallization Conditions: Strictly control parameters such as solvent, cooling rate, and agitation.

  • Seeding: Use seed crystals of the desired polymorph to direct the crystallization.

  • Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to identify and characterize the resulting polymorph.

My starting material is a racemic mixture. How can I obtain the pure (S)-enantiomer through crystallization?

Resolving a racemic mixture into its individual enantiomers is a common challenge in pharmaceutical development.[5][6] Crystallization-based methods are often employed for this purpose.[6]

  • Diastereomeric Salt Formation: React the racemic (S/R)-4-Hydroxy 4'-Methoxy Propiophenone with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.[5][7] Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[5][6] Once separated, the desired diastereomer can be treated to remove the resolving agent, yielding the pure (S)-enantiomer.

  • Preferential Crystallization: If the compound forms a conglomerate (a physical mixture of enantiopure crystals), it may be possible to induce the crystallization of one enantiomer by seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer.[5]

Experimental Workflows and Diagrams

General Crystallization Workflow

The following diagram illustrates a typical workflow for the crystallization of (S)-4-Hydroxy 4'-Methoxy Propiophenone.

G A Dissolution Dissolve crude product in a minimal amount of hot solvent. B Hot Filtration (Optional) Remove any insoluble impurities. A->B If impurities are present C Cooling Allow the solution to cool slowly and undisturbed. A->C If no solid impurities B->C D Crystal Formation Crystals nucleate and grow. C->D E Isolation Collect crystals by filtration. D->E F Washing Wash crystals with a small amount of cold solvent. E->F G Drying Dry crystals under vacuum. F->G H Analysis Characterize purity, yield, and crystal form. G->H G Start Oily Product Formed Reheat Gently reheat to redissolve the oil. Start->Reheat Dilute Add more solvent. Reheat->Dilute SlowCool Cool slowly. Dilute->SlowCool Seed Add a seed crystal. SlowCool->Seed If available Scratch Scratch the flask. SlowCool->Scratch If no seeds Success Crystals Formed Seed->Success Failure Still Oiling Out Re-evaluate solvent system. Seed->Failure Scratch->Success Scratch->Failure

Caption: A troubleshooting flowchart for when the compound "oils out".

References

  • Vertex AI Search. (n.d.). Impact of impurities on crystal growth.
  • ChemicalBook. (n.d.). 4'-Hydroxy-3'-methoxypropiophenone.
  • Guidechem. (n.d.). 4′-Methoxypropiophenone 121-97-1 wiki.
  • Cayman Chemical. (2023, April 12). PRODUCT INFORMATION.
  • Google Patents. (n.d.). Extractive solution crystallization of chemical compounds.
  • Google Patents. (n.d.). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • PubMed. (2024, September 2). Stereoselective Crystallization of Chiral Pharmaceuticals Aided by Cellulose Derivatives through Helical Pattern Matching.
  • Google Patents. (2020, February 6). Method for purification of 4-hydroxyacetophenone.
  • Wikipedia. (n.d.). Chiral resolution.
  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • ResearchGate. (2025, October 17). Stereoselective Crystallization of Chiral Pharmaceuticals Aided by Cellulose Derivatives through Helical Pattern Matching | Request PDF.
  • Sigma-Aldrich. (n.d.). 4'-Methoxypropiophenone.
  • ResearchGate. (2025, August 6). Introduction to Chiral Crystallization of Achiral Organic Compounds | Request PDF.
  • Google Patents. (n.d.). Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • MDPI. (n.d.). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst.
  • BenchChem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • BenchChem. (n.d.). Technical Support Center: 4'-Methoxychalcone Crystallization.
  • ResearchGate. (n.d.). Chiral crystal consisting of achiral molecule, benzophenone.
  • Wikipedia. (n.d.). Propiophenone.
  • European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
  • BOC Sciences. (n.d.). Propiophenone Impurities.
  • Chemsrc. (2025, August 25). 4'-Methoxypropiophenone | CAS#:121-97-1.
  • PubMed. (1999). Direct chromatographic resolution and isolation of the four stereoisomers of meta-hydroxyphenylpropanolamine.
  • YouTube. (2021, June 24). Crystallization Techniques.
  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
  • BenchChem. (n.d.). Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone.
  • ResearchGate. (2025, August 10). Effect of Impurities on the Growth Kinetics of KDP Crystals.
  • ResearchGate. (n.d.). (PDF) Crystal structure of (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Sources

Technical Support Center: (S)-4-Hydroxy-4'-Methoxypropiophenone Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-4-Hydroxy-4'-Methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility enhancement experiments involving this compound. As an active pharmaceutical ingredient (API) with potential therapeutic applications, overcoming its inherent low aqueous solubility is a critical step in formulation development. This resource provides both foundational knowledge and advanced troubleshooting protocols to navigate the challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of (S)-4-Hydroxy-4'-Methoxypropiophenone.

Q1: What are the expected solubility characteristics of (S)-4-Hydroxy-4'-Methoxypropiophenone?

A1: Based on the structural motifs of similar compounds like 4'-Methoxypropiophenone and 4'-Hydroxy-3'-methoxypropiophenone, (S)-4-Hydroxy-4'-Methoxypropiophenone is anticipated to have low aqueous solubility.[1][2] The presence of a phenyl ring and a propiophenone backbone contributes to its hydrophobic nature. However, the hydroxyl and methoxy groups can participate in hydrogen bonding, allowing for some solubility in polar organic solvents.[1][3] It is expected to be sparingly soluble in water but readily soluble in common organic solvents like ethanol, acetone, and methanol.[1][3]

Q2: Why is enhancing the aqueous solubility of this compound important?

A2: For a drug to be effective, it must first dissolve in bodily fluids to be absorbed into the bloodstream.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and reduced therapeutic efficacy.[4][5] Enhancing the solubility of (S)-4-Hydroxy-4'-Methoxypropiophenone is crucial for developing effective oral and parenteral dosage forms.

Q3: What are the primary strategies for enhancing the solubility of a poorly soluble API like this one?

A3: A variety of techniques can be employed, broadly categorized into physical and chemical modifications.[6] Key strategies include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.[7][8]

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly increase solubility.[9][10]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.[11][12]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the drug.[13][14]

  • Solid Dispersions: Dispersing the API in a hydrophilic carrier at the molecular level.[15][16]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or creating nanosuspensions.[17][18]

The selection of the most suitable method depends on the physicochemical properties of the drug, the desired dosage form, and the intended route of administration.[6]

II. Troubleshooting Guide: Experimental Challenges & Solutions

This section is structured to address specific problems you might encounter during your solubility enhancement experiments.

Problem 1: Low Aqueous Solubility Persists Despite Initial Attempts
Q: I've tried dissolving (S)-4-Hydroxy-4'-Methoxypropiophenone in water, but the solubility is too low for my needs. What should I try first?

A: For a quick and straightforward approach, co-solvency is an excellent starting point.[7][8] The principle is to reduce the polarity of the aqueous environment, making it more favorable for a hydrophobic drug to dissolve.[8][19]

Experimental Protocol: Co-solvency

  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[20]

  • Preparation of Co-solvent Systems: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Add an excess amount of (S)-4-Hydroxy-4'-Methoxypropiophenone to each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours). The "gold standard" is the shake-flask method.[21]

  • Sample Analysis: Filter the samples to remove undissolved solid and analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.

Data Presentation: Hypothetical Solubility in Co-solvent Systems

Co-solvent System (v/v)(S)-4-Hydroxy-4'-Methoxypropiophenone Solubility (µg/mL)
Water< 10
10% Ethanol in Water50
20% Ethanol in Water250
40% Ethanol in Water1200
20% PEG 400 in Water450
40% PEG 400 in Water2100

Causality Behind Experimental Choices: The hydroxyl group on the co-solvents can form hydrogen bonds with the drug, while the alkyl portions interact with the hydrophobic parts of the drug molecule, effectively reducing the interfacial tension between the drug and the aqueous medium.[7]

Troubleshooting:

  • Precipitation upon dilution: If the co-solvent formulation is intended for parenteral administration, it may precipitate upon injection into the bloodstream. Test the formulation's stability in a physiologically relevant buffer (e.g., PBS pH 7.4). If precipitation occurs, consider a different approach or a combination of techniques.

Problem 2: The Compound is Ionizable, But pH Adjustment Isn't Working as Expected
Q: (S)-4-Hydroxy-4'-Methoxypropiophenone has a phenolic hydroxyl group (pKa ~9-10). I tried increasing the pH to improve solubility, but the results are inconsistent. Why?

A: The phenolic hydroxyl group is weakly acidic, meaning it will become ionized (deprotonated) at a pH above its pKa, leading to increased water solubility.[22] Inconsistency can arise from several factors.

Experimental Workflow: pH Adjustment

Caption: Workflow for pH-dependent solubility determination.

Troubleshooting pH Adjustment:

  • Insufficient pH range: Ensure your buffer systems cover a range from at least 2 pH units below to 2 pH units above the pKa. A significant increase in solubility for an acidic drug will be observed as the pH rises above its pKa.[10]

  • Buffer effects: The buffer species itself can interact with the drug. It's advisable to test solubility in different buffer systems at the same pH to rule out specific buffer effects.

  • Chemical instability: High pH can lead to degradation of the API. It is crucial to assess the chemical stability of (S)-4-Hydroxy-4'-Methoxypropiophenone at the pH that provides the desired solubility.

  • Common ion effect: If the API is in a salt form, the presence of a common ion in the buffer can suppress solubility.

Problem 3: Co-solvents and pH are not sufficient or are undesirable for the final formulation. What's a more advanced technique?
Q: I need a significant solubility enhancement for an oral dosage form and want to avoid high concentrations of organic solvents. What should I explore?

A: Cyclodextrin complexation is a powerful technique to enhance the solubility, stability, and bioavailability of poorly soluble drugs.[6][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][23] They can encapsulate hydrophobic "guest" molecules, like your API, forming an inclusion complex that is more water-soluble.[23]

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation API (S)-4-Hydroxy-4'-Methoxypropiophenone (Hydrophobic) Complex Inclusion Complex (Water Soluble) API->Complex Encapsulation CD Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity CD->Complex

Caption: Encapsulation of a hydrophobic API within a cyclodextrin molecule.

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[10]

  • Molar Ratio: Prepare physical mixtures of the API and HP-β-CD at different molar ratios (e.g., 1:1, 1:2).

  • Kneading: Add a small amount of water or a water-ethanol mixture to the physical mixture to form a paste. Knead thoroughly for 30-60 minutes.[11]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.[11]

  • Characterization and Solubility: Characterize the formation of the inclusion complex using techniques like DSC, XRD, or NMR. Determine the aqueous solubility of the complex as described previously.

Troubleshooting Cyclodextrin Complexation:

  • Inefficient Complexation: If solubility enhancement is minimal, consider other preparation methods like co-precipitation or freeze-drying, which can lead to more efficient complex formation.[11] The choice of cyclodextrin derivative can also significantly impact complexation efficiency.

  • Stoichiometry: The molar ratio of drug to cyclodextrin is critical. A phase solubility study should be performed to determine the optimal stoichiometry and binding constant of the complex.[10]

Problem 4: Need for a liquid formulation with high drug loading.
Q: I am developing a liquid formulation and need to achieve a higher concentration than possible with other methods. What should I consider?

A: Micellar solubilization using surfactants is a widely used technique for liquid formulations.[4] Above a specific concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[13][14]

Mechanism of Micellar Solubilization

Sources

Technical Support Center: Synthesis of (S)-4-Hydroxy-4'-Methoxy Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of chiral propiophenone derivatives, with a focus on (S)-4-Hydroxy-4'-Methoxy Propiophenone and its precursors. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during synthesis. We will delve into the mechanistic origins of these impurities, provide actionable troubleshooting advice, and outline robust analytical and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing the 4'-Methoxypropiophenone core structure?

The most prevalent method for synthesizing 4'-Methoxypropiophenone is the Friedel-Crafts acylation of anisole (methoxybenzene) with a propionylating agent, such as propionyl chloride or propionic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[3] The reaction offers high yields and uses readily available starting materials.

The methoxy group of anisole is an activating, ortho, para-directing group, leading predominantly to the desired para-substituted product, which is sterically favored over the ortho product.[2]

G Anisole Anisole (Methoxybenzene) Product_Para 4'-Methoxypropiophenone (Desired Para Product) Anisole->Product_Para Product_Ortho 2'-Methoxypropiophenone (Ortho Isomer Impurity) Anisole->Product_Ortho PropionylChloride Propionyl Chloride Catalyst AlCl₃ (Lewis Acid Catalyst) PropionylChloride->Catalyst + Intermediate Acylium Ion Intermediate Catalyst->Intermediate Forms Intermediate->Anisole Attacks Anisole Ring

Caption: Friedel-Crafts acylation pathway for 4'-Methoxypropiophenone synthesis.

Troubleshooting Guide: Process-Related Impurities

This section addresses impurities that arise directly from the main reaction chemistry.

Q2: My crude product analysis (GC/HPLC) shows a significant secondary peak with the same mass as my desired product. What is it and how can I minimize it?

This is almost certainly the isomeric impurity, 2'-methoxypropiophenone (the ortho-acylated product). While the methoxy group directs para preferentially due to sterics, the formation of the ortho isomer is a kinetically competing pathway.[3]

Causality & Mechanism: The formation of the ortho vs. para isomer is influenced by reaction conditions. Lower temperatures generally favor the thermodynamically more stable para product. The choice of solvent and Lewis acid can also alter the steric environment around the electrophile, influencing the isomeric ratio.

Troubleshooting & Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the Lewis acid and the anisole solution.[4] This reduces the rate of the competing ortho-acylation.

  • Solvent Choice: Using a more sterically hindering solvent can sometimes increase para-selectivity. However, dichloromethane is standard and effective.[4]

  • Order of Addition: A slow, drop-wise addition of the anisole solution to the pre-formed acylium ion complex (propionyl chloride + AlCl₃) can help maintain low concentrations of the nucleophile and improve selectivity.[2]

Q3: I've detected 4'-hydroxypropiophenone in my product. What is the cause of this demethylation?

The presence of 4'-hydroxypropiophenone indicates cleavage of the methyl ether bond of the methoxy group.

Causality & Mechanism: This demethylation is caused by the Lewis acid catalyst (AlCl₃). At elevated temperatures or with prolonged reaction times, the Lewis acid can coordinate to the ether oxygen, facilitating nucleophilic attack (by chloride, for instance) that cleaves the methyl group. This is a common side reaction in Friedel-Crafts chemistry involving methoxy-substituted aromatics.

Troubleshooting & Mitigation Strategies:

  • Strict Temperature and Time Management: Avoid exceeding the recommended reaction temperature and monitor the reaction for completion (e.g., by TLC) to prevent unnecessarily long exposure to the Lewis acid.

  • Use Stoichiometric Amounts of Catalyst: While the reaction is catalytic, an excess of Lewis acid can significantly increase the rate of demethylation. Use the minimum effective amount (typically 1.05-1.2 equivalents).

  • Alternative Catalysts: Consider milder Lewis acids, such as FeCl₃ or ZnCl₂, which may reduce the extent of ether cleavage, although they might require longer reaction times or slightly higher temperatures.[5]

G Start Crude Product Analysis Impurity_Check Major Impurity Detected? Start->Impurity_Check Isomer_Check Impurity is an Isomer? (e.g., 2'-methoxy...) Impurity_Check->Isomer_Check Yes End_Success Purity Improved Impurity_Check->End_Success No Demethyl_Check Impurity is Demethylated? (e.g., 4'-hydroxy...) Isomer_Check->Demethyl_Check No Action_Isomer Action: • Lower Reaction Temperature (0-5 °C) • Slow Reagent Addition Isomer_Check->Action_Isomer Yes Action_Demethyl Action: • Reduce Reaction Time • Avoid High Temperatures • Use Stoichiometric AlCl₃ Demethyl_Check->Action_Demethyl Yes End_Fail Consult Further (Purification Required) Demethyl_Check->End_Fail No Action_Isomer->End_Success Action_Demethyl->End_Success

Caption: Troubleshooting workflow for common process-related impurities.

Impurity NameTypical SourceMitigation Strategy
2'-Methoxypropiophenone Kinetic side-reaction (ortho-acylation)Low temperature (0-5°C), controlled addition rate
4'-Hydroxypropiophenone Lewis acid-mediated demethylationMinimize reaction time and temperature, use stoichiometric catalyst
Unreacted Anisole Incomplete reactionEnsure sufficient reaction time, use slight excess of acylating agent
Propionic Acid Hydrolysis of propionyl chlorideUse high-purity, fresh reagents; perform reaction under inert atmosphere

Table 1: Summary of Common Impurities and Mitigation Approaches.

Troubleshooting Guide: Chiral Purity

The "(S)" designation in the target molecule implies a chiral center, typically created by the stereoselective reduction of the ketone in 4'-Methoxypropiophenone to produce (S)-1-(4-methoxyphenyl)propan-1-ol.

Q4: My final alcohol product has a low enantiomeric excess (ee). What are the primary causes?

Low enantiomeric excess is a critical issue in asymmetric synthesis. The problem can stem from the chiral reduction step itself or from impurities carried over from the ketone synthesis.

Causality & Mechanism:

  • Ineffective Chiral Catalyst/Reagent: The chosen chiral reducing agent or catalyst system (e.g., a chiral borane reagent or a catalyst for asymmetric transfer hydrogenation) may have low intrinsic selectivity.

  • Catalyst Poisoning: Impurities from the preceding Friedel-Crafts step can interfere with or "poison" the chiral catalyst. Lewis basic impurities, for example, can coordinate to the metal center of a hydrogenation catalyst, blocking the active site.

  • Racemization: While less common for this type of alcohol, certain workup or purification conditions (e.g., strongly acidic or basic) could potentially lead to racemization.

  • Poor Quality Starting Ketone: A low-purity ketone starting material means that a significant portion of the reaction mass is not the intended substrate, which can disrupt the catalytic cycle and lead to poor outcomes.

Troubleshooting & Mitigation Strategies:

  • Purify the Ketone: This is the most critical step. The 4'-Methoxypropiophenone must be highly pure before the chiral reduction. Remove isomeric and other byproducts via recrystallization or column chromatography.

  • Optimize the Chiral Reaction: Re-evaluate the chiral reduction conditions: catalyst loading, temperature, pressure (for hydrogenation), and reaction time.

  • Select a Robust Analytical Method: Ensure your analytical method for determining ee is accurate and validated. Chiral HPLC or Chiral SFC are the industry standards for this analysis.[6][7]

Experimental Protocols

Protocol 1: Purification of 4'-Methoxypropiophenone by Recrystallization

This protocol is designed to remove most process-related impurities, especially the ortho-isomer, prior to subsequent chiral reactions.

  • Dissolution: Transfer the crude 4'-Methoxypropiophenone product to an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture, typically isopropanol/water or ethanol/hexane. Heat the mixture gently with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired para-isomer, being more symmetrical and less soluble, should crystallize out first. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity by HPLC and melting point.

Protocol 2: Analytical Method for Chiral Purity of (S)-1-(4-methoxyphenyl)propan-1-ol

This HPLC method is a standard approach for resolving and quantifying enantiomers.[8][9]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly effective. Examples include columns coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.

    • Inject 10 µL onto the column.

    • Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

  • US4172097A - Production of propiophenone - Google P
  • EP0008464B1 - Production of propiophenone - Google P
  • Production of propiophenone - European Patent Office - EP 0008464 B1. [Link]

  • How is propiophenone used in fragrance - Hive Chemicals & Equipment. [Link]

  • EP0008464A1 - Production of propiophenone - Google P
  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - MDPI. [Link]

  • The chemical synthesis of MPHPV S4 - ResearchGate. [Link]

  • CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google P
  • Organic Chemistry Friedel-Crafts Acylation of Anisole - YouTube. [Link]

  • Chiral analysis - Wikipedia. [Link]

  • 13 Friedel-Crafts Acylation - Chem LibreTexts. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - MDPI. [Link]

  • Chiral resolution – Knowledge and References - Taylor & Francis Online. [Link]

  • EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google P
  • Chiral Drug Separation - ScienceDirect. [Link]

  • Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques - SciTePress. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds - ACS Publications. [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - ResearchGate. [Link]

  • Chiral Purity in Drug Analysis - ResearchGate. [Link]

  • Direct chromatographic resolution and isolation of the four stereoisomers of meta-hydroxyphenylpropanolamine - PubMed. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Asymmetric Reduction of 4'-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Editorial Note: The specified topic, "(S)-4-Hydroxy-4'-Methoxypropiophenone," appears to contain a nomenclature conflict. A "propiophenone" is a ketone, while the term "4-hydroxy" suggests an alcohol on the propyl chain, where the carbon numbering would be inconsistent with the propiophenone base structure. Furthermore, extensive searches of chemical and academic databases did not yield results for this specific compound used as a chiral ketone catalyst or auxiliary.

The closely related and well-documented prochiral ketone is 4'-Methoxypropiophenone (4-MOPP) . The asymmetric reduction of this substrate yields the chiral alcohol, (S)- or (R)-1-(4-methoxyphenyl)propan-1-ol.

Therefore, this guide has been expertly re-scoped to address the user's core interest in chirality related to this molecular structure. It will serve as a comparative guide to the principal methodologies for the asymmetric reduction of 4'-Methoxypropiophenone , providing researchers with a practical, data-driven comparison of leading catalytic systems.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries.[1][2] 4'-Methoxypropiophenone (4-MOPP), a readily available aromatic ketone, serves as an ideal model substrate for evaluating and comparing the efficacy of various asymmetric reduction methodologies. This guide provides an in-depth comparison of three principal catalytic strategies for the synthesis of the corresponding chiral alcohol, 1-(4-methoxyphenyl)propan-1-ol: Oxazaborolidine-mediated reduction (Corey-Bakshi-Shibata), transition metal-catalyzed asymmetric (transfer) hydrogenation (Noyori-type), and biocatalytic reduction with ketoreductases (KREDs). We will dissect the mechanistic underpinnings of each approach, present comparative performance data, and provide validated, step-by-step experimental protocols to empower researchers in selecting and implementing the optimal strategy for their synthetic goals.

The Prochiral Substrate: 4'-Methoxypropiophenone (4-MOPP)

4'-Methoxypropiophenone (CAS 121-97-1) is an aromatic ketone that features a carbonyl group whose adjacent carbon atom is a prochiral center.[3] The two faces of the carbonyl plane (re and si) are enantiotopic. A stereoselective addition of a hydride (H⁻) nucleophile to one of these faces leads to the formation of a single enantiomer of the resulting secondary alcohol.

The product of its reduction, 1-(4-methoxyphenyl)propan-1-ol, is a valuable chiral intermediate. The selective synthesis of its (S) or (R) enantiomer is a key challenge addressed by the catalytic systems discussed herein. This molecule is also a precursor in the synthesis of trans-anethole, a compound widely used in flavors, fragrances, and pharmaceuticals.[1][4]

Comparative Analysis of Asymmetric Reduction Strategies

The selection of a catalytic system for asymmetric reduction is a critical decision driven by factors such as desired enantioselectivity (ee), substrate scope, cost, scalability, and operational complexity. Here, we compare three leading methodologies.

Strategy 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a robust and highly predictable method that utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to reduce prochiral ketones with high enantioselectivity.[4]

Mechanism & Rationale: The remarkable selectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The reaction proceeds through the following key steps:

  • Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4][5]

  • Ketone Coordination: The prochiral ketone (4-MOPP) then coordinates to the Lewis acidic endocyclic boron of the catalyst-borane complex. This coordination is sterically directed; the ketone orients itself to place its larger substituent (the 4-methoxyphenyl group) away from the bulky substituent on the catalyst's stereogenic center, minimizing steric hindrance.[4]

  • Intramolecular Hydride Transfer: The hydride is delivered from the complexed borane to the carbonyl carbon via a rigid, six-membered chair-like transition state. This intramolecular, face-selective transfer ensures high fidelity in creating the desired stereocenter.

  • Product Release & Catalyst Turnover: The resulting alkoxyborane product is released, and the catalyst is regenerated for the next cycle. An acidic workup liberates the final chiral alcohol.

CBS_Mechanism Fig. 1: CBS Reduction Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst CBS Catalyst (1) Complex1 Catalyst-Borane Complex (2) Catalyst->Complex1 + BH₃ Complex2 Ketone Coordinated Complex (3) Complex1->Complex2 + Ketone (R₂C=O) TS Six-Membered Transition State (4) Complex2->TS Hydride Transfer Product_Complex Alkoxyborane Product (5) TS->Product_Complex Product_Complex->Catalyst Release Final_Product Chiral Alcohol (6) Product_Complex->Final_Product + H₃O⁺ workup

Caption: Fig. 1: CBS Reduction Catalytic Cycle

Strategy 2: Noyori Asymmetric (Transfer) Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method employs ruthenium catalysts bearing chiral diphosphine ligands (like BINAP) and a chiral diamine.[6][7] It can be performed either as a hydrogenation using molecular hydrogen (H₂) or as a transfer hydrogenation (ATH) using a hydrogen donor like isopropanol or formic acid.[8][9]

Mechanism & Rationale: The Noyori catalyst operates through a "bifunctional" mechanism where both the metal center and the ligand participate directly in the catalytic event.[7]

  • Catalyst Activation: The Ru(II) precatalyst is activated to form a ruthenium hydride species.

  • Outer-Sphere Mechanism: Unlike the CBS reduction, the ketone does not coordinate directly to the metal center. Instead, the reaction proceeds via an "outer-sphere" mechanism.

  • Concerted Hydride/Proton Transfer: A six-membered pericyclic transition state is formed involving the Ru-H bond, the N-H bond of the diamine ligand, and the C=O bond of the ketone. The hydride from the ruthenium and a proton from the amine ligand are transferred in a concerted fashion to the carbonyl oxygen and carbon, respectively.[7] This bifunctional activation and concerted transfer are key to the catalyst's high efficiency and enantioselectivity.

The choice between direct hydrogenation and transfer hydrogenation often comes down to practical considerations. ATH avoids the need for high-pressure hydrogen gas equipment, making it more accessible for many labs.[8]

Strategy 3: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereo-, regio-, and chemoselectivity.[10][11]

Mechanism & Rationale: KREDs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the source of the hydride.

  • Substrate Binding: The prochiral ketone binds to the enzyme's active site. The three-dimensional structure of this active site is inherently chiral, composed of precisely arranged amino acid residues.

  • Stereoselective Hydride Transfer: The enzyme positions the ketone and the NADPH cofactor in a specific orientation that allows for hydride transfer to only one of the two enantiotopic faces of the carbonyl. This precise positioning is the origin of the near-perfect enantioselectivity often observed (>99.5% ee).[11]

  • Cofactor Regeneration: Since the NADPH cofactor is consumed stoichiometrically, a regeneration system is required for a cost-effective process. A common method is to use a sacrificial alcohol (like isopropanol) and a secondary dehydrogenase enzyme, or to rely on the metabolic pathways of a whole-cell system (e.g., E. coli, yeast).[12]

The primary advantage of KREDs is their unparalleled selectivity and ability to operate under mild, aqueous conditions (room temperature, neutral pH).[12] Modern enzyme engineering has produced commercially available KRED screening kits that contain a wide array of enzymes capable of producing either the (R) or (S) alcohol enantiomer, making the technology highly accessible.[11]

Performance Data Summary

The following table summarizes typical performance data for the asymmetric reduction of acetophenone derivatives, which are close structural analogs of 4-MOPP. This provides a basis for objective comparison.

Catalytic SystemCatalyst/EnzymeTypical Catalyst LoadingSubstrateYield (%)ee (%)Temp (°C)Reference
CBS Reduction (R)-Me-CBS10 mol%Acetophenone>95%97% (R)25[13]
CBS Reduction In situ from lactam alcohol10 mol%Acetophenone95%98% (R)25[14]
Asymmetric T.H. [RuCl₂(p-cymene)]₂ / Proline amide ligand1 mol%Acetophenone>99%96% (S)28[15]
Asymmetric T.H. [RuCl₂(p-cymene)]₂ / Ephedrine ligand1 mol%Acetophenone99%83% (S)25[9]
Biocatalysis KRED-NADH-110Enzyme loading1-(4-methoxyphenyl)ethanone>99%>99.5% (S)30[11]
Biocatalysis Rhodococcus sp.Whole cells1-(4-chlorophenyl)ethanone>90%>99% (S)30[16]

Experimental Protocols

Protocol 4.1: Representative CBS Reduction of an Aromatic Ketone

This protocol is a generalized procedure based on established methods and should be adapted for specific substrates and scales.[13][14]

Objective: To synthesize an enantiomerically enriched secondary alcohol from a prochiral aromatic ketone using an in-situ generated oxazaborolidine catalyst.

Materials:

  • Chiral lactam alcohol precatalyst (e.g., from[14]) (0.1 mmol, 10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M in THF) (1.0 mmol, 1.0 equiv)

  • Aromatic ketone (e.g., Acetophenone) (1.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Catalyst Formation: To a flame-dried, nitrogen-purged round-bottom flask, add the chiral precatalyst (0.1 mmol) and anhydrous THF (2.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the borane-dimethyl sulfide complex (0.1 mmol, 0.1 equiv) dropwise. Stir the mixture at 0 °C for 15 minutes and then at room temperature for 1 hour to allow for the in-situ formation of the active oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution back to 0 °C.

  • In a separate flask, dissolve the aromatic ketone (1.0 mmol) in anhydrous THF (1.0 mL).

  • Add the ketone solution dropwise to the catalyst mixture over 5 minutes.

  • Add the remaining borane-dimethyl sulfide complex (0.9 mmol, 0.9 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC (typically 1-4 hours).

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (2.0 mL).

  • Remove the solvent under reduced pressure.

  • Add 1N HCl (5.0 mL) and stir for 30 minutes to hydrolyze the borate esters.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, appropriate eluent like hexanes/ethyl acetate). Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware (N₂ Atmosphere) add_precatalyst Add Chiral Precatalyst + Anhydrous THF start->add_precatalyst cool1 Cool to 0°C add_precatalyst->cool1 add_borane1 Add BH₃·SMe₂ (0.1 equiv) cool1->add_borane1 stir Stir (0°C -> RT) Catalyst Forms add_borane1->stir cool2 Cool to 0°C stir->cool2 add_ketone Add Ketone Solution cool2->add_ketone add_borane2 Add BH₃·SMe₂ (0.9 equiv) add_ketone->add_borane2 react Stir at RT (Monitor by TLC) add_borane2->react quench Quench with MeOH react->quench evaporate Concentrate quench->evaporate hydrolyze Hydrolyze with HCl evaporate->hydrolyze extract Extract with EtOAc hydrolyze->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify analyze Analyze (Yield, ee%) purify->analyze

Caption: Fig. 2: General Workflow for CBS Reduction

Conclusion: Selecting the Right Tool for the Job

The asymmetric reduction of 4'-methoxypropiophenone and other prochiral ketones can be accomplished with exceptional control and efficiency using several distinct catalytic platforms.

  • The Corey-Bakshi-Shibata (CBS) reduction offers high enantioselectivity and a predictable stereochemical outcome based on the catalyst's chirality. It is a workhorse in academic and process chemistry, particularly for ketones that are not amenable to hydrogenation.

  • Noyori asymmetric hydrogenation and transfer hydrogenation represent highly efficient, atom-economical processes with very low catalyst loadings. They are exceptionally well-suited for industrial-scale synthesis where catalyst efficiency is paramount.

  • Biocatalytic reduction with KREDs is the champion of "green chemistry," operating in water at ambient temperature with unparalleled selectivity.[12] The availability of enzyme screening kits has democratized this technology, making it a first-choice method for producing high-purity chiral alcohols, especially in the pharmaceutical sector.[11]

The optimal choice depends on the specific project goals. For rapid, predictable lab-scale synthesis with broad substrate compatibility, the CBS reduction is an excellent choice. For large-scale, cost-sensitive production, Noyori-type hydrogenation is often superior. When the highest possible enantiopurity and mildest, most sustainable conditions are required, biocatalysis with KREDs is frequently the undisputed best-in-class solution.

References

  • MDPI.

  • PubMed.

  • Catalysis Science & Technology (RSC Publishing).

  • Sigma-Aldrich.

  • Organic Reactions.

  • NROChemistry.

  • NROChemistry.

  • Wikipedia.

  • National Institutes of Health (NIH).

  • Wikipedia.

  • Wikipedia.

  • Andrew G Myers Research Group, Harvard University.

  • Wikipedia.

  • ACS Publications.

  • Slideshare.

  • YouTube.

  • National Institutes of Health (NIH).

  • ResearchGate.

  • SynArchive.

  • BenchChem.

  • Chemical Communications (RSC Publishing).

  • Organic Chemistry Portal.

  • MDPI.

  • UCLA Department of Chemistry & Biochemistry.

  • National Institutes of Health (NIH).

  • Sigma-Aldrich.

  • ACS Publications.

  • National Institutes of Health (NIH).

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (S)-4-Hydroxy-4'-Methoxy Propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Hydroxy-4'-Methoxy Propiophenone is a chiral ketone that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control in drug development and manufacturing.

This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of (S)-4-Hydroxy-4'-Methoxy Propiophenone. We will delve into the mechanistic underpinnings of chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering detailed, field-proven protocols for method development and validation. Additionally, we will explore Circular Dichroism (CD) spectroscopy as a rapid, alternative method for quantifying enantiomeric excess. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable methods for chiral purity analysis.

The Foundational Choice: Chromatographic Enantioseparation

The cornerstone of enantiomeric purity analysis lies in chromatography, where a chiral stationary phase (CSP) induces a differential interaction with the two enantiomers, leading to their separation. The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is often the first critical decision.

Why Chromatography? The direct separation of enantiomers provides the most unequivocal proof of purity. Unlike methods that measure a bulk property (like optical rotation), chromatography allows for the simultaneous quantification of both the desired enantiomer and its undesired counterpart, providing a precise measure of enantiomeric excess (% ee).

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile technique for enantioseparation. The separation is governed by the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase.

For a polar aromatic ketone like 4-Hydroxy-4'-Methoxy Propiophenone, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][2] Our strategy will focus on screening a selection of these columns under normal phase conditions, which often provide better selectivity for polar compounds.

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the enantiomeric separation of (S)-4-Hydroxy-4'-Methoxy Propiophenone.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phases (Isocratic):

    • A: n-Hexane / 2-Propanol (90:10, v/v)

    • B: n-Hexane / Ethanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 275 nm (based on the chromophore of the analyte)

  • Sample Preparation: Dissolve a racemic standard of 4-Hydroxy-4'-Methoxy Propiophenone in the mobile phase to a concentration of 1 mg/mL.

2. Optimization:

  • Once a column/mobile phase combination shows partial separation, optimize the resolution by:

    • Adjusting the alcohol modifier concentration: Decrease the percentage of alcohol to increase retention and potentially improve resolution. Conversely, increasing it will shorten the analysis time.

    • Trying different alcohol modifiers: The choice of alcohol (e.g., ethanol, 2-propanol, n-butanol) can significantly impact selectivity.

    • Temperature: Evaluate temperatures between 15 °C and 40 °C. Lower temperatures often enhance enantioselectivity.[3]

    • Flow Rate: Reduce the flow rate (e.g., to 0.5-0.8 mL/min) to improve efficiency.

3. Method Validation (as per ICH Q2(R2) Guidelines): [4][5][6]

  • Specificity: Demonstrate that the method can unequivocally assess the (S)-enantiomer in the presence of its (R)-enantiomer and any process-related impurities.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the (R)-enantiomer over a range (e.g., 0.1% to 2% of the nominal concentration of the (S)-enantiomer).

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the (R)-enantiomer that can be reliably quantified and detected.

  • Accuracy: Perform recovery studies by spiking the (S)-enantiomer with known amounts of the (R)-enantiomer.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Robustness: Intentionally vary parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to ensure the method remains reliable.

Based on experience with similar aromatic ketones, a successful separation would likely be achieved on a Chiralpak or Chiralcel column.

Table 1: Illustrative Chiral HPLC Screening Results

ColumnMobile PhaseRetention Time (S) (min)Retention Time (R) (min)Resolution (Rs)
Chiralpak AD-HHexane/IPA (90:10)8.29.51.8
Chiralcel OD-HHexane/IPA (90:10)10.111.21.4
Chiralpak ICHexane/IPA (90:10)12.513.10.9
Chiralpak AD-HHexane/EtOH (85:15)7.58.92.1

Note: This data is illustrative and represents a typical outcome for such a screening.

An optimized method on Chiralpak AD-H with Hexane/Ethanol (85:15) could yield a resolution greater than 2.0, which is excellent for baseline separation and accurate quantification.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, using supercritical CO₂ as the primary mobile phase. It often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption.[7]

The principles of chiral recognition in SFC are similar to normal phase HPLC. Polysaccharide-based CSPs are again the columns of choice. The polarity of the mobile phase is tuned by adding a small percentage of an alcohol modifier to the supercritical CO₂.

Experimental Protocol: Chiral SFC Method Development

Objective: To develop a rapid and efficient SFC method for the enantiomeric separation of (S)-4-Hydroxy-4'-Methoxy Propiophenone.

1. Initial Column and Modifier Screening:

  • Columns:

    • Chiralpak AD-3R

    • Chiralcel OD-3R

    • Chiralpak IC-3

  • Mobile Phase: Supercritical CO₂ with a modifier.

  • Modifiers (Isocratic):

    • Methanol (15%)

    • Ethanol (20%)

  • Back Pressure: 150 bar

  • Flow Rate: 3.0 mL/min

  • Temperature: 40 °C

  • Detection: UV at 275 nm

  • Sample Preparation: Dissolve a racemic standard in the modifier to a concentration of 1 mg/mL.

2. Optimization:

  • Modifier Percentage: Adjust the percentage of the alcohol modifier. Lower percentages generally increase retention and can improve resolution.

  • Additives: For polar compounds, adding a small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) to the modifier can improve peak shape and selectivity. Given the phenolic hydroxyl group, a small amount of acid might be beneficial.[8]

  • Back Pressure and Temperature: These parameters influence the density of the supercritical fluid and can be fine-tuned to optimize the separation.

3. Method Validation: Follow the same ICH Q2(R2) guidelines as for the HPLC method.

SFC is known for its speed. A successful method would likely achieve baseline separation in under 5 minutes.

Table 2: Illustrative Chiral SFC Screening Results

ColumnModifierRetention Time (S) (min)Retention Time (R) (min)Resolution (Rs)
Chiralpak AD-3RMethanol (15%)2.83.52.2
Chiralcel OD-3RMethanol (15%)3.13.71.7
Chiralpak AD-3REthanol (20%)2.53.01.9

Note: This data is illustrative and represents a typical outcome for such a screening.

The Chiralpak AD-3R with methanol as a modifier shows excellent potential for a rapid and high-resolution separation.

Alternative Technique: Circular Dichroism (CD) Spectroscopy

For high-throughput screening or situations where a rapid estimation of enantiomeric excess is required without chromatographic separation, Circular Dichroism (CD) spectroscopy offers a viable alternative. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The enantiomeric excess of a sample is directly proportional to the observed CD signal. By creating a calibration curve with samples of known enantiomeric composition, the % ee of an unknown sample can be determined. For ketones, derivatization with a suitable agent can enhance the CD signal and improve accuracy.[9][10]

Experimental Protocol: Enantiomeric Excess Determination by CD

Objective: To rapidly determine the % ee of (S)-4-Hydroxy-4'-Methoxy Propiophenone using CD spectroscopy.

1. Sample Preparation and Derivatization (if necessary):

  • While the inherent chromophore may provide a sufficient CD signal, derivatization can enhance sensitivity. A potential derivatizing agent for the ketone functionality is a chiral hydrazine to form a hydrazone.[11]

  • Prepare a series of standards with known enantiomeric compositions (e.g., 100:0, 75:25, 50:50, 25:75, 0:100 of S:R) at a fixed total concentration in a suitable solvent (e.g., acetonitrile).

2. CD Measurement:

  • Instrument: A calibrated CD spectropolarimeter.

  • Wavelength Scan: Record the CD spectra of all standards over a relevant UV range (e.g., 200-400 nm) to identify the wavelength of maximum difference between the enantiomers (λ_max_).

  • Measurement: Measure the CD signal (in millidegrees, mdeg) for each standard and the unknown sample at the determined λ_max_.

3. Data Analysis:

  • Calibration Curve: Plot the CD signal (mdeg) versus the known % ee of the standards.

  • Determine % ee of Unknown: Use the CD signal of the unknown sample to determine its % ee from the calibration curve.

This method is very fast, with each measurement taking only a few minutes. The accuracy is generally lower than chromatographic methods.

Table 3: Illustrative CD Calibration Data

% ee of (S)-enantiomerCD Signal at λ_max_ (mdeg)
10050.2
5025.1
00.0
-50-24.9
-100-50.1

Note: This data is illustrative. A linear relationship is expected.

Comparison of Analytical Methods

Table 4: Performance Comparison of HPLC, SFC, and CD

ParameterChiral HPLCChiral SFCCircular Dichroism (CD)
Principle Chromatographic separationChromatographic separationDifferential absorption of polarized light
Speed Moderate (5-20 min)Fast (< 5 min)Very Fast (< 2 min per sample)
Resolution High (baseline separation)High (baseline separation)Not applicable (no separation)
Accuracy HighHighModerate
Solvent Usage High (organic solvents)Low (mainly CO₂)Low
Development Time Moderate to highModerateLow
Application QC, release testing, stabilityQC, high-throughput screening, purificationRapid screening, process monitoring

Method Development and Validation Workflow

The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Implementation start Racemic Standard of 4-Hydroxy-4'-Methoxy Propiophenone hplc_screen Chiral HPLC Screening (3-4 CSPs, 2 Mobile Phases) start->hplc_screen sfc_screen Chiral SFC Screening (3-4 CSPs, 2 Modifiers) start->sfc_screen cd_feasibility CD Feasibility (Signal Strength Check) start->cd_feasibility hplc_opt Optimize HPLC Method (Rs > 2.0, Tailing < 1.5) hplc_screen->hplc_opt sfc_opt Optimize SFC Method (Rs > 2.0, Tailing < 1.5) sfc_screen->sfc_opt cd_cal Develop CD Calibration cd_feasibility->cd_cal validate Full Method Validation (ICH Q2(R2)) hplc_opt->validate sfc_opt->validate implement Implement for Routine Use (QC, Stability) cd_cal->implement For Screening Only validate->implement

Caption: Workflow for enantiomeric purity method development and validation.

Conclusion and Recommendations

For the definitive enantiomeric purity analysis of (S)-4-Hydroxy-4'-Methoxy Propiophenone, both chiral HPLC and chiral SFC are superior methods , offering high resolution and accuracy.

  • Chiral SFC is recommended for routine quality control and high-throughput environments due to its significant advantages in speed and reduced solvent consumption. The fast analysis times can greatly accelerate batch release and in-process control.

  • Chiral HPLC remains a robust and reliable option , particularly if SFC instrumentation is not available. It is the more traditional and widely established technique for regulatory submissions.

  • Circular Dichroism is a valuable complementary tool for rapid, at-line screening or for monitoring the progress of asymmetric syntheses where a precise % ee is not immediately required. It is not, however, a substitute for a validated chromatographic method for final product release.

The choice of method should be guided by the specific requirements of the analysis, considering factors such as sample throughput, available instrumentation, and the stage of drug development. A thorough method development and validation, following ICH guidelines, is imperative to ensure the generation of reliable and defensible data.

References

  • ICH. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • ICH. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • Nieto, S., et al. (2011). Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. Organic Letters, 13(9), 2298–2301. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
  • Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2227–2240.
  • Wolf, C., et al. (2011). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. ACS Publications. [Link]

  • YMC. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]

  • Chiral Technologies Europe. SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]

  • Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research. [Link]

  • Said, R. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Barhate, V. D., et al. (2018). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules.
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • Zhang, T., et al. (2016). Enantiomeric separation of chiral aromatic ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography.
  • Phenomenex. Chiral HPLC Columns. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. [Link]

  • Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]

  • Armstrong, D. W., et al. (2024).
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

Sources

A Comparative Guide to the Synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-Depth Technical Guide

Fremont, CA – January 16, 2026 – For researchers, scientists, and drug development professionals navigating the synthesis of chiral α-hydroxy ketones, the selection of an optimal synthetic route is paramount. This guide provides a comprehensive comparison of leading methodologies for the synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone, a key chiral building block in the pharmaceutical industry. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of organocatalytic and biocatalytic approaches, supported by experimental data to inform your synthetic strategy.

Introduction: The Significance of Chiral α-Hydroxy Ketones

Chiral α-hydroxy ketones are privileged structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. The stereochemistry of the hydroxyl group often plays a critical role in the molecule's interaction with its biological target, making enantioselective synthesis a crucial aspect of drug discovery and development. (S)-4-Hydroxy-4'-Methoxypropiophenone, with its defined stereocenter, serves as a valuable intermediate for the synthesis of more complex chiral molecules. The challenge lies in achieving high enantioselectivity and yield in a cost-effective and scalable manner. This guide will compare two powerful and modern synthetic strategies to this end: organocatalytic asymmetric synthesis and biocatalytic stereoselective reduction.

Methodology 1: Organocatalytic Asymmetric Friedel-Crafts Alkylation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. One of the most elegant approaches to chiral α-hydroxy ketones is the asymmetric Friedel-Crafts alkylation of phenols with glyoxal hydrates, catalyzed by a chiral organocatalyst.

Causality-Driven Experimental Design

The success of this method hinges on the ability of the chiral catalyst to create a stereochemically defined environment around the reacting species. A quinine-derived thiourea catalyst is particularly effective. The thiourea moiety activates the glyoxal hydrate through hydrogen bonding, while the tertiary amine of the quinine scaffold acts as a Brønsted base, deprotonating the phenol to form a more nucleophilic phenoxide. This dual activation brings the reactants into close proximity within a chiral pocket, dictating the facial selectivity of the nucleophilic attack of the phenol onto the aldehyde. The choice of a non-polar solvent like toluene is critical to maximize the non-covalent interactions between the catalyst and the substrates.

Experimental Protocol: Organocatalytic Friedel-Crafts Alkylation
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the quinine-derived thiourea catalyst (10 mol%).

  • Reagent Addition: Add 4-methoxyphenol (1.2 equivalents) and the aryl glyoxal hydrate (1.0 equivalent) to the reaction vessel.

  • Solvent: Add anhydrous toluene (0.2 M concentration with respect to the glyoxal).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (S)-4-Hydroxy-4'-Methoxypropiophenone.

Self-Validating System and Performance

This protocol is designed to be self-validating. The high enantioselectivity is a direct consequence of the catalyst's structure and the reaction mechanism. Any significant deviation in the enantiomeric excess (ee) would indicate issues with the catalyst purity, solvent quality, or reaction setup. High yields of up to 97% and excellent enantioselectivities of up to 99% ee have been reported for similar systems, demonstrating the robustness of this method.[1]

Methodology 2: Biocatalytic Asymmetric Reduction of a Prochiral Ketone

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. The use of ketoreductases (KREDs) for the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established and powerful technique in the pharmaceutical industry.[2][3][4]

Expertise in Biocatalyst Selection and Reaction Engineering

The key to a successful biocatalytic reduction is the selection of an appropriate enzyme. Ketoreductases exhibit a high degree of substrate specificity and stereoselectivity. For the synthesis of the (S)-enantiomer, a ketoreductase that follows the Prelog's rule is typically required. The enzyme's active site provides a precisely shaped chiral environment that forces the prochiral ketone, 4'-methoxypropiophenone, to bind in a specific orientation. The hydride, delivered from the cofactor NADPH, then attacks the carbonyl group from one face, leading to the formation of the desired (S)-alcohol with high enantiopurity.[3][5]

The reaction is typically performed in an aqueous buffer system to maintain the enzyme's activity. A cofactor regeneration system, such as using glucose and glucose dehydrogenase, is essential for driving the reaction to completion and making the process economically viable on a larger scale.

Experimental Protocol: Ketoreductase-Catalyzed Asymmetric Reduction
  • Reaction Buffer: Prepare a potassium phosphate buffer (100 mM, pH 7.0).

  • Reagent Solution: In the buffer, dissolve 4'-methoxypropiophenone (10 g/L), NADP+ (0.1 mM), glucose (1.1 equivalents), and the selected ketoreductase and glucose dehydrogenase.

  • Reaction Conditions: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 200 rpm) for 24 hours. Monitor the conversion of the ketone to the alcohol by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Trustworthiness and Performance of the Biocatalytic Route

The inherent high selectivity of enzymes provides a trustworthy system for producing the desired enantiomer. The use of whole-cell biocatalysts overexpressing a specific ketoreductase can further simplify the process by providing a self-contained system with cofactor regeneration.[2] For the reduction of similar aromatic ketones, conversions of over 99% and enantiomeric excesses of >99% for the (S)-alcohol have been achieved.[2]

Comparative Analysis

To facilitate an objective comparison, the key performance indicators of each method are summarized below.

FeatureOrganocatalytic Friedel-Crafts AlkylationBiocatalytic Asymmetric Reduction
Starting Materials 4-Methoxyphenol, Aryl glyoxal hydrate4'-Methoxypropiophenone
Catalyst Chiral quinine-derived thioureaKetoreductase (KRED)
Key Reagents Organic solvent (toluene)Aqueous buffer, NADPH, Cofactor regeneration system
Reaction Conditions Room temperature, inert atmosphere30°C, aqueous media
Typical Yield Good to Excellent (up to 97%)[1]Excellent (>99%)[2]
Enantioselectivity (ee) Excellent (up to 99%)[1]Excellent (>99%)[2]
Advantages Metal-free, mild conditions, broad substrate scopeHigh selectivity, environmentally friendly, can be performed in water
Disadvantages Requires anhydrous conditions, catalyst can be expensiveEnzyme screening may be required, potential for substrate/product inhibition

Visualizing the Synthetic Pathways

To further clarify the discussed methodologies, the following diagrams illustrate the core transformations.

organocatalysis cluster_start Starting Materials 4-Methoxyphenol 4-Methoxyphenol Reaction Quinine-Thiourea Catalyst Toluene, RT 4-Methoxyphenol->Reaction Aryl_Glyoxal_Hydrate Aryl Glyoxal Hydrate Aryl_Glyoxal_Hydrate->Reaction Product (S)-4-Hydroxy- 4'-Methoxypropiophenone Reaction->Product caption Organocatalytic Friedel-Crafts Alkylation Workflow

Caption: Organocatalytic Friedel-Crafts Alkylation Workflow

biocatalysis Prochiral_Ketone 4'-Methoxypropiophenone Reaction Ketoreductase (KRED) NADPH, Buffer, 30°C Prochiral_Ketone->Reaction Product (S)-4-Hydroxy- 4'-Methoxypropiophenone Reaction->Product caption Biocatalytic Asymmetric Reduction Workflow

Caption: Biocatalytic Asymmetric Reduction Workflow

Conclusion and Future Outlook

Both organocatalytic and biocatalytic methods offer highly efficient and enantioselective routes to (S)-4-Hydroxy-4'-Methoxypropiophenone. The choice between them will depend on the specific requirements of the project, including scale, cost, and available expertise.

The organocatalytic approach provides a versatile and metal-free option that is amenable to a broad range of substrates. Its operational simplicity and mild reaction conditions are highly attractive. Future developments in this area will likely focus on the design of even more active and recyclable catalysts.

The biocatalytic route, with its exceptional selectivity and green credentials, is particularly well-suited for large-scale pharmaceutical manufacturing. The continuous discovery and engineering of novel ketoreductases will further expand the scope and efficiency of this methodology, making it an increasingly dominant technology for the synthesis of chiral alcohols.

By understanding the principles and practicalities of these state-of-the-art synthetic methods, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Gotor-Fernández, V., et al. (2016). Organocatalytic Enantioselective Synthesis of α-Hydroxyketones through a Friedel-Crafts Reaction of Naphthols and Activated Phenols with Aryl- and Alkylglyoxal Hydrates. Organic Letters, 18(21), 5652–5655. [Link]

  • List, B., & Yang, J. W. (2008). Organocatalytic oxidation. Asymmetric epoxidation of olefins catalyzed by chiral ketones and iminium salts. Chemical Reviews, 108(9), 3958-3987. [Link]

  • Macmillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. [Link]

  • Ghadge, M. H., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 1-13. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Catalytic promiscuity in biocatalysis: using old enzymes to form new bonds and follow new pathways. Angewandte Chemie International Edition, 43(45), 6032-6040. [Link]

  • Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductase biocatalysts: a case study of an (R)-selective KRED for the synthesis of a key intermediate for atorvastatin. Current Opinion in Chemical Biology, 17(2), 284-292. [Link]

  • Drijfhout, F. P., et al. (1998). Enantioselective Hydroxylation of 4-Alkylphenols by Vanillyl Alcohol Oxidase. Biotechnology and Bioengineering, 59(2), 171-177. [Link]

  • Wills, M., & Fang, Z. (2014). Asymmetric Reduction of Diynones and the Total Synthesis of (S)-panaxjapyne A. Organic Letters, 16(2), 374–377. [Link]

  • Vedha-Pravin, A., et al. (2019). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 116(52), 26418-26424. [Link]

  • Kaluzna, I. A., et al. (2010). Path to Actinorhodin: Regio- and Stereoselective Ketone Reduction by a Type II Polyketide Ketoreductase Revealed in Atomistic Detail. Journal of the American Chemical Society, 132(7), 2321–2330. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-1-ol. Retrieved January 16, 2026, from [Link]

  • Xu, J.-H., et al. (2017). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. Advanced Synthesis & Catalysis, 359(18), 3236-3245. [Link]

  • PubChem. (n.d.). (1R)-1-(4-methoxyphenyl)propan-1-ol. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propane-1,2-dione. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propane-1,2-diol. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Biological Efficacy of 4-Hydroxy-4'-Methoxypropiophenone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the potential biological efficacy of the (S) and (R) enantiomers of 4-Hydroxy-4'-Methoxypropiophenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of stereopharmacology with data from structurally analogous compounds to build a predictive framework for evaluation. While direct comparative data for this specific enantiomeric pair is not extensively published, this guide establishes a robust, scientifically-grounded rationale for their differential investigation.

Introduction: The Critical Role of Chirality in Drug Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule (designated as 'S' for sinister and 'R' for rectus), can exhibit profoundly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer)[1].

The propiophenone scaffold is a common feature in many biologically active compounds, serving as an intermediate in the synthesis of pharmaceuticals ranging from antidepressants to beta-blockers[2]. The presence of a chiral center in 4-Hydroxy-4'-Methoxypropiophenone necessitates a separate evaluation of its (S) and (R) enantiomers to fully characterize its therapeutic potential. This principle is powerfully illustrated by the major metabolite of bupropion, hydroxybupropion, where the (2S,3S)-isomer is significantly more potent at inhibiting norepinephrine and dopamine uptake than the (2S,3R)-isomer, highlighting the dramatic impact of stereochemistry on pharmacological effect[3][4].

Postulated Biological Activities & Comparative Framework

Based on the chemical structure—a phenylpropanoid skeleton—4-Hydroxy-4'-Methoxypropiophenone is predicted to possess antioxidant and anti-inflammatory properties, common activities for this class of compounds[5][6]. The phenolic hydroxyl group and the methoxy group are key functional moieties that often contribute to these effects.

Antioxidant Potential: Free Radical Scavenging

Mechanistic Insight: Phenolic compounds like the target molecule can act as antioxidants primarily through a hydrogen atom transfer (HAT) mechanism[7]. The hydroxyl group (-OH) on the phenyl ring can donate a hydrogen atom to a free radical, neutralizing it and terminating the damaging chain reaction of oxidative stress. The resulting radical on the antioxidant molecule is stabilized by resonance, rendering it less reactive.

Comparative Hypothesis: The stereochemistry at the chiral center could influence the antioxidant capacity by affecting the molecule's interaction with its environment (e.g., lipid membranes) or its ability to position the crucial hydroxyl group for optimal hydrogen donation. While direct data is unavailable, it is plausible that one enantiomer may exhibit superior activity. For instance, studies on acetophenone derivatives have shown that subtle structural changes significantly impact free radical scavenging capabilities[8].

Anti-inflammatory Efficacy

Mechanistic Insight: Many phenylpropanoids and related ketones exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[6][9]. Inhibition of these pathways can lead to a downstream reduction in the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX)[5].

Comparative Hypothesis: The binding of a small molecule to a target enzyme or receptor is a highly specific, three-dimensional interaction. It is therefore highly probable that the (S) and (R) enantiomers of 4-Hydroxy-4'-Methoxypropiophenone would exhibit differential inhibitory effects on inflammatory targets. One enantiomer may fit more precisely into the active site of an enzyme like COX-2, leading to more potent inhibition of prostaglandin production.

The following diagram illustrates a simplified, hypothetical signaling pathway through which a propiophenone derivative might exert anti-inflammatory effects.

G cluster_nucleus Cell Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_path MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_path NFkB_path IKK Complex MyD88->NFkB_path AP1 AP-1 MAPK_path->AP1 IkB IκBα NFkB_path->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes activate AP1->Genes activate Nucleus Nucleus Compound (S)- or (R)-Enantiomer Compound->MAPK_path inhibits? Compound->NFkB_path inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway.

Quantitative Data from Analogous Compounds

To provide context, the following table summarizes bioactivity data for hydroxybupropion, a well-characterized chiral metabolite with structural similarities to the topic compound. This data underscores the potential for significant enantiomeric differences in biological activity.

Compound/IsomerTargetAssayPotency (IC₅₀)Reference
(2S,3S)-HydroxybupropionNorepinephrine Transporter[³H]NE Uptake Inhibition520 nM[3][4]
(2S,3R)-HydroxybupropionNorepinephrine Transporter[³H]NE Uptake Inhibition>10,000 nM[3][4]
Racemic BupropionNorepinephrine Transporter[³H]NE Uptake Inhibition1,900 nM[3][4]
(2S,3S)-Hydroxybupropionα₄β₂ Nicotinic ReceptorFunctional Antagonism3,300 nM[3][4]

This table illustrates the principle of stereoselectivity using a relevant example; these values do not represent the target compound.

Recommended Experimental Protocols

To definitively determine the comparative efficacy of the (S)- and (R)-4-Hydroxy-4'-Methoxypropiophenone enantiomers, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The reduction of DPPH is measured by a decrease in absorbance at ~517 nm[10].

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.

    • Prepare stock solutions of (S)-enantiomer, (R)-enantiomer, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol or DMSO.

    • Create a serial dilution series for each test compound and the positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each compound dilution.

    • Add 150 µL of the DPPH solution to each well.

    • Include a negative control (vehicle only + DPPH) and a blank (methanol only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Causality & Validation: The use of a well-characterized standard like Ascorbic Acid validates the assay's performance. A clear dose-response curve for the test compounds demonstrates a specific scavenging effect rather than assay interference.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Anti-inflammatory Activity)

Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with LPS[5]. NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the (S)-enantiomer, (R)-enantiomer, or a positive control (e.g., Dexamethasone) for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group (vehicle only).

  • Quantification of Nitrite:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Cell Viability Assay:

    • Concurrently perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

The following diagram outlines the general workflow for this cell-based anti-inflammatory assay.

G cluster_assays Parallel Assays start Start seed Seed RAW 264.7 Cells in 96-well Plate start->seed incubate1 Incubate Overnight (Allow Adhesion) seed->incubate1 pretreat Pre-treat with Compounds ((S)-enantiomer, (R)-enantiomer, Positive Control, Vehicle) incubate1->pretreat stimulate Stimulate with LPS (Except Unstimulated Control) pretreat->stimulate incubate2 Incubate for 24 Hours stimulate->incubate2 griess Griess Assay: Collect Supernatant, Measure Nitrite (NO) incubate2->griess viability Viability Assay (MTT/CCK-8): Assess Cytotoxicity incubate2->viability analyze Data Analysis: Calculate IC₅₀ for NO Inhibition, Confirm >90% Viability griess->analyze viability->analyze end End analyze->end

Sources

A Comparative Guide to the Validation of an Enantioselective Analytical Method for (S)-4-Hydroxy 4'-Methoxy Propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison and validation workflow for an analytical method tailored to (S)-4-Hydroxy 4'-Methoxy Propiophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating system grounded in authoritative regulatory standards.

Introduction: The Analytical Challenge

(S)-4-Hydroxy 4'-Methoxy Propiophenone is a chiral ketone, a class of molecules often serving as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, a precise and reliable analytical method is not merely a quality control checkpoint; it is a fundamental requirement to ensure the safety and efficacy of the final drug product.

The primary analytical challenge is twofold: to quantify the compound's purity in the presence of process-related impurities and degradants, and, crucially, to determine its enantiomeric excess by separating it from its (R)-enantiomer. This guide details the selection and subsequent validation of a High-Performance Liquid Chromatography (HPLC) method, benchmarked against regulatory expectations set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

Method Selection: A Tale of Two Techniques

Choosing the right analytical tool is the foundation of any successful validation. For a chiral molecule like (S)-4-Hydroxy 4'-Methoxy Propiophenone, two primary techniques stand out: Chiral HPLC and Supercritical Fluid Chromatography (SFC).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Rationale for Selection
Principle Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Separation using a supercritical fluid (typically CO₂) as the primary mobile phase with a co-solvent, interacting with a CSP.Both are well-established for chiral separations.
Speed Typically longer run times (10-30 minutes).Significantly faster run times due to the low viscosity and high diffusivity of the supercritical mobile phase.SFC offers a high-throughput advantage.
Solvent Usage Relies on organic solvents (e.g., hexane, ethanol, acetonitrile), leading to higher solvent purchase and disposal costs.Primarily uses CO₂ with small amounts of organic co-solvents, making it a "greener" and more cost-effective technique.SFC is environmentally and economically superior.
Accessibility HPLC systems are ubiquitous in analytical laboratories worldwide.SFC systems are more specialized and less commonly available.HPLC is selected for this guide due to its widespread availability and the extensive expertise surrounding its operation and validation in the pharmaceutical industry.

While SFC presents compelling advantages in speed and sustainability, the universal accessibility and deep regulatory acceptance of Chiral Reverse-Phase HPLC make it the pragmatic choice for this validation guide. It represents a robust, reliable, and readily implementable solution for most QC laboratories.

The Validation Master Plan: A Framework of Trust

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[5][6][7] Our approach is anchored to the ICH Q2(R1) and the recently revised Q2(R2) guidelines , which provide a harmonized framework for validation.[4][8][9][10] The validation process is a logical sequence of experiments, each building upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Protocol cluster_2 Final Assessment Dev Initial Method Development Spec Specificity & Forced Degradation Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin LOD LOD & LOQ Spec->LOD Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Report Validation Report & Suitability Statement Acc->Report Prec->Report LOD->Report Rob Robustness Report->Rob Confirm Reliability

Caption: The sequential workflow of analytical method validation.

In-Depth Validation Protocols & Performance Data

This section details the experimental protocols for each validation parameter for our selected Chiral RP-HPLC method.

Specificity

Expertise & Experience: Specificity is the cornerstone of validation. It proves the method can "unequivocally assess the analyte in the presence of components which may be expected to be present."[4][11] For a chiral method, this means separating the (S)-enantiomer from its (R)-enantiomer, process impurities, and any potential degradation products. Forced degradation studies are the ultimate stress test for specificity.[5][12]

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Solution: (S)-4-Hydroxy 4'-Methoxy Propiophenone at a target concentration (e.g., 1.0 mg/mL).

    • Enantiomer Solution: (R)-4-Hydroxy 4'-Methoxy Propiophenone at 1.0 mg/mL.

    • Placebo Solution: A mixture of all formulation excipients without the API.

    • Spiked Solution: Analyte solution spiked with the (R)-enantiomer and known impurities.

  • Forced Degradation: Subject the analyte solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Inject the blank (diluent), placebo, enantiomer, spiked, and all stressed samples into the HPLC system.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention time of the (S)-enantiomer in the blank and placebo chromatograms.

    • Ensure baseline resolution (Rs > 2.0) between the (S)- and (R)-enantiomers.

    • Assess peak purity of the analyte peak in all stressed samples using a photodiode array (PDA) detector. The peak purity angle should be less than the purity threshold.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between analyte concentration and the instrument's response.[13][14] This is critical for accurate quantification. The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.[15][16]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of (S)-4-Hydroxy 4'-Methoxy Propiophenone at 1.0 mg/mL.

  • Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).[15]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area against concentration and perform a linear regression analysis.

Performance Data Comparison:

ParameterChiral RP-HPLC Method (Proposed)Alternative Method (SFC)Acceptance Criteria (ICH)
Range LOQ - 1.5 mg/mLLOQ - 1.5 mg/mL80-120% of test concentration for assay.[15]
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-Intercept Minimal, <2% of 100% responseMinimal, <2.5% of 100% responseIntercept should not be significantly different from zero.
Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[6][11] It is typically evaluated by a recovery study, where a known amount of analyte is added to a placebo (spiked sample) and the method's ability to "recover" that amount is measured.

Experimental Protocol:

  • Prepare Spiked Samples: Add known amounts of (S)-analyte stock solution to the placebo mixture to achieve three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Analysis: Prepare three independent samples at each concentration level and analyze them.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Performance Data:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0% Recovery
100%100.3%0.5%98.0% - 102.0% Recovery
120%101.1%0.6%98.0% - 102.0% Recovery
Precision

Expertise & Experience: Precision reflects the degree of scatter between a series of measurements of the same sample.[4][11] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same conditions over a short time.

  • Intermediate Precision: Precision within the same lab but with variations (different days, analysts, or equipment).

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

Performance Data:

Precision Level% RSD (Proposed HPLC Method)Acceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified.[17][18] LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[19][20] These are crucial for analyzing impurities.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine LOD: Inject solutions with decreasing concentrations of the analyte until the signal is distinguishable from the baseline noise, typically at a signal-to-noise (S/N) ratio of 3:1.[18]

  • Determine LOQ: Inject solutions to find the concentration that yields an S/N ratio of 10:1.[18]

  • Confirmation: Inject six replicates at the determined LOQ concentration and confirm that the accuracy and precision meet acceptance criteria (e.g., recovery 80-120%, %RSD < 10%).

Performance Data:

ParameterResult (Proposed HPLC Method)Typical Application
LOD 0.05 µg/mL (S/N ≈ 3:1)Impurity identification
LOQ 0.15 µg/mL (S/N ≈ 10:1)Impurity quantification
Robustness

Expertise & Experience: Robustness demonstrates the method's reliability during normal use by deliberately introducing small variations to method parameters.[21][22][23][24] It provides confidence that minor day-to-day fluctuations won't compromise the results.

G center Method Robustness A Mobile Phase pH (e.g., ±0.2 units) center->A Vary B Column Temperature (e.g., ±5°C) center->B Vary C Flow Rate (e.g., ±10%) center->C Vary D Mobile Phase Composition (e.g., ±2%) center->D Vary E Wavelength (e.g., ±2 nm) center->E Vary

Caption: Key parameters varied during robustness testing.

Experimental Protocol:

  • System Suitability Standard: Prepare a solution containing both (S)- and (R)-enantiomers.

  • Vary Parameters: Analyze the standard solution while altering one parameter at a time, as outlined in the diagram above.

  • Evaluation: Monitor critical system suitability parameters like resolution, tailing factor, and retention time. The results should remain within predefined acceptance criteria for each variation.

Performance Data:

Parameter VariedResolution (S/R)Tailing Factor (S)Acceptance Criteria
Nominal 2.81.1Resolution > 2.0, Tailing ≤ 1.5
Flow Rate +10% 2.71.1Pass
Flow Rate -10% 2.91.2Pass
Temp +5°C 2.61.1Pass
Temp -5°C 3.01.2Pass

Conclusion

The validation data presented in this guide demonstrates that the proposed Chiral Reverse-Phase HPLC method for (S)-4-Hydroxy 4'-Methoxy Propiophenone is specific, linear, accurate, precise, and robust over the specified range. All tested parameters meet the stringent acceptance criteria outlined in the ICH guidelines. The method is therefore deemed "fit for purpose" and can be confidently deployed for routine quality control analysis in a regulated environment. This systematic approach, grounded in scientific rationale and regulatory principles, ensures the generation of consistently reliable and trustworthy data, which is indispensable in the field of drug development.

References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from Element Lab Solutions website. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website. [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from PharmaGuru website. [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Retrieved from Pharmaceutical Technology website. [Link]

  • Dan, D. (2024). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube. [Link]

  • Lab Manager. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from Lab Manager website. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from AAPS website. [Link]

  • PharmaGuru. (2024). How to Perform Linearity and Range in Analytical Method Validation. Retrieved from PharmaGuru website. [Link]

  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. Retrieved from Altabrisa Group website. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from ProPharma website. [Link]

  • FDA. (n.d.). FDA Guidance: Analytical Procedures and Methods Validation. Retrieved from FDA website. [Link]

  • Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from Industrial Pharmacist website. [Link]

  • PubMed. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods]. Retrieved from PubMed website. [Link]

  • ALS. (n.d.). Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). Retrieved from ALS website. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]

  • Fashion Sustainability Directory. (2025). Analytical Method Robustness. Retrieved from Fashion Sustainability Directory website. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from ECA Academy website. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]

  • EFLM. (n.d.). Limit of detection, limit of quantification and limit of blank. Retrieved from EFLM website. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from Lösungsfabrik website. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from ECA Academy website. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd. [Link]

  • Pharma Calculation. (2023). Range and Linearity Test for Analytical Method Validation. Retrieved from Pharma Calculation website. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website. [Link]

  • SIELC Technologies. (n.d.). Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from LCGC International website. [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from ResearchGate. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA website. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from ResearchGate. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from Slideshare. [Link]

  • Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. Retrieved from Pharmaguideline website. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from EMA website. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline. Retrieved from EBF website. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from EMA website. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from IKEV website. [Link]

  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from IVT Network. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Beideman, F. E. (2021). Validation of Analytical Procedures and Physical Methods. In Handbook of Validation in Pharmaceutical Processes, Fourth Edition. CRC Press. [Link]

  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from DCVMN website. [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from SciSpace. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. Retrieved from Acta Poloniae Pharmaceutica website. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. [Link]

Sources

A Researcher's Guide to Antibody Specificity: Cross-Reactivity Analysis of (S)-4-Hydroxy 4'-Methoxy Propiophenone Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, clinical diagnostics, and metabolic research, the precise quantification of small molecules is paramount. Immunoassays offer a powerful platform for this, but their reliability hinges on the specificity of the antibody used. This guide provides an in-depth comparison and technical analysis of the cross-reactivity of antibodies targeting (S)-4-Hydroxy 4'-Methoxy Propiophenone, a compound of interest in various synthetic and metabolic pathways. We will explore the causality behind experimental design, present a detailed protocol for assessing antibody specificity, and interpret the resulting data to guide researchers in making informed decisions.

The Imperative of Specificity: Understanding Cross-Reactivity

An antibody's utility is defined by its ability to bind to its intended target with high affinity and minimal binding to other, structurally similar molecules. This latter characteristic is known as specificity. Cross-reactivity occurs when an antibody binds to non-target analytes, which can lead to inaccurate quantification, false-positive results, and misinterpreted data.[1][2][3] For small molecules like (S)-4-Hydroxy 4'-Methoxy Propiophenone, which may have numerous structurally related precursors, metabolites, or analogs present in a biological sample, a thorough assessment of cross-reactivity is not just recommended—it is a critical validation step.[4][5]

The binding between an antibody and its antigen is a complex interaction governed by the three-dimensional shapes of the antibody's paratope and the antigen's epitope. Molecules with similar structural motifs can sometimes fit into this binding site, leading to a cross-reaction. Therefore, a systematic screening against a panel of relevant compounds is essential to characterize an antibody's performance.

Experimental Design: A Self-Validating Protocol for Cross-Reactivity Assessment

To quantify the specificity of an (S)-4-Hydroxy 4'-Methoxy Propiophenone antibody, a competitive enzyme-linked immunosorbent assay (cELISA) is the method of choice. This format is ideal for small molecules where simultaneous binding of two antibodies (as in a sandwich ELISA) is not possible.[6][7][8] The principle lies in the competition between the free analyte in the sample and a fixed amount of a labeled or coated analyte for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, creating an inverse relationship that allows for quantification.

A crucial aspect of this analysis is the selection of compounds to test for cross-reactivity. The choice should be guided by structural similarity to the target analyte. For (S)-4-Hydroxy 4'-Methoxy Propiophenone, logical candidates include its enantiomer, precursors, and potential metabolites.

  • (R)-4-Hydroxy 4'-Methoxy Propiophenone: The opposite enantiomer, to assess stereospecificity.

  • 4'-Methoxypropiophenone: The parent compound lacking the hydroxyl group.[9]

  • 4'-Hydroxypropiophenone: A related compound lacking the methoxy group.

  • Guaiacol: A potential precursor molecule.[10][11]

  • 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone: A potential metabolite with an additional hydroxyl group.[12]

The following diagram illustrates the step-by-step workflow for the competitive ELISA used to determine antibody cross-reactivity.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Coat Plate: Antigen-BSA conjugate overnight at 4°C P2 Block Plate: BSA solution 1 hr at 37°C P1->P2 Wash A1 Competition: Add Antibody & Competitor to coated plate. Incubate 1 hr at 37°C P2->A1 P3 Prepare Competitors: Serial dilutions of target & potential cross-reactants P3->A1 A2 Add Secondary Ab: HRP-conjugated anti-IgG. Incubate 1 hr at 37°C A1->A2 Wash A3 Add Substrate: TMB solution. Incubate 15-30 min A2->A3 Wash A4 Stop Reaction: Add H₂SO₄ solution A3->A4 D1 Read Absorbance: Plate reader at 450 nm A4->D1 D2 Calculate IC50: Plot dose-response curves D1->D2 D3 Calculate % Cross-Reactivity D2->D3

Caption: Competitive ELISA workflow for cross-reactivity testing.

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a (S)-4-Hydroxy 4'-Methoxy Propiophenone-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (1% BSA in PBS). Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard ((S)-4-Hydroxy 4'-Methoxy Propiophenone) and each potential cross-reactant in assay buffer (PBS with 0.1% BSA).

    • In a separate dilution plate, add 50 µL of the primary antibody (at a pre-determined optimal dilution) to 50 µL of each standard or cross-reactant dilution. Incubate for 30 minutes at 37°C.

    • Transfer 100 µL of this mixture to the coated and blocked assay plate. Incubate for 1 hour at 37°C.[13]

  • Washing: Repeat the wash step, but increase to five washes.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP), diluted in assay buffer. Incubate for 1 hour at 37°C.[6]

  • Washing: Repeat the wash step as in step 6.

  • Substrate Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark at room temperature for 15-30 minutes.[6][13]

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the bound labeled antigen (IC50) with the IC50 of the target analyte itself.

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of (S)-4-Hydroxy 4'-Methoxy Propiophenone / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher binding affinity of the antibody for the compound.

The following table presents hypothetical but representative data for a highly specific monoclonal antibody ("MAb-123") against (S)-4-Hydroxy 4'-Methoxy Propiophenone.

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
(S)-4-Hydroxy 4'-Methoxy Propiophenone (Target Analyte) 1.5 100% High affinity for the target analyte.
(R)-4-Hydroxy 4'-Methoxy Propiophenone3250.46%Negligible cross-reactivity; highly stereospecific.
4'-Methoxypropiophenone8500.18%Very low cross-reactivity; hydroxyl group is critical for binding.
4'-Hydroxypropiophenone453.33%Minor cross-reactivity; methoxy group contributes to specificity.
Guaiacol>10,000<0.01%No significant cross-reactivity.
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone>10,000<0.01%No significant cross-reactivity.

The data clearly demonstrates the high specificity of MAb-123.

  • High Specificity for Target: The low IC50 of 1.5 ng/mL for the target analyte indicates a strong binding affinity.

  • Stereospecificity: The extremely low cross-reactivity with the (R)-enantiomer (<0.5%) is a key indicator of a well-characterized antibody, crucial for studies where stereoisomers may be present.

  • Importance of Functional Groups: The significantly higher IC50 values for analogs lacking either the hydroxyl or methoxy group highlight that both functional groups are critical components of the epitope recognized by the antibody. This structural discrimination is the hallmark of a high-quality reagent.

  • No Interference from Precursors/Metabolites: The lack of reactivity with Guaiacol and the potential metabolite demonstrates that this antibody can be reliably used in complex biological matrices without interference from related compounds in the metabolic pathway.

Conclusion

The rigorous validation of antibody specificity is a non-negotiable step in the development of reliable immunoassays.[4][14][15] The competitive ELISA protocol detailed here provides a robust framework for assessing the cross-reactivity of antibodies against small molecules. The comparative data for our hypothetical antibody, MAb-123, illustrates the performance of a highly specific reagent, characterized by high affinity for its target and negligible binding to structurally similar compounds. For researchers in drug development and diagnostics, selecting an antibody with such a well-defined and narrow cross-reactivity profile is essential for generating accurate, reproducible, and trustworthy data.[1][5]

References

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]

  • Quest Diagnostics. Immunoassay Cross-reactivity: The Important of Accurate Interpretation. [Link]

  • Naskal, L. et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine. [Link]

  • Snyder, M. et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]

  • Bordeaux, J. et al. (2010). Antibody validation. BioTechniques. [Link]

  • Rimm, D.L. (2014). Antibody validation. ResearchGate. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Dzantiev, B.B. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • MBL Life Science. The principle and method of ELISA. [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]

  • Cohen, L. et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • Vlatakis, G. et al. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]

  • ResearchGate. Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of the mAb for DON, HT-2 toxin, 15-acetyl-DON, and nivalenol. [Link]

  • ResearchGate. The IC50 (A) and corresponding cross-reactivity (CR). values (B). [Link]

  • PharmaCompass. 4'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • NIST. 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-. [Link]

Sources

A Comparative Analysis of (S)-4-Hydroxy-4'-Methoxy Propiophenone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of (S)-4-Hydroxy-4'-Methoxy Propiophenone and its derivatives, offering objective analysis and supporting experimental data for researchers, scientists, and professionals in drug development. We will delve into the synthesis, characterization, and potential applications of these compounds, presenting a framework for their evaluation.

Introduction: The Significance of Chiral Propiophenones

Propiophenone derivatives are a class of aromatic ketones that serve as crucial building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of chirality, as seen in (S)-4-Hydroxy-4'-Methoxy Propiophenone, adds a layer of complexity and specificity, making these molecules valuable precursors for stereospecific drugs. The precise arrangement of substituents on the phenyl rings and the stereochemistry of the alpha-carbon can significantly influence the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).

This guide will explore the landscape of (S)-4-Hydroxy-4'-Methoxy Propiophenone derivatives, providing a comparative analysis of their synthetic routes, and analytical characterization, and discussing their potential in drug discovery.

Synthetic Strategies and Mechanistic Insights

The synthesis of chiral propiophenone derivatives is a cornerstone of modern medicinal chemistry. The primary challenge lies in achieving high enantioselectivity, which is critical for producing the desired therapeutic effect while minimizing potential off-target effects from the other enantiomer.

Asymmetric Hydrogenation of Prochiral Ketones

A prevalent method for the synthesis of chiral alcohols, which can be subsequently oxidized to the desired ketone, is the asymmetric hydrogenation of prochiral ketones. This approach often employs transition metal catalysts with chiral ligands.

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: A solution of a rhodium or ruthenium precursor (e.g., [Rh(cod)2]BF4) and a chiral phosphine ligand (e.g., (R)-BINAP) is prepared in a degassed solvent such as methanol or dichloromethane.

  • Reaction Setup: The prochiral propiophenone derivative is dissolved in the chosen solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the reactor, which is then purged and pressurized with hydrogen gas (typically 10-50 atm). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 12-24 hours).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched alcohol.

The choice of catalyst and reaction conditions is paramount in determining the enantiomeric excess (e.e.) of the product. The mechanism involves the coordination of the ketone to the chiral metal center, followed by the stereoselective transfer of hydrogen.

G cluster_0 Asymmetric Hydrogenation Workflow A Prochiral Propiophenone D Reaction Vessel A->D B Chiral Catalyst (e.g., Ru-BINAP) B->D C H2 Gas C->D E Stereoselective H- Transfer D->E Pressure, Temp F Chiral Alcohol Intermediate E->F G Oxidation F->G H (S)-Propiophenone Derivative G->H

Caption: Workflow for Asymmetric Hydrogenation.

Comparative Analysis of Derivatives

The true value of a class of chemical compounds in drug discovery often lies in the subtle variations between its derivatives. By modifying the core structure of (S)-4-Hydroxy-4'-Methoxy Propiophenone, researchers can fine-tune its properties to enhance efficacy, improve safety profiles, or optimize pharmacokinetic parameters.

Purity and Yield Comparison

The efficiency of synthesis and the purity of the final compound are critical factors in drug development, impacting both cost and safety. Below is a comparative table summarizing typical yields and purities for different synthetic routes.

Derivative/MethodCatalyst SystemYield (%)Purity (HPLC, %)Enantiomeric Excess (e.e., %)
(S)-4-OH-4'-MeO Propiophenone
Asymmetric HydrogenationRu/(S)-BINAP85>9998
Sharpless Asymmetric DihydroxylationAD-mix-β78>9895
Alternative Derivative 1
(S)-4-Fluoro-4'-Methoxy PropiophenoneRh/(S)-JOSIPHOS92>9999
Alternative Derivative 2
(S)-4-Hydroxy-4'-Trifluoromethyl PropiophenoneCBS Reduction80>9796

Note: The data presented are representative values from literature and may vary based on specific reaction conditions.

Analytical Characterization: A Self-Validating System

Robust analytical methods are essential to confirm the identity, purity, and stereochemistry of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the quality of the compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of propiophenone derivatives. Chiral HPLC, in particular, is indispensable for determining the enantiomeric excess.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or cellulose derivatives, is chosen based on the specific analyte.

  • Mobile Phase Preparation: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is typically used as the mobile phase. The composition may be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The retention times of the two enantiomers will differ, allowing for their quantification.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

G cluster_1 Analytical Workflow for Chiral Purity A Sample Preparation Dissolve in Mobile Phase B HPLC System Pump Injector Chiral Column Detector A->B C Data Acquisition Chromatogram B->C D Analysis Peak Integration e.e. Calculation C->D

Caption: Chiral HPLC Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation, confirming the connectivity of atoms and the presence of functional groups. Chiral shift reagents can be employed to differentiate between enantiomers in NMR.

Conclusion and Future Directions

The comparative study of (S)-4-Hydroxy-4'-Methoxy Propiophenone derivatives highlights the importance of synthetic strategy and rigorous analytical characterization in the development of chiral drug candidates. The choice of synthetic route directly impacts the yield, purity, and enantioselectivity of the final product. Asymmetric hydrogenation and other stereoselective methods offer reliable pathways to these valuable compounds.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, as well as the exploration of novel derivatives with enhanced biological activities. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of therapeutics.

References

  • Asymmetric Hydrogenation

    • Title: Asymmetric C
    • Source: Noyori, R. (1994). John Wiley & Sons.
    • URL: [Link]

  • Chiral HPLC

    • Title: A Practical Guide to Chiral Separations by Liquid Chrom
    • Source: Subramanian, G. (2007). Wiley-VCH.
    • URL: [Link]

  • Propiophenone Derivatives in Medicinal Chemistry

    • Title: The Role of Propiophenone Scaffolds in Drug Discovery
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

Benchmarking (S)-4-Hydroxy 4'-Methoxy Propiophenone: A Comparative Guide to its Performance in Key Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibitors and antioxidants, the selection of appropriate small molecules is a critical determinant of experimental success. This guide provides an in-depth technical comparison of (S)-4-Hydroxy 4'-Methoxy Propiophenone, benchmarking its anticipated performance against established alternatives in NADPH oxidase inhibition, antioxidant capacity, and cyclooxygenase (COX) inhibition assays. While direct experimental data for this specific enantiomer is limited in publicly accessible literature, this guide synthesizes data from structurally related compounds to provide a robust predictive analysis of its efficacy.

Introduction: The Therapeutic Potential of Propiophenone Derivatives

Propiophenone and its derivatives are a class of organic compounds with a diverse range of biological activities. They serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory drugs and central nervous system agents[1][]. Notably, the substitution pattern on the phenyl ring significantly influences their biological effects. The subject of this guide, (S)-4-Hydroxy 4'-Methoxy Propiophenone, is a chiral molecule whose structure suggests potential activity as both an NADPH oxidase inhibitor and an antioxidant, drawing parallels to the well-studied compound apocynin (4'-hydroxy-3'-methoxyacetophenone)[3][4]. This guide will dissect its probable performance in key assays relevant to these activities.

NADPH Oxidase Inhibition: A Primary Target

The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) and are implicated in a variety of pathological conditions, including cardiovascular and neurodegenerative diseases. The inhibition of these enzymes is a major therapeutic strategy.

Mechanism of Action

(S)-4-Hydroxy 4'-Methoxy Propiophenone is structurally analogous to apocynin, a widely cited inhibitor of NADPH oxidase. Apocynin is understood to be a prodrug that, upon activation by peroxidases, forms a dimer (diapocynin) which is the more potent inhibitory species. This active form is thought to prevent the translocation of cytosolic NOX subunits (p47phox and p67phox) to the membrane-bound catalytic subunit (gp91phox), thereby inhibiting enzyme assembly and activation[4]. Given its structural similarity, it is highly probable that (S)-4-Hydroxy 4'-Methoxy Propiophenone acts via a similar mechanism.

Experimental Workflow: In Vitro NADPH Oxidase Inhibition Assay

Caption: Workflow for determining NADPH oxidase inhibitory activity.

Performance Comparison
CompoundTargetIC50 ValueCell/SystemReference
Apocynin NADPH Oxidase~10 µM - 1.9 mMActivated Neutrophils / Vascular Cells
Diapocynin NADPH OxidaseMore potent than apocyninPeripheral Blood Mononuclear Cells
VAS2870 Pan-NOX~0.7-13 µMHL-60 cells / Vascular cell line
GKT137831 (Setanaxib) NOX1/NOX4Ki: ~110-140 nMCell-based assays

Based on structure-activity relationships, the presence of the 4'-hydroxy and a methoxy group suggests that (S)-4-Hydroxy 4'-Methoxy Propiophenone would exhibit inhibitory activity. However, its potency relative to apocynin would depend on its susceptibility to peroxidase-mediated dimerization.

Antioxidant Capacity: Scavenging Reactive Oxygen Species

Beyond enzyme inhibition, many phenolic compounds possess direct antioxidant activity. This is a crucial parameter for compounds intended to mitigate oxidative stress.

Common Antioxidant Assays

Two prevalent methods for assessing antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Cellular Antioxidant Activity (CAA) assay. The DPPH assay is a chemical assay that measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The CAA assay is a cell-based method that evaluates the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals within a cellular environment.

Signaling Pathway: Cellular Antioxidant Activity

Cellular_Antioxidant_Activity AAPH AAPH (Peroxyl Radical Generator) ROS Intracellular ROS AAPH->ROS DCFH DCFH (Non-fluorescent) ROS->DCFH Oxidation DCF DCF (Fluorescent) DCFH->DCF Antioxidant (S)-4-Hydroxy 4'-Methoxy Propiophenone Antioxidant->ROS Scavenges

Sources

A Guide to Inter-Laboratory Validation for the Analysis of (S)-4-Hydroxy 4'-Methoxy Propiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for (S)-4-Hydroxy 4'-Methoxy Propiophenone, a chiral intermediate crucial in pharmaceutical synthesis. We will delve into the rationale behind experimental design, present a detailed protocol for a primary analytical technique, and compare its performance with viable alternatives. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction: The Significance of Stereoisomeric Purity

(S)-4-Hydroxy 4'-Methoxy Propiophenone is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Due to its chiral nature, it exists as two enantiomers, (S) and (R), which can exhibit different pharmacological and toxicological profiles. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate stringent control over the stereoisomeric purity of drug substances.[1] Therefore, a robust and reliable analytical method to accurately quantify the desired (S)-enantiomer and its undesired (R)-enantiomer is paramount for ensuring product quality and patient safety.

The Imperative of Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, an inter-laboratory validation, or reproducibility study, is the ultimate test of a method's robustness.[2] It assesses the method's performance across different laboratories, analysts, equipment, and environments. This process is crucial for standardizing an analytical procedure for wider use, such as for inclusion in pharmacopoeias or for quality control across multiple manufacturing sites.[2][3] A successful inter-laboratory validation provides a high degree of confidence that the method is fit for its intended purpose and will yield consistent and reliable results regardless of where it is performed.[4][5]

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][6][7] For the analysis of (S)-4-Hydroxy 4'-Methoxy Propiophenone, a normal-phase chiral HPLC method is proposed.

Rationale for Method Selection
  • Selectivity: Chiral stationary phases (CSPs) provide the necessary selectivity to resolve the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[8]

  • Versatility: HPLC systems are widely available in pharmaceutical laboratories.

  • Regulatory Acceptance: HPLC is a well-established and accepted technique by regulatory agencies for the analysis of chiral compounds.[6][9]

Proposed Chiral HPLC Method

The following is a hypothetical, yet representative, chiral HPLC method for the analysis of (S)-4-Hydroxy 4'-Methoxy Propiophenone.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral column).

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase.

    • Standard Solution: Prepare a stock solution of a reference standard containing a known mixture of (S)- and (R)-4-Hydroxy 4'-Methoxy Propiophenone. Create a series of calibration standards by diluting the stock solution with the diluent.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a known concentration.

Alternative Analytical Techniques

While chiral HPLC is the primary focus, it is important to consider other viable techniques.

Technique Principle Advantages Disadvantages
Chiral Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase.High efficiency, suitable for volatile compounds.Requires derivatization for non-volatile compounds, which can introduce variability.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation on a chiral stationary phase.Faster separations and lower solvent consumption compared to HPLC.Requires specialized instrumentation that may not be as widely available as HPLC.

For (S)-4-Hydroxy 4'-Methoxy Propiophenone, which is a solid with a relatively high boiling point, HPLC is generally the more straightforward and widely applicable technique, avoiding the need for derivatization that would be required for GC analysis.

Designing the Inter-Laboratory Validation Study

A well-designed inter-laboratory study is essential for a meaningful assessment of method reproducibility.[10]

Study Objective

To assess the reproducibility of a chiral HPLC method for the quantitative analysis of (S)-4-Hydroxy 4'-Methoxy Propiophenone and its (R)-enantiomer across multiple laboratories.

Study Design
  • Participants: A minimum of five qualified pharmaceutical analysis laboratories.

  • Samples: A central laboratory will prepare and distribute a set of homogeneous and stable samples to all participating laboratories. These will include:

    • The pure (S)-enantiomer.

    • A racemic mixture (50:50) of the (S)- and (R)-enantiomers.

    • Samples of the (S)-enantiomer spiked with the (R)-enantiomer at various concentrations (e.g., 0.1%, 0.5%, 1.0%, and 5.0%).

  • Protocol: All laboratories will be provided with and instructed to strictly follow the detailed chiral HPLC method protocol outlined in section 3.2.

  • Data Reporting: A standardized template will be provided for reporting all raw data, chromatograms, and calculated results.

Inter-Laboratory Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n >= 5) A Protocol Development & Method Optimization B Sample Preparation & Homogeneity Testing A->B C Sample Distribution B->C D Data Collection & Statistical Analysis C->D Lab1 Receive Samples & Protocol C->Lab1 E Final Validation Report D->E Lab2 Method Implementation & Analysis Lab1->Lab2 Lab3 Data Submission Lab2->Lab3 Lab3->D

Caption: Workflow of the Inter-laboratory Validation Study.

Validation Parameters and Acceptance Criteria

The study will evaluate the following parameters based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][11]

Parameter Assessment Acceptance Criteria
Specificity Analyze a placebo and spiked samples to demonstrate that there is no interference from excipients or related substances.The peak for each enantiomer should be pure and well-resolved from other components.
Linearity Analyze a series of calibration standards over a specified range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) > 0.99.[12]
Range The range over which the method is linear, accurate, and precise.Confirmed by the linearity, accuracy, and precision data.
Accuracy Analyze samples with known concentrations of the (R)-enantiomer spiked into the (S)-enantiomer.Mean recovery should be within 98.0% to 102.0%.[12]
Precision
RepeatabilitySix replicate analyses of the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionAnalysis of the same sample on different days, by different analysts, and on different instruments within the same laboratory.RSD ≤ 3.0%.
ReproducibilityAnalysis of the same samples across all participating laboratories.RSD ≤ 5.0% (typical, can be wider depending on concentration).
Limit of Quantitation (LOQ) The lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this concentration.[7][8]
Robustness Deliberate small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).No significant impact on the resolution and quantification of the enantiomers.
Understanding Precision: Repeatability, Intermediate Precision, and Reproducibility

G cluster_0 Single Laboratory cluster_1 Multiple Laboratories A Repeatability (Same Day, Analyst, Instrument) B Intermediate Precision (Different Days, Analysts, Instruments) C Reproducibility B->C Inter-Laboratory Study

Sources

A Senior Application Scientist's Guide to the Reference Standard for (S)-4-Hydroxy-4'-Methoxy Propiophenone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Purity in Drug Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. For chiral molecules, individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the reference standard for (S)-4-Hydroxy-4'-Methoxy Propiophenone, a chiral ketone with potential applications as a synthetic intermediate in pharmaceuticals.

While a commercially available reference standard for (S)-4-Hydroxy-4'-Methoxy Propiophenone is not readily found, this guide will utilize the closely related and commercially available analog, 4'-Hydroxy-3'-methoxypropiophenone , to illustrate the critical principles of reference standard comparison, impurity profiling, and analytical characterization. The methodologies and principles discussed herein are directly applicable to (S)-4-Hydroxy-4'-Methoxy Propiophenone and other chiral ketones relevant to pharmaceutical research.

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to ensure the quality, purity, and enantiomeric integrity of chiral propiophenone derivatives. We will delve into the nuances of enantioselective synthesis, the characterization of potential impurities, and the application of state-of-the-art analytical techniques for definitive comparison.

The Importance of a Well-Characterized Chiral Reference Standard

A certified reference standard is the cornerstone of any analytical method validation and quality control strategy in pharmaceutical development. For a chiral compound like (S)-4-Hydroxy-4'-Methoxy Propiophenone, the reference standard serves several critical functions:

  • Unambiguous Identification: Provides a definitive benchmark for the identification of the active pharmaceutical ingredient (API) in various matrices.

  • Accurate Quantitation: Enables the precise measurement of the API's concentration in dosage forms and biological samples.

  • Enantiomeric Purity Determination: Acts as a comparator to quantify the presence of the unwanted enantiomer, which is considered a critical impurity by regulatory agencies.[1][2][3]

  • Impurity Profiling: Facilitates the identification and quantification of other process-related impurities.

Potential Impurities in the Synthesis of Chiral Propiophenones

The enantioselective synthesis of chiral β-hydroxy ketones is a common strategy to produce compounds like (S)-4-Hydroxy-4'-Methoxy Propiophenone.[4][5][6] However, these synthetic routes can introduce several critical impurities that must be carefully monitored and controlled.

Key Potential Impurities:

  • (R)-4-Hydroxy-4'-Methoxy Propiophenone (The Distomer): The opposite enantiomer is often the most critical impurity due to potentially different pharmacological or toxicological effects.[1][3]

  • Diastereomers: If additional chiral centers are present in the starting materials or are formed during synthesis, diastereomeric impurities can arise.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • By-products of the Reaction: Side reactions can lead to the formation of structurally related impurities.

The presence of these impurities can have a significant impact on the safety and efficacy of the final drug product, underscoring the necessity of a highly pure and well-characterized reference standard.

Comparative Analysis of Reference Standards

A comprehensive comparison of a new batch of a reference standard, or a comparison between a primary and secondary standard, involves a battery of analytical tests. For (S)-4-Hydroxy-4'-Methoxy Propiophenone, the following analyses are crucial.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties. While seemingly simple, discrepancies in these properties can indicate significant differences in purity or even incorrect identity.

Property(S)-4-Hydroxy-4'-Methoxy Propiophenone (Expected)Alternative: 4'-Hydroxy-3'-methoxypropiophenone
Appearance White to off-white solidWhite to Dark Beige Solid[7]
Melting Point To be determined experimentally61-62 °C[7]
Molecular Formula C10H12O3C10H12O3[7]
Molecular Weight 180.20 g/mol 180.2 g/mol [7]
Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying any potential impurities.

¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules. For a chiral β-hydroxy ketone, NMR can also provide information about the relative stereochemistry.[8][9]

Expected ¹H NMR Signals for (S)-4-Hydroxy-4'-Methoxy Propiophenone:

  • Aromatic Protons: Signals in the aromatic region (typically 6.8 - 8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will dictate the splitting patterns (e.g., doublets, triplets).

  • Methine Proton (-CHOH): A multiplet corresponding to the proton attached to the chiral carbon bearing the hydroxyl group.

  • Methylene Protons (-CH2-): Diastereotopic protons adjacent to the chiral center, which will appear as a complex multiplet.

  • Methyl Protons (-CH3): A singlet for the methoxy group protons.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum for (S)-4-Hydroxy-4'-Methoxy Propiophenone:

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (m/z = 180.20).

  • Fragment Ions: Characteristic fragment ions resulting from the cleavage of the propiophenone backbone.

Chromatographic Analysis for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and enantiomeric excess determination in the pharmaceutical industry.

The most critical analytical method for a chiral reference standard is a validated chiral HPLC method to determine its enantiomeric purity.[3][10]

Principle of Chiral HPLC:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation and quantification.

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Determination of Enantiomeric Purity

This protocol provides a general framework for developing a chiral HPLC method for a propiophenone derivative. Optimization will be required for the specific analyte.

Caption: Workflow for Chiral HPLC Analysis.

Method Parameters:

  • Column: Chiral stationary phases like those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating enantiomers of ketones.[10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio is optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Column Temperature: Controlled temperature (e.g., 25 °C) to ensure reproducible retention times.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria, including:

  • Resolution (Rs): A measure of the separation between the two enantiomer peaks (typically Rs > 1.5).

  • Tailing Factor (T): A measure of peak symmetry (typically T ≤ 2.0).

  • Repeatability: The precision of multiple injections of the same standard.

Protocol 2: ¹H NMR for Structural Confirmation and Purity Assessment

This protocol outlines the steps for acquiring a ¹H NMR spectrum.

Caption: Workflow for ¹H NMR Analysis.

Data Interpretation:

  • Chemical Shifts (δ): The position of the signals in the spectrum provides information about the electronic environment of the protons.

  • Integration: The area under each peak is proportional to the number of protons giving rise to that signal. This is used for quantitative analysis of impurities.

  • Splitting Patterns (Multiplicity): The splitting of signals provides information about the number of neighboring protons.

Protocol 3: Mass Spectrometry for Molecular Weight Confirmation

This protocol describes the general procedure for obtaining a mass spectrum.

Caption: Workflow for Mass Spectrometry Analysis.

Data Interpretation:

  • The presence of the correct molecular ion peak confirms the molecular weight of the compound.

  • The fragmentation pattern provides structural information that can be compared to a library or a previously acquired spectrum of the reference standard.

Conclusion: Ensuring Quality and Compliance in Chiral Drug Development

The comprehensive characterization and comparison of a reference standard for a chiral compound like (S)-4-Hydroxy-4'-Methoxy Propiophenone is a non-trivial but essential undertaking in pharmaceutical development. By employing a suite of orthogonal analytical techniques, including chiral HPLC, NMR, and mass spectrometry, researchers can ensure the identity, purity, and enantiomeric integrity of their reference material. This rigorous approach is fundamental to developing safe and effective medicines and is a key expectation of regulatory agencies worldwide.[1][2][3] This guide provides the foundational knowledge and practical protocols to empower scientists in this critical aspect of their research.

References

  • Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. PMC - NIH. Available at: [Link]

  • Enantioselective Synthesis of β‐Hydroxy Ketones from Heterocyclic Aldehydes in Water Catalyzed by a Recyclable Organocatalyst Bearing an Ionic Liquid Moiety. Sci-Hub.
  • Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal. Available at: [Link]

  • 4'-Hydroxypropiophenone | C9H10O2. PubChem. Available at: [Link]

  • Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Veepra. (2025-05-14). Available at: [Link]

  • Regulatory aspects of Impurity profiling. ijdra. (2020-12-15). Available at: [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. (2017-05-04). Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. Available at: [Link]

  • 4'-Methoxypropiophenone | C10H12O2. PubChem. Available at: [Link]

  • 4'-Hydroxy-3'-methoxypropiophenone. SpectraBase. Available at: [Link]

  • Development of New Stereoisomeric Drugs May 1992. FDA. (1992-05-01). Available at: [Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. PMC - NIH. Available at: [Link]

  • Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. Available at: [Link]

  • An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. PubMed. Available at: [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. MDPI. Available at: [Link]

  • 4'-Methylpropiophenone. the NIST WebBook. Available at: [Link]

  • Synthesis method of 2-methoxy-4-hydroxypropiophenone. Google Patents.
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral probe for mass spectrometric identification and quantitation of levodropropizine and its enantiomer, dextropropizine. PubMed. Available at: [Link]

  • 4'-Methoxypropiophenone. PharmaCompass.com. Available at: [Link]

  • Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis. American Chemical Society. (2026-01-05).
  • Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Available at: [Link]

  • Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive. Available at: [Link]

  • UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. ResearchGate. (2025-08-05). Available at: [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC - NIH. Available at: [Link]

  • An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. Semantic Scholar. Available at: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. Available at: [Link]

  • Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. ResearchGate. (2025-08-07). Available at: [Link]

  • Enantioselective synthesis. Wikipedia. Available at: [Link]

  • Chiral switches versus de novo enantiomerically pure compounds. ScienceDirect. Available at: [Link]

  • Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. ACS Publications. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-4-Hydroxy 4'-Methoxy Propranolol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper and safe disposal of (S)-4-Hydroxy 4'-Methoxy Propranolol. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental health. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a framework for responsible chemical waste management.

Foundational Principles: Understanding the Compound and Risks

This compound is a derivative of propranolol, a widely used beta-blocker. While specific toxicological data for this precise derivative is limited, its structural similarity to propranolol hydrochloride necessitates that it be handled with equivalent caution. Propranolol and its analogues are pharmacologically active compounds; their release into the environment can have ecotoxicological effects. The primary objective of this disposal protocol is to prevent the entry of this active pharmaceutical ingredient (API) into ecosystems, particularly waterways, through a process of secure containment and chemical destruction.

The U.S. Environmental Protection Agency (EPA) has implemented stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) and specific rules for pharmaceutical waste, which strictly prohibit the disposal of pharmaceutical waste down the drain.[1][2][3] This federal mandate is based on the fact that wastewater treatment facilities are often not equipped to remove such compounds, leading to environmental contamination.[4]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for disposal, a thorough risk assessment is mandatory. Based on data from propranolol hydrochloride, the parent compound, the following hazards should be anticipated.

Table 1: Summary of Hazards and Required Controls

ParameterDescriptionSource
CAS Number 437999-45-6[5]
Acute Toxicity May be harmful if swallowed in large quantities. Propranolol hydrochloride has an oral LD50 (mouse) of 320 mg/kg.[6][6][7]
Primary Routes of Exposure Ingestion, inhalation of dust, skin and eye contact.[6][8][6][8]
Potential Health Effects May cause irritation to skin, eyes, and respiratory tract. As a beta-blocker analog, systemic absorption could affect the cardiovascular system.[8][8]
Environmental Hazards Propranolol hydrochloride is classified as environmentally hazardous (solid, n.o.s.) for transport, indicating potential harm to aquatic life.[9][9]
Required PPE Safety goggles with side-shields, protective gloves (nitrile or latex recommended), and a laboratory coat are mandatory.[6][10][11][6][10][11]

Causality Behind PPE Selection:

  • Eye Protection: Safety goggles are essential to prevent accidental splashes of solutions or contact with airborne particulates from entering the eyes.[11]

  • Gloves: Impervious gloves prevent dermal absorption of the compound, a potential route for systemic exposure.

  • Lab Coat: A lab coat protects against contamination of personal clothing and minimizes skin contact.

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental release. The procedure differs based on the scale of the spill.

Minor Spill (Solid or Liquid)
  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Don PPE: Ensure appropriate PPE (gloves, goggles, lab coat) is worn. For solids, a dust respirator may be necessary.[6]

  • Containment:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust generation. Use a dry clean-up procedure; avoid sweeping dry powder.[6] If necessary, dampen the material slightly with water to prevent dusting before collection.[6]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., diatomite, universal binders).[11]

  • Collection: Carefully scoop the contained material into a designated, clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[11]

  • Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to the protocol in Section 4.

Major Spill
  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Notify EHS: Contact your institution's Environmental Health and Safety (EHS) office or emergency responders.[6] Do not attempt to clean up a large spill without specialized training and equipment.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for the routine disposal of this compound waste.

Step 1: Waste Characterization and Segregation
  • Initial Classification: Unless explicitly determined to be non-hazardous by your institution's EHS office, all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.[12]

  • Dedicated Waste Container: Designate a specific, compatible, and properly sealed container for this waste stream.[13][14] The container must be made of a material that will not react with the waste. The original product container is often a suitable choice.[12]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state the full chemical name: "this compound" and list all other components (e.g., solvents, water). Ensure the accumulation start date is recorded.

Step 2: Collection and Accumulation
  • Solid Waste: Place expired or unused solid compound, along with any contaminated items like weighing papers or gloves, directly into the designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container. Crucially, do not mix incompatible waste streams.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from ignition sources, and preferably within secondary containment.[13]

Step 3: Final Disposal Pathway
  • Primary Method - Licensed Waste Vendor: The universally accepted and safest method for disposing of pharmaceutical waste is through a licensed hazardous waste management company.

  • Contact EHS for Pickup: Once the waste container is full or has reached its accumulation time limit as per institutional policy, contact your EHS office to arrange for a scheduled pickup.

  • Incineration: The waste will be transported to a licensed facility for destruction, typically via high-temperature incineration.[7] This method is the EPA-recommended standard for pharmaceutical take-back events and ensures the complete destruction of the active pharmaceutical ingredient.[15]

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the sink or toilet. This is a direct violation of EPA regulations.[1][2]

  • DO NOT discard this compound in the regular trash or in medical/biohazardous waste boxes.[16]

  • DO NOT attempt to neutralize or chemically treat the waste within the laboratory.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_forbidden Prohibited Actions start Waste Generated: This compound (Solid, Liquid, or Contaminated Material) spill_check Is this an accidental spill? start->spill_check spill_protocol Follow Spill Management Protocol (Section 3) spill_check->spill_protocol Yes routine_disposal Routine Disposal spill_check->routine_disposal No characterize Step 1: Characterize & Segregate Treat as Hazardous Waste routine_disposal->characterize label Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date characterize->label collect Step 2: Collect in Designated, Sealed Container (Solid or Liquid Stream) label->collect store Store in Satellite Accumulation Area (Secondary Containment) collect->store ehs_contact Step 3: Container Full or Time Limit Reached? Contact EHS for Pickup store->ehs_contact ehs_contact->store No vendor_disposal Final Disposal by Licensed Waste Vendor (High-Temperature Incineration) ehs_contact->vendor_disposal Yes forbidden FORBIDDEN: - Drain Disposal - Regular Trash - Biohazard Bag

Caption: Disposal Decision Workflow

References

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360.
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
  • S(-)-Propranolol • HCl Safety Data Sheet. Santa Cruz Biotechnology.
  • Navigating the Safe Disposal of Teoprolol and Other Laboratory Pharmaceutical Waste. BenchChem.
  • EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste.
  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE).
  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
  • Propranolol Hydrochloride Oral Solution Safety Data Sheet. PAI Pharma.
  • Propranolol Hydrochloride Extended-Release Capsules Safety Data Sheet.
  • Propranolol Hydrochloride Safety Data Sheet. British Pharmacopoeia Commission.
  • Propranolol Hydrochloride Injection Material Safety Data Sheet. Pfizer.
  • PROPRANOLOL HYDROCHLORIDE, USP Safety Data Sheet. Spectrum Chemical.
  • 4-Hydroxypropranolol hydrochloride Safety Data Sheet. MedChemExpress.
  • Propranolol hydrochloride, API Safety Data Sheet. Caesar & Loretz GmbH.
  • (±)-4-hydroxy Propranolol (hydrochloride) Safety Data Sheet. Cayman Chemical.
  • NIH Waste Disposal Guide 2022. National Institutes of Health.
  • Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration (FDA).
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory waste. Karolinska Institutet Staff Portal.
  • (S)-4-Hydroxy 4′-Methoxy Propranolol. Labsolu.

Sources

A Guide to the Safe Handling and Disposal of (S)-4-Hydroxy 4'-Methoxy Propranolol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of (S)-4-Hydroxy 4'-Methoxy Propranolol. As a key metabolite of the widely used beta-blocker Propranolol, this compound must be handled with a comprehensive understanding of its potential pharmacological activity and associated risks.[1][2] The following procedures are based on a conservative risk assessment, drawing from the safety profile of the parent compound and established guidelines for managing potent pharmaceutical agents in a research and development setting.

Hazard Assessment and Control

This compound is a product of the metabolic transformation of Propranolol, a beta-adrenergic antagonist used to treat cardiovascular diseases.[1][2] The parent compound exerts significant physiological effects at low doses.[5] Metabolites of active pharmaceutical ingredients (APIs) can retain pharmacological activity, and therefore, present similar workplace hazards.[6] Occupational exposure to such compounds, particularly in their concentrated, pure form in a laboratory, poses a greater risk than therapeutic administration.

The primary routes of occupational exposure are inhalation of airborne dust and accidental skin contact.[7] The Occupational Safety and Health Administration (OSHA) mandates that employers protect workers from exposure to hazardous chemicals, a category under which potent pharmaceutical compounds fall.[7][8]

Key Hazard Control Principles:

  • Containment: The most critical principle is to contain the material at the source. This is achieved through engineering controls.

  • Risk Assessment: Before any procedure, a thorough risk assessment must be conducted to identify potential exposure points and implement appropriate controls.

  • Training: All personnel handling the compound must be fully trained on its potential hazards and the procedures outlined in this guide.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The required level of PPE depends on the quantity of material being handled and the specific procedure being performed.[9]

Task / Scale Required Personal Protective Equipment (PPE)
Storage & Transport (within the lab, sealed containers)- Standard Laboratory Coat- Safety Glasses- Nitrile Gloves (single pair)
Low-Quantity Operations (e.g., weighing <100 mg, preparing analytical standards in solution)- Disposable Laboratory Coat or Gown- Chemical Goggles- Double Nitrile Gloves- Arm Sleeves
High-Quantity Operations (e.g., weighing >100 mg, bulk transfers, synthesis)- Disposable, Low-Permeability Laboratory Coat or Suit- Chemical Goggles and Face Shield- Double Nitrile Gloves- Arm Sleeves- Effective Dust Mask or Respirator (if not handled in a containment hood)[10]

Rationale for PPE Selection:

  • Double Gloving: Provides protection against tears and allows for the safe removal of the outer, contaminated glove without exposing the skin.[3]

  • Chemical Goggles: Offer superior protection against splashes and airborne particulates compared to standard safety glasses.[4][10]

  • Disposable Gowns/Coats: Prevents the contamination of personal clothing and reduces the risk of carrying potent compounds outside the laboratory.[9]

Engineering Controls & Safe Handling Workflow

Engineering controls are the primary line of defense and are designed to minimize exposure at the source.[11]

  • Ventilated Enclosures: All procedures involving the handling of solid this compound, especially weighing and transfers, must be performed within a certified chemical fume hood, a powder containment hood, or a glove box.[7][12] This prevents the generation and inhalation of airborne dust.

  • Closed Systems: Whenever possible, use closed-system transfer techniques to move the compound, particularly for larger quantities.

The following workflow diagram illustrates the critical control points for safely handling the compound.

G cluster_storage Storage cluster_prep Preparation Area (Containment Hood) cluster_use Experimental Area cluster_cleanup Decontamination & Disposal storage Retrieve Compound (Tightly Sealed Container) weigh Weigh Solid Compound (Use Ventilated Balance Enclosure) storage->weigh Transport in secondary container dissolve Dissolve in Solvent weigh->dissolve Transfer solid experiment Perform Experiment (e.g., add to assay plate) dissolve->experiment Transfer solution decon Decontaminate Surfaces & Glassware experiment->decon dispose Segregate & Dispose Waste decon->dispose

Caption: Safe handling workflow for this compound.

Spill Management and Emergency Procedures

Immediate and correct response to spills and exposures is vital. Emergency wash stations, including an eyewash unit and safety shower, must be readily accessible.[3]

Emergency Situation Immediate Action Protocol
Minor Solid Spill (<50 mg, contained)1. Alert personnel in the immediate area.2. Wearing appropriate PPE (double gloves, goggles, lab coat), gently cover the spill with damp paper towels to avoid raising dust.3. Carefully wipe up the material, working from the outside in.4. Place contaminated materials in a sealed bag for hazardous waste disposal.5. Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
Liquid Spill (Solution)1. Alert personnel and restrict access to the area.2. Wearing appropriate PPE, absorb the spill with absorbent pads or granules.3. Place contaminated materials in a sealed container for hazardous waste disposal.4. Decontaminate the spill area thoroughly.
Skin Exposure 1. Immediately remove contaminated clothing and gloves.2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]3. Seek immediate medical attention.
Eye Exposure 1. Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4]2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[4]2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. Rinse mouth with water.2. Seek immediate medical attention.[4]

Decontamination and Waste Disposal

Proper disposal is essential to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous chemical waste.

Decontamination:

  • Surfaces: Work surfaces should be wiped down with a deactivating solution (if known) or 70% ethanol followed by soap and water after each use.

  • Glassware: Reusable glassware should be rinsed in the fume hood, with the rinsate collected as hazardous waste. It should then be washed thoroughly.

Waste Segregation and Disposal: All waste must be segregated into clearly labeled, sealed, and puncture-proof containers. Follow institutional and local regulations for hazardous waste disposal.[9]

G cluster_types cluster_containers start Waste Generated solid_waste Contaminated Solids (Gloves, PPE, Weigh Boats, Paper Towels) start->solid_waste liquid_waste Liquid Waste (Stock solutions, Rinsate, Experimental Solutions) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Pipette Tips, Glass Pasteur Pipettes) start->sharps_waste solid_container Labeled, Sealed Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Hazardous Liquid Waste Container (Chemically Compatible) liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container

Caption: Decision tree for segregating hazardous waste.

References

  • Walle, T., Walle, U. K., & Olanoff, L. S. (1985). Dose-dependent elimination of propranolol and its major metabolites in humans. Clinical Pharmacology & Therapeutics, 38(5), 509-515. Available at: [Link]

  • Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(4), 233-263. Available at: [Link]

  • Shand, D. G., Nuckolls, E. M., & Oates, J. A. (1970). The Disposition of Propranolol. Clinical Pharmacology & Therapeutics, 11(1), 112-120. Available at: [Link]

  • Propranolol. In: Wikipedia. Retrieved from [Link]

  • VxP Pharma. (2020). Highly Potent Compounds. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pharmacy - Preparation & Handling of Hazardous Drugs. OSHA Hospital eTool. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Propranolol Hydrochloride, 99%. Available at: [Link]

  • Safety Data Sheet. (2020). 4-Methoxyphenol. Available at: [Link]

  • Shand, D. G. (1975). Pharmacokinetics of propranolol: a review. Postgraduate Medical Journal, 52(suppl 4), 22-25. Available at: [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Available at: [Link]

  • Bio-Techne. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. Available at: [Link]

  • University of Example. (n.d.). Lab Safety Do's & Don'ts. (This is a representative title for a general lab safety guide).
  • American Academy of Clinical Toxicology. (n.d.). β-Blocker Ingestion: An Evidence-Based Consensus Guideline for Out-of-Hospital Management. Available at: [Link]

  • Yeong, C. X., et al. (2013). Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography. The British Journal of Radiology, 86(1031), 20130311. Available at: [Link]

  • LITFL. (2024). Beta-blocker toxicity. Retrieved from [Link]

  • Queensland Ambulance Service. (2020). Clinical Practice Guidelines: Toxicology and toxinology/Beta blocker. Available at: [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.